Product packaging for Volemitol(Cat. No.:CAS No. 488-38-0)

Volemitol

Cat. No.: B1209155
CAS No.: 488-38-0
M. Wt: 212.20 g/mol
InChI Key: OXQKEKGBFMQTML-KVTDHHQDSA-N
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Description

Volemitol (CAS 488-38-0), also known as D- glycero -D- manno -heptitol, is a naturally occurring seven-carbon sugar alcohol (heptitol) with the chemical formula C~7~H~16~O~7~ and a molecular weight of 212.20 g/mol . It is a white crystalline substance with a melting point of 152-153 °C and is highly soluble in water . First isolated from the mushroom Lactarius volemus in 1889, this compound is widely distributed in plants, red algae, fungi, mosses, and lichens, and is also found in bacterial lipopolysaccharides . In research, this compound is recognized for its significant physiological roles, particularly in certain species of the genus Primula . It serves as a major non-structural carbohydrate, functioning as a key photosynthetic product, a phloem-mobile translocate, and a storage carbohydrate . In leaves of Primula × polyantha , this compound can reach concentrations of up to 50 mg/g fresh weight, accounting for approximately 25% of the dry weight, and constitutes about 24% of the phloem sap carbohydrates . Its biosynthesis proceeds via a novel, NADPH-dependent ketose reductase, sedoheptulose reductase, which exhibits high substrate specificity for sedoheptulose . This compound is used as a natural sweetening agent and is of growing interest in the food and pharmaceutical industries . Recent biotechnological advances have demonstrated the production of this compound using engineered Yarrowia lipolytica , highlighting its relevance in industrial microbiology and bioengineering research . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O7 B1209155 Volemitol CAS No. 488-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKEKGBFMQTML-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021103
Record name (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-38-0, 2226642-56-2
Record name Volemitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glycero-D-manno-heptitol
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Record name VOLEMITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of Volemitol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Volemitol

Introduction

This compound is a naturally occurring seven-carbon sugar alcohol, also known as a heptitol.[1] It is a polyol found widely distributed across various biological kingdoms, including higher plants, red algae, fungi, mosses, and lichens.[1] First isolated in 1889 by French scientist Émile Bourquelot from the mushroom Lactarius volemus, this compound plays significant physiological roles in certain plant species.[1] In plants of the Primula genus, for instance, it functions as a primary photosynthetic product, a transport sugar in the phloem, and a storage carbohydrate.[2][3] Its unique structure and biological functions make it a molecule of interest for researchers in biochemistry and drug development.

Chemical Structure of this compound

This compound is a linear seven-carbon chain with a hydroxyl (-OH) group attached to each carbon atom.[4] This structure defines it as a heptitol.

  • Systematic IUPAC Name : (2R,3R,5R,6R)-Heptane-1,2,3,4,5,6,7-heptol[1][4][5]

  • Common Names : D-glycero-D-manno-Heptitol, D-glycero-D-talo-Heptitol, α-Sedoheptitol[1][4]

  • Chemical Formula : C₇H₁₆O₇[1][5][6]

The stereochemistry of this compound is critical to its identity and distinguishes it from other heptitols like perseitol.[4] It possesses four defined stereocenters at carbons 2, 3, 5, and 6, all having an R-configuration.[4][5][7]

volemitol_structure cluster_backbone C1 CH₂OH C2 H-C-OH C1->C2 C3 H-C-OH C2->C3 C4 H-C-OH C3->C4 C5 H-C-OH C4->C5 C6 H-C-OH C5->C6 C7 CH₂OH C6->C7 Stereo_R2 (R) Stereo_R3 (R) Stereo_R5 (R) Stereo_R6 (R)

Figure 1: 2D Representation of this compound's Chemical Structure.

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below, providing a comparative overview for research applications.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O₇[1][2][5][6][7][8][9]
Molecular Weight 212.20 g/mol [1][2][5][6][7][8]
Melting Point 152-153 °C[1]
Boiling Point 558.3 °C at 760 mmHg[2]
Density 1.549 g/cm³[2]
Solubility Soluble in DMSO[3]

Biological Role and Biosynthesis

In certain plants like those of the genus Primula, this compound is a major nonstructural carbohydrate, with concentrations reaching up to 50 mg/g of fresh leaf weight.[10][11][12] It serves as a key product of photosynthesis and is transported throughout the plant via the phloem.[1][2][3]

The biosynthesis of this compound in these plants proceeds via the reduction of the ketose sugar sedoheptulose.[11] This reaction is catalyzed by a novel NADPH-dependent ketose reductase, specifically named sedoheptulose reductase.[2][3][12] In the marine brown alga Pelvetia canaliculata, a similar pathway exists where this compound is synthesized from sedoheptulose-7-phosphate, utilizing an NADH-dependent reductase.[4]

volemitol_biosynthesis Sedo Sedoheptulose Volem This compound Sedo->Volem Reduction NADPH NADPH NADP NADP⁺ NADPH->NADP Oxidation Enzyme Sedoheptulose Reductase Enzyme->Sedo

Figure 2: Biosynthetic Pathway of this compound in Primula.

Experimental Protocols

Isolation and Purification

The initial isolation of this compound and other polyhydric alcohols from natural sources, such as avocado seeds, often involves the following steps:

  • Extraction : A crude extract is obtained from the source material.

  • Ion Exchange : The extract is passed through ion-exchange resins (e.g., Duolite A-4) to remove charged molecules.[13]

  • Crystallization : Perseitol, often present in large quantities, is crystallized out of the concentrated eluate.[13]

  • Column Chromatography : The remaining mixture of polyols in the mother liquor is separated using cellulose powder column chromatography. Elution is typically performed with a solvent system like quarter-saturated aqueous butyl alcohol.[13] Fractions are collected and analyzed for the presence of this compound.

Analysis and Characterization

Several analytical techniques are employed to identify and quantify this compound:

  • Paper Chromatography : A classic method used for the separation and preliminary identification of this compound and other polyols. Specific spray reagents, such as ammoniacal silver nitrate, are used for visualization.[13]

  • High-Performance Liquid Chromatography (HPLC) : The HPLC-PAD (Pulsed Amperometric Detection) method is used for the quantitative analysis of nonstructural carbohydrates, including this compound, in plant extracts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like ¹³C NMR spectroscopy are utilized to study the stereochemistry and conformation of heptitols like this compound in solution, which is crucial for understanding their structure-function relationships.[4]

Enzyme Assays

The activity of sedoheptulose reductase, the key enzyme in this compound biosynthesis, can be characterized using enzyme extracts from plant leaves. The assay typically measures the rate of NADPH oxidation or sedoheptulose reduction. Studies have shown that this enzyme has a pH optimum between 7.0 and 8.0 and exhibits high substrate specificity.[11][12] Kinetic parameters, such as the apparent Kₘ values for sedoheptulose (21 mM) and NADPH (0.4 mM), have been determined through such assays.[11][12]

References

Volemitol: A Comprehensive Technical Guide to its Discovery, History, and Core Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), has intrigued scientists since its discovery in the late 19th century. Initially isolated from a common mushroom, it is now recognized as a significant carbohydrate in various plants, fungi, and bacteria. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside detailed experimental protocols for its isolation and analysis. Quantitative data is presented in structured tables for clarity, and key biochemical pathways and experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of this unique polyol.

Discovery and Historical Context

This compound was first isolated in 1889 by the French scientist Émile Bourquelot.[1] He successfully extracted the white crystalline substance from the fruiting bodies of the mushroom Lactarius volemus, from which the compound derives its name.[1][2] Early characterization efforts in the late 19th and early 20th centuries focused on determining its fundamental chemical and physical properties.

Initial Characterization

Natural Occurrence and Physiological Roles

This compound is widely distributed in the natural world, having been identified in a variety of organisms, including plants, fungi, red algae, mosses, and lichens.[1][3] It has also been found in the lipopolysaccharides of E. coli.[1]

In higher plants, particularly within the genus Primula, this compound plays a crucial role in carbon metabolism.[4][5] It functions as a primary photosynthetic product, a transportable carbohydrate in the phloem, and a storage carbohydrate.[1][4][5] In Primula × polyantha, this compound can be the most abundant nonstructural carbohydrate, with concentrations reaching up to 50 mg per gram of fresh leaf weight, which constitutes approximately 25% of the leaf's dry weight.[4][5]

Biochemical Synthesis

The biosynthesis of this compound in plants, specifically in Primula species, proceeds via the reduction of sedoheptulose.[4][5] This reaction is catalyzed by the enzyme sedoheptulose reductase, a novel NADPH-dependent ketose reductase.[4][5]

This compound Biosynthesis Pathway in Primula

Volemitol_Biosynthesis Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Reduction NADPH NADPH Enzyme Sedoheptulose Reductase NADPH->Enzyme NADP NADP+ Enzyme->NADP

Caption: Biosynthesis of this compound from sedoheptulose in Primula.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆O₇[6]
Molar Mass212.198 g·mol⁻¹[1]
Melting Point152-153 °C[1]

Table 2: Carbohydrate Composition in Primula × polyantha Source Leaves

CarbohydrateConcentration (mg/g fresh weight)Molar Percentage in Phloem SapReference
This compoundup to 50~24%[4][5]
Sedoheptulose~36-[4][5]
Sucrose~4~63%[4][5]

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha

ParameterValueReference
Optimal pH7.0 - 8.0[4]
Apparent Kₘ (Sedoheptulose)21 mM[4][5]
Apparent Kₘ (NADPH)0.4 mM[4][5]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and analysis of this compound.

Protocol 1: Isolation of this compound from Lactarius volemus (General Method)

This protocol is a generalized procedure based on common phytochemical extraction techniques.

  • Sample Preparation: Fresh fruiting bodies of Lactarius volemus are cleaned of debris and either used immediately or dried at a low temperature (e.g., 40-50 °C) to a constant weight. The dried material is then ground into a fine powder.

  • Extraction: The powdered mushroom is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

  • Solvent Removal: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is then subjected to column chromatography on a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The this compound-containing fractions are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., ethanol-water) to obtain pure crystalline this compound.

Protocol 2: Analysis of this compound and Other Carbohydrates by HPLC-PAD

This method is adapted from the analysis of carbohydrates in Primula leaves.[4][5]

  • Sample Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is then extracted with a solvent such as 80% (v/v) ethanol.

  • Phloem Sap Collection (Optional): For the analysis of phloem translocates, the ethylenediaminetetraacetate (EDTA)-exudation technique can be used.[4][5] This involves excising leaves and placing the petiole in an EDTA solution to facilitate sap exudation.

  • Sample Preparation for HPLC: The extract or phloem sap is centrifuged to remove particulate matter. The supernatant is then filtered through a 0.22 µm filter before injection into the HPLC system.

  • HPLC-PAD Analysis:

    • Column: A high-performance anion-exchange column (e.g., Dionex CarboPac PA1) is used for carbohydrate separation.

    • Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used for the elution of carbohydrates.

    • Detection: Pulsed Amperometric Detection (PAD) is employed for the sensitive detection of underivatized carbohydrates.

    • Quantification: The concentration of this compound is determined by comparing the peak area to that of a known standard.

Experimental Workflow for this compound Isolation and Analysis

Volemitol_Workflow cluster_isolation Isolation from Natural Source cluster_analysis Analysis Harvest Harvest Biological Material (e.g., Lactarius volemus) DryGrind Drying and Grinding Harvest->DryGrind Extraction Solvent Extraction (e.g., Soxhlet) DryGrind->Extraction Purification Column Chromatography Extraction->Purification Crystallization Crystallization Purification->Crystallization HPLC HPLC-PAD Analysis Crystallization->HPLC Purity & Quantification NMR NMR Spectroscopy Crystallization->NMR Structural Elucidation MS Mass Spectrometry Crystallization->MS Molecular Weight Determination

Caption: General workflow for the isolation and analysis of this compound.

Chemical Synthesis

While this compound is readily available from natural sources, chemical synthesis provides an alternative route for obtaining this heptitol and its analogs for research purposes. The de novo synthesis of this compound is not as commonly reported as its isolation. However, general methods for the synthesis of higher-carbon sugar alcohols can be applied. One such approach involves the indium-mediated acyloxyallylation of a suitable starting sugar, followed by further chemical transformations to yield the desired heptitol.

Conclusion

This compound, since its discovery over a century ago, has transitioned from a chemical curiosity to a molecule of significant physiological importance in certain biological systems. This guide has provided a comprehensive overview of its history, natural occurrence, and biosynthesis. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and scientists. The continued study of this compound and its biosynthetic pathways may uncover novel applications in fields ranging from plant physiology to the development of new sweeteners and pharmaceuticals.

References

An In-depth Technical Guide to Volemitol in Plants: Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found in various plants, algae, fungi, and lichens. In the plant kingdom, it is most notably abundant in species of the Primula genus, where it plays a significant role in photosynthesis, phloem transport, and carbohydrate storage. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction, quantification, and related enzymatic assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources of this compound in Plants

This compound is distributed across various plant species, with particularly high concentrations found in the Primula genus. It has also been identified in other plant families and non-plant sources. The following table summarizes the quantitative data available on this compound content in various plant sources.

Plant SpeciesFamilyPlant PartThis compound Concentration (mg/g dry weight)Reference(s)
Primula verisPrimulaceaeFlowersPresent, not quantified[1]
Primula elatiorPrimulaceaeFlowersPresent, not quantified[1][2]
Primula x polyanthaPrimulaceaeLeavesUp to 200 (estimated from fresh weight)[1]
Avocado (Persea americana)LauraceaeSeedPresent, not quantified
Acroscyphus sphaerophoroides (Lichen)CaliciaceaeThallusPresent, not quantified[3]
Various brown algae (Phaeophyceae)-Whole organismMannitol is a major polyol, this compound presence less common and not quantified[4]

Note: Quantitative data for this compound is limited in the literature. The value for Primula x polyantha is an estimation based on reported fresh weight concentrations. Further research is needed to quantify this compound in a wider range of plant species.

Biosynthesis of this compound in Plants

In plants, particularly in Primula species, this compound is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. The key enzymatic step is the reduction of sedoheptulose to this compound, catalyzed by the NADPH-dependent enzyme, sedoheptulose reductase.

volemitol_biosynthesis cluster_reduction Reduction sedoheptulose_7_phosphate Sedoheptulose-7-phosphate sedoheptulose Sedoheptulose sedoheptulose_7_phosphate->sedoheptulose Phosphatase This compound This compound sedoheptulose->this compound nadph NADPH sedoheptulose_reductase Sedoheptulose Reductase nadph->sedoheptulose_reductase nadp NADP+ sedoheptulose_reductase->nadp

Biosynthetic pathway of this compound from Sedoheptulose-7-phosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from plant tissues, as well as an assay for the key biosynthetic enzyme, sedoheptulose reductase.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant tissues using ethanol.

Materials:

  • Fresh or freeze-dried plant material (leaves, flowers, etc.)

  • 80% (v/v) Ethanol

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath

  • Rotary evaporator

  • Deionized water

Procedure:

  • Sample Preparation: Weigh approximately 1-2 g of fresh plant material or 200-500 mg of freeze-dried and ground plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 80% ethanol to the tube. Homogenize the sample using a mortar and pestle or a mechanical homogenizer until a uniform consistency is achieved.

  • Incubation: Place the tube in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Resuspend the pellet in another 10 mL of 80% ethanol and repeat steps 3-5. Combine the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a rotary evaporator at 40-50°C until the sample is completely dry.

  • Reconstitution: Redissolve the dried extract in a known volume of deionized water (e.g., 1-2 mL) for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method allows for the separation and quantification of this compound and other soluble sugars in the plant extract.

Instrumentation and Columns:

  • HPLC system equipped with a refractive index detector (RID)

  • A carbohydrate analysis column (e.g., Aminex HPX-87P or a similar lead-based column)

Reagents:

  • This compound standard

  • Deionized water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80-85°C

  • Detector Temperature: 35-40°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.

  • Sample Preparation: Filter the reconstituted plant extract (from section 3.1) through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Alditol Acetate Derivatization

This method provides high sensitivity and specificity for the analysis of this compound and other sugar alcohols. It involves a derivatization step to make the polyols volatile for GC analysis.

Materials:

  • Plant extract (from section 3.1)

  • Sodium borohydride (NaBH₄)

  • Acetic anhydride

  • 1-methylimidazole

  • Dichloromethane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Reduction: To 1 mg of the dried plant extract, add 1 mL of a freshly prepared solution of 10 mg/mL NaBH₄ in 1 M ammonium hydroxide. Incubate at 40°C for 90 minutes.

  • Neutralization: Add a few drops of glacial acetic acid to neutralize the excess NaBH₄.

  • Drying: Dry the sample under a stream of nitrogen or in a vacuum concentrator.

  • Acetylation: Add 0.5 mL of acetic anhydride and 0.05 mL of 1-methylimidazole. Vortex and incubate at room temperature for 10 minutes.

  • Extraction: Add 1 mL of deionized water and 1 mL of dichloromethane. Vortex vigorously and centrifuge to separate the phases.

  • Sample Collection: Transfer the lower organic phase (dichloromethane) containing the alditol acetates to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Detection: Scan mode (e.g., m/z 50-550)

  • Quantification: Identify the this compound acetate peak based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantify using an internal standard (e.g., myo-inositol) added before derivatization.

Sedoheptulose Reductase Enzymatic Assay

This assay measures the activity of sedoheptulose reductase by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Crude protein extract from plant tissue (e.g., Primula leaves)

  • Sedoheptulose

  • NADPH

  • Tricine-KOH buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Protein Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT). Centrifuge at 12,000 x g for 15 minutes at 4°C and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 800 µL of 100 mM Tricine-KOH buffer (pH 8.0)

    • 100 µL of 10 mM sedoheptulose solution

    • 50 µL of crude protein extract

  • Initiate Reaction: Start the reaction by adding 50 µL of 2 mM NADPH.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 30°C).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and analysis of this compound from plant sources.

volemitol_workflow start Plant Material Collection & Preparation extraction Ethanol Extraction start->extraction hplc_prep Sample Filtration extraction->hplc_prep gcms_prep Derivatization (Alditol Acetates) extraction->gcms_prep hplc_analysis HPLC-RID Analysis hplc_prep->hplc_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis gcms_analysis->data_analysis

Workflow for this compound Extraction and Analysis.

Conclusion

This technical guide has provided a detailed overview of this compound in plants, focusing on its natural sources, biosynthesis, and analytical methodologies. While the Primula genus stands out as a rich source of this compound, further quantitative studies are required to explore its distribution across a wider range of plant species. The detailed protocols for extraction, HPLC-RID, GC-MS, and the sedoheptulose reductase assay offer a solid foundation for researchers to investigate this interesting polyol. The continued exploration of this compound and its biosynthetic pathway may unveil new opportunities for its application in various scientific and industrial fields.

References

Volemitol in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found across various biological kingdoms, including the fungal domain. Its presence in both Ascomycota and Basidiomycota suggests diverse physiological roles, from a storage compound to a potential player in stress response and metabolic regulation. This technical guide provides a comprehensive overview of the distribution of this compound in fungal species, details experimental protocols for its analysis, and explores its biosynthetic pathway and potential signaling implications.

This compound Distribution in Fungal Species

This compound has been identified in a range of fungal species, spanning both major phyla, Ascomycota and Basidiomycota. While comprehensive quantitative data across a wide array of fungi remains an area of active research, existing studies provide valuable insights into its distribution.

Ascomycota: this compound has been notably detected in various lichen-forming fungi, which are symbiotic associations between a fungus (the mycobiont, typically an ascomycete) and a photosynthetic partner. For instance, it has been identified in mycobionts of lichens such as Cladonia caespiticia and Parmelia acetabulum[1]. The presence of this compound in the lichen Acroscyphus sphaerophoroides has also been reported.

Basidiomycota: The inaugural isolation of this compound was from the fruiting body of the mushroom Lactarius volemus, a member of the Basidiomycota. This discovery underscores the presence of this polyol in higher fungi. While detailed quantitative studies on a broad range of basidiomycetes are limited, the analysis of various edible mushrooms has revealed the presence of other polyols like mannitol and trehalose in significant quantities[2][3][4]. Further investigation into the polyol composition of a wider variety of basidiomycetes is warranted to fully understand the distribution of this compound.

Table 1: Documented Presence of this compound in Fungal Species

PhylumSpecies/GroupCommon NameNotes
AscomycotaCladonia caespiticia (mycobiont)-Detected in aposymbiotically cultured mycobiont[1].
AscomycotaParmelia acetabulum (mycobiont)-Detected in aposymbiotically cultured mycobiont[1].
AscomycotaConiocybe furfuracea (mycobiont)-Detected in aposymbiotically cultured mycobiont[1].
AscomycotaBaeomyces rufus (mycobiont)-Detected in aposymbiotically cultured mycobiont[1].
AscomycotaAcroscyphus sphaerophoroidesCrab's eye lichenThis compound identified as a metabolite[5].
BasidiomycotaLactarius volemusWeeping milk capFirst isolated from this species.

Note: This table is not exhaustive and represents currently available data. Quantitative values are often not specified in the literature.

Experimental Protocols

The accurate quantification of this compound in fungal matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of polyols.

Protocol 1: Extraction and GC-MS Analysis of this compound

This protocol outlines a general procedure for the extraction and subsequent GC-MS analysis of this compound from fungal tissue, adapted from methods for polyol analysis.

1. Sample Preparation and Extraction:

  • Lyophilize fresh fungal material to a constant dry weight.
  • Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.
  • Accurately weigh approximately 100 mg of the powdered sample into a glass extraction tube.
  • Add 5 mL of a methanol:water solution (e.g., 80:20, v/v).
  • Vortex the mixture vigorously for 1 minute.
  • Perform extraction using one of the following methods:
  • Ultrasonication: Sonicate the sample in a water bath for 30 minutes at room temperature.
  • Shaking Incubation: Incubate the sample on a shaker at room temperature for 1-2 hours.
  • Centrifuge the extract at 10,000 x g for 10 minutes.
  • Carefully transfer the supernatant to a new tube.
  • Repeat the extraction process on the pellet with an additional 5 mL of the extraction solvent to ensure complete recovery.
  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. Derivatization:

  • To increase the volatility of the polyols for GC analysis, a derivatization step is necessary. Silylation is a common method.
  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Seal the vial tightly and heat at 70°C for 60 minutes.
  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • Mass Spectrometer (MS) Conditions:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Impact (EI) Energy: 70 eV.
  • Scan Range: m/z 50-600.
  • Quantification: Identification and quantification of this compound are achieved by comparing the retention time and mass spectrum of the derivatized sample with that of an authentic this compound standard that has undergone the same derivatization process. A calibration curve should be generated using a series of known concentrations of the this compound standard.

Protocol 2: HPLC Analysis of this compound

HPLC can also be used for the analysis of underivatized polyols, though it may require specific columns and detectors.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1 (steps 1a-1h).
  • After evaporation, reconstitute the dried extract in a known volume of the mobile phase (e.g., ultrapure water or a water/acetonitrile mixture).
  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:
  • Column: A column suitable for carbohydrate and sugar alcohol analysis, such as an amino-based column (e.g., Aminex HPX-87H) or a hydrophilic interaction liquid chromatography (HILIC) column.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) for HILIC, or dilute sulfuric acid (e.g., 5 mM) for an ion-exchange column.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30-60°C, depending on the column type.
  • Injection Volume: 10-20 µL.
  • Detection:
  • Refractive Index (RI) Detector: A common detector for underivatized sugars and polyols.
  • Evaporative Light Scattering Detector (ELSD): Another option for detecting non-UV absorbing compounds.
  • Mass Spectrometry (MS): HPLC coupled with MS can provide higher sensitivity and specificity.
  • Quantification: this compound is quantified by comparing the peak area of the sample with a calibration curve generated from authentic this compound standards.

Biosynthesis and Signaling Pathways

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in fungi initiates from an intermediate of the pentose phosphate pathway, sedoheptulose-7-phosphate.

Volemitol_Biosynthesis S7P Sedoheptulose-7-Phosphate V1P This compound-1-Phosphate S7P->V1P  this compound-1-Phosphate  Dehydrogenase (putative) This compound This compound V1P->this compound  this compound-1-Phosphate  Phosphatase (putative)

Caption: Proposed biosynthetic pathway of this compound from sedoheptulose-7-phosphate.

This pathway involves two key enzymatic steps:

  • Reduction of Sedoheptulose-7-Phosphate: A putative this compound-1-phosphate dehydrogenase is thought to catalyze the reduction of sedoheptulose-7-phosphate to this compound-1-phosphate. The specific enzymes responsible for this step in fungi have not yet been fully characterized.

  • Dephosphorylation of this compound-1-Phosphate: A phosphatase, likely a specific this compound-1-phosphate phosphatase, is proposed to remove the phosphate group from this compound-1-phosphate to yield free this compound.

Further research is needed to identify and characterize the specific genes and enzymes involved in this pathway in different fungal species.

Signaling Pathways

The direct involvement of this compound in specific signaling pathways within fungi is not yet well-established. However, other polyols, such as mannitol, are known to play roles in stress tolerance, including protection against oxidative stress. It is plausible that this compound may have similar functions. The regulation of this compound biosynthesis and its potential interaction with stress-responsive signaling cascades represent an important area for future investigation.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of this compound in fungal samples.

Volemitol_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis FungalSample Fungal Sample (Mycelium, Fruiting Body, etc.) Lyophilization Lyophilization FungalSample->Lyophilization Grinding Grinding Lyophilization->Grinding Extraction Extraction (Methanol/Water) Grinding->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization For GC-MS HPLC HPLC Analysis (RI or ELSD) Extraction->HPLC For HPLC GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis HPLC->DataAnalysis

References

The Physiological Role of Volemitol in Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Volemitol, a seven-carbon sugar alcohol, plays a significant physiological role in certain algal species as a compatible solute, contributing to tolerance against various abiotic stresses. This technical guide provides an in-depth overview of the biosynthesis, distribution, and physiological functions of this compound in algae. It summarizes quantitative data, details experimental protocols for its analysis, and presents key metabolic and signaling pathways through structured diagrams. This document is intended to serve as a comprehensive resource for researchers in phycology, biochemistry, and drug development exploring the potential of algal-derived compounds.

Introduction

Algae have evolved diverse biochemical mechanisms to adapt to fluctuating and often harsh environmental conditions. One such adaptation is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. These solutes play a crucial role in maintaining osmotic balance, protecting cellular structures, and scavenging reactive oxygen species under stressful conditions such as desiccation, high salinity, and extreme temperatures.

This compound (D-glycero-D-manno-heptitol) is a polyol that has been identified as a key compatible solute in a select number of algal species. Its presence and accumulation are linked to the organism's ability to withstand environmental stressors, making it a molecule of interest for understanding algal stress physiology and for potential biotechnological applications.

Distribution of this compound in Algae

This compound has been identified in both brown algae (Phaeophyceae) and green microalgae (Chlorophyta). Notable examples include:

  • Brown Algae: Pelvetia canaliculata, a common intertidal seaweed, is known to accumulate significant quantities of this compound, often in conjunction with another polyol, mannitol[1][2][3][4].

  • Green Microalgae: The desiccation-tolerant green microalga Diplosphaera epiphytica has been shown to contain this compound as part of its suite of compatible solutes.

Physiological Role of this compound

The primary physiological function of this compound in algae is its role as a compatible solute in response to abiotic stress.

Osmotic Stress Tolerance

In intertidal algae like Pelvetia canaliculata, which experience regular cycles of immersion and emersion, the accumulation of this compound is a key strategy to counteract the osmotic stress caused by desiccation[1][2][3][4]. During low tide, as the algal tissues lose water, the intracellular concentration of solutes like this compound increases, helping to maintain turgor pressure and protect cellular machinery from dehydration-induced damage.

Temperature Stress Response

Studies on Pelvetia canaliculata have indicated that this compound concentrations can be influenced by temperature. This suggests a role for this compound in the thermal stress response, potentially by stabilizing membranes and proteins at non-optimal temperatures.

Biosynthesis of this compound

A biosynthetic pathway for this compound has been proposed in the brown alga Pelvetia canaliculata. This pathway involves the conversion of a key intermediate from the pentose phosphate pathway.

The proposed steps are:

  • Reduction of Sedoheptulose-7-phosphate: The precursor molecule, sedoheptulose-7-phosphate, is reduced to this compound-1-phosphate. This reaction is likely catalyzed by a sedoheptulose-7-phosphate reductase .

  • Dephosphorylation of this compound-1-phosphate: this compound-1-phosphate is then dephosphorylated to yield free this compound. This step is catalyzed by a This compound-1-phosphate phosphatase .

volemitol_biosynthesis S7P Sedoheptulose-7-phosphate V1P This compound-1-phosphate S7P->V1P NAD(P)H -> NAD(P)+ This compound This compound V1P->this compound Pi Enzyme1 Sedoheptulose-7-phosphate reductase Enzyme1->S7P Enzyme2 This compound-1-phosphate phosphatase Enzyme2->V1P

Proposed biosynthetic pathway of this compound in Pelvetia canaliculata.

Quantitative Data

The following table summarizes the available quantitative data on this compound concentrations in algae.

Algal SpeciesConditionThis compound Concentration (mg/g DW)Reference
Pelvetia canaliculataEmersed (Low Tide)Higher accumulation[1][2][3][4]
Pelvetia canaliculataSubmersed (High Tide)Lower concentration[1][2][3][4]
Diplosphaera epiphyticaNormal growthPresent among other polyols

Experimental Protocols

Extraction of this compound from Algal Tissue

This protocol provides a general method for the extraction of polar metabolites, including this compound, from algal biomass.

Materials:

  • Fresh or freeze-dried algal tissue

  • 80% (v/v) ethanol

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Deionized water

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of freeze-dried (or 500 mg of fresh, blotted dry) algal tissue.

  • Homogenization: Grind the tissue in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder. Alternatively, use a mechanical homogenizer.

  • Extraction: Add 5 mL of 80% ethanol to the powdered tissue. Vortex or sonicate the mixture for 10 minutes.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 3-6) on the pellet with another 5 mL of 80% ethanol to ensure complete extraction.

  • Pooling and Evaporation: Pool the supernatants and evaporate the ethanol using a rotary evaporator or a vacuum concentrator until the sample is completely dry.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of deionized water for subsequent analysis.

extraction_workflow Start Algal Sample Homogenize Homogenization (Liquid Nitrogen) Start->Homogenize Extract Extraction with 80% Ethanol Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Reextract Re-extract Pellet Centrifuge->Reextract Pellet Pool Pool Supernatants Collect->Pool Reextract->Centrifuge Evaporate Evaporate Solvent Pool->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute End Extract for Analysis Reconstitute->End

Workflow for the extraction of this compound from algal tissue.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization (Silylation):

Polyols like this compound are not volatile and require derivatization prior to GC-MS analysis. Silylation is a common method.

Materials:

  • Dried algal extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Drying: Ensure the reconstituted extract is completely dry by using a vacuum concentrator.

  • Derivatization: Add 50 µL of pyridine to the dried extract to dissolve it. Then, add 80 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp: 5°C/min to 310°C

    • Hold: 10 min at 310°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

Quantification:

Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a standard curve generated from known concentrations of pure this compound that have undergone the same derivatization process.

Signaling Pathways

The accumulation of compatible solutes like this compound is triggered by environmental stress signals. While a direct signaling pathway leading to this compound synthesis in algae has not been fully elucidated, it is known to be part of the broader osmotic stress response.

Osmotic stress is initially perceived at the cell membrane, leading to a cascade of intracellular signaling events. These can involve:

  • Changes in membrane fluidity and ion fluxes.

  • Activation of protein kinases and phosphatases.

  • Generation of secondary messengers like calcium ions and reactive oxygen species (ROS).

  • Transcriptional regulation of genes encoding biosynthetic enzymes.

osmotic_stress_signaling Stress Osmotic Stress (Desiccation, Salinity) Membrane Cell Membrane Perception Stress->Membrane Signal Signal Transduction Cascade (Kinases, Phosphatases, Ca2+, ROS) Membrane->Signal Gene Gene Expression (Upregulation of biosynthetic enzymes) Signal->Gene Enzymes Synthesis of Sedoheptulose-7-phosphate reductase & This compound-1-phosphate phosphatase Gene->Enzymes This compound This compound Accumulation Enzymes->this compound Tolerance Stress Tolerance This compound->Tolerance

Generalized osmotic stress signaling pathway leading to this compound accumulation.

Conclusion and Future Perspectives

This compound is a physiologically important compatible solute in certain algae, contributing significantly to their ability to withstand osmotic and temperature stress. The proposed biosynthetic pathway provides a foundation for further enzymatic and genetic studies. While progress has been made in understanding its role, several areas warrant further investigation:

  • Enzyme Characterization: Detailed purification and characterization of sedoheptulose-7-phosphate reductase and this compound-1-phosphate phosphatase will provide deeper insights into the regulation of this compound biosynthesis.

  • Signaling Pathway Elucidation: Unraveling the specific signaling components that link stress perception to the upregulation of this compound synthesis is a key area for future research.

  • Broader Distribution: Screening a wider range of algal species, particularly those from extreme environments, may reveal a broader distribution of this compound and potentially novel polyols with similar functions.

  • Biotechnological Applications: The stress-protecting properties of this compound could be harnessed in various applications, including the development of stress-tolerant crops and the use of this compound as a stabilizer in pharmaceuticals and cosmetics.

This technical guide provides a current understanding of the physiological role of this compound in algae. Continued research in this area will undoubtedly uncover further complexities of algal stress adaptation and may pave the way for innovative biotechnological solutions.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Volemitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of volemitol, a seven-carbon sugar alcohol. The document consolidates current scientific understanding, presenting key enzymes, substrates, and metabolic routes. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound, chemically known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol (alditol). It is found in various organisms, including plants, algae, fungi, and bacteria. In certain species of the genus Primula, this compound plays significant physiological roles as a major product of photosynthesis, a transportable carbohydrate in the phloem, and a storage compound.[1][2][3] Its concentration can be substantial, reaching up to 50 mg/g fresh weight in the leaves of Primula x polyantha, which constitutes about 25% of the leaf's dry weight.[2][3]

The Primary Biosynthesis Pathway of this compound in Primula

The principal pathway for this compound biosynthesis in plants of the Primula genus involves the direct reduction of the ketose, sedoheptulose. This reaction is catalyzed by a novel enzyme, sedoheptulose reductase.

The key steps of this pathway are:

  • Precursor Synthesis : The precursor for this compound, sedoheptulose , is a major product of photosynthesis.[4][1] Its phosphorylated form, sedoheptulose-7-phosphate, is a key intermediate in the Calvin cycle and the pentose phosphate pathway.[5][6][7]

  • Enzymatic Reduction : Sedoheptulose reductase , an NADPH-dependent enzyme, catalyzes the reduction of sedoheptulose to this compound.[1][2][3] This enzyme exhibits high substrate specificity for sedoheptulose.[1][2]

The overall reaction can be summarized as:

Sedoheptulose + NADPH + H⁺ → this compound + NADP⁺

This pathway is distinct from the biosynthesis of many other sugar alcohols in higher plants, which often proceed via phosphorylated intermediates.[1]

G Biosynthesis Pathway of this compound in Primula cluster_photosynthesis Photosynthesis / Pentose Phosphate Pathway cluster_volemitol_synthesis This compound Biosynthesis CO2 CO2 Sedoheptulose_7_P Sedoheptulose-7-Phosphate CO2->Sedoheptulose_7_P Calvin Cycle Sedoheptulose Sedoheptulose Sedoheptulose_7_P->Sedoheptulose Phosphatase This compound This compound Sedoheptulose->this compound Reduction NADPH NADPH Sedoheptulose_reductase Sedoheptulose Reductase NADPH->Sedoheptulose_reductase NADP NADP Sedoheptulose_reductase->this compound Sedoheptulose_reductase->NADP

Caption: Biosynthesis of this compound from Sedoheptulose in Primula.

An Alternative Biosynthesis Pathway in Brown Algae

An alternative pathway for this compound biosynthesis has been identified in the brown alga Pelvetia canaliculata. This pathway proceeds through a phosphorylated intermediate and utilizes NADH as the reducing equivalent.

The proposed steps are:

  • Reduction of a Phosphorylated Precursor : Sedoheptulose-7-phosphate is reduced by an NADH-dependent reductase to form this compound-1-phosphate.

  • Dephosphorylation : this compound-1-phosphate is then dephosphorylated to yield this compound.

It is currently unknown if this pathway is widespread among other organisms or limited to certain brown algae.[1]

G Proposed Biosynthesis Pathway of this compound in Pelvetia canaliculata Sedoheptulose_7_P Sedoheptulose-7-Phosphate Volemitol_1_P This compound-1-Phosphate Sedoheptulose_7_P->Volemitol_1_P Reduction This compound This compound Volemitol_1_P->this compound Dephosphorylation NADH NADH Reductase NADH-dependent Reductase NADH->Reductase NAD NAD Reductase->Volemitol_1_P Reductase->NAD Phosphatase Phosphatase Phosphatase->this compound

Caption: Proposed this compound Biosynthesis in Pelvetia canaliculata.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound biosynthesis in Primula x polyantha.

Table 1: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha

ParameterValueReference
Optimal pH7.0 - 8.0[1][2]
Apparent Km (Sedoheptulose)21 mM[1][2]
Apparent Km (NADPH)0.4 mM[1][2]

Table 2: Carbohydrate Concentrations in Primula x polyantha

CarbohydrateConcentration in Source Leaves (mg/g fresh weight)Molar Percentage in Phloem SapReference
This compoundup to 50~24%[2][3]
Sedoheptulose36Not reported[2][3][8]
Sucrose4~63%[2][3]

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthesis pathway are not extensively described in the readily available literature. However, the key experimental approaches mentioned are outlined below.

A general workflow for the extraction and assay of sedoheptulose reductase from plant tissues, such as Primula leaves, can be inferred.

G Workflow for Sedoheptulose Reductase Activity Assay Start Start Homogenization Homogenize plant tissue (e.g., Primula leaves) in extraction buffer Start->Homogenization Centrifugation Centrifuge homogenate to remove cell debris Homogenization->Centrifugation Supernatant Collect supernatant (crude enzyme extract) Centrifugation->Supernatant Assay Perform enzyme assay by mixing: - Crude extract - Sedoheptulose (substrate) - NADPH (cofactor) - Buffer at optimal pH Supernatant->Assay Measurement Monitor the decrease in NADPH absorbance at 340 nm Assay->Measurement Analysis Calculate enzyme activity Measurement->Analysis End End Analysis->End

Caption: General workflow for sedoheptulose reductase assay.

The ethylenediaminetetraacetate (EDTA)-exudation technique was used to collect phloem sap to determine its carbohydrate composition.[4][1] This method involves excising leaves and placing the cut petiole into an EDTA solution, which chelates calcium ions and prevents the sealing of sieve plates, allowing for the collection of phloem exudate.

Preliminary experiments using ¹⁴CO₂ pulse-chase radiolabeling demonstrated that this compound is a major photosynthetic product.[4][1] In this technique, plants are exposed to a pulse of ¹⁴CO₂, and the incorporation of the radioactive label into various metabolites is tracked over time. The appearance of the label first in sedoheptulose and subsequently in this compound supports the precursor-product relationship.

Conclusion

The biosynthesis of this compound in Primula is primarily achieved through a direct, NADPH-dependent reduction of sedoheptulose, catalyzed by sedoheptulose reductase. An alternative, phosphate-intermediate pathway may exist in brown algae. The high concentration of this compound and its role as a transport and storage carbohydrate in Primula underscore the significance of this pathway in plant physiology. Further research is warranted to fully characterize the enzymes involved, elucidate the regulatory mechanisms of this pathway, and explore its potential applications in biotechnology and drug development.

References

Volemitol Metabolism in Primula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, is a significant carbohydrate metabolite in many Primula species. It plays crucial roles in photosynthesis, phloem transport, and as a storage compound. This technical guide provides an in-depth overview of this compound metabolism in Primula, consolidating quantitative data, detailing experimental protocols, and visualizing the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of Primula and the potential applications of its metabolites.

Introduction

This compound (D-glycero-D-manno-heptitol) is a naturally occurring polyol found in various plants, fungi, and algae. In the genus Primula, this compound is a primary product of photosynthesis and a major translocated and stored carbohydrate, often reaching high concentrations in leaves and rhizomes. Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), with the key biosynthetic step being the reduction of sedoheptulose to this compound, catalyzed by the enzyme sedoheptulose reductase. Understanding the intricacies of this compound metabolism in Primula is essential for comprehending the plant's physiology and for exploring the potential biotechnological and pharmaceutical applications of this unique sugar alcohol and its derivatives.

Quantitative Data on this compound and Related Metabolites in Primula Species

The concentration of this compound and its precursor, sedoheptulose, varies among different Primula species and tissues. The following tables summarize the available quantitative data from scientific literature.

Table 1: this compound and Sedoheptulose Concentrations in Primula x polyantha Leaves

CompoundConcentration (mg/g fresh weight)
This compoundup to 50
Sedoheptulose36

Source: Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1

Table 2: this compound and Related Compounds in Various Primula Species

SpeciesCompoundTissueConcentrationReference
Primula elatiorThis compoundNot specifiedPresent[1]
Primula elatiorSedoheptuloseNot specifiedPresent[1]
Primula officinalisThis compoundNot specifiedIsolated[1]
Primula officinalisSedoheptuloseNot specifiedIsolated[1]

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha

SubstrateApparent Km
Sedoheptulose21 mM
NADPH0.4 mM

Source: Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1

Experimental Protocols

This section details the methodologies for the extraction, quantification, and enzymatic analysis of this compound and related compounds in Primula species.

Extraction of Soluble Carbohydrates (including this compound and Sedoheptulose)

This protocol is adapted from standard methods for sugar and sugar alcohol extraction from plant tissues.

Materials:

  • Fresh or frozen Primula tissue (leaves, rhizomes)

  • 80% (v/v) ethanol

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Centrifuge

  • Water bath or heating block

  • Rotary evaporator or vacuum concentrator

  • Deionized water

Procedure:

  • Freeze a known weight of fresh plant tissue (e.g., 100-500 mg) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of 80% ethanol per gram of fresh weight.

  • Vortex the mixture thoroughly.

  • Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another volume of 80% ethanol to ensure complete extraction.

  • Combine the supernatants.

  • Evaporate the ethanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

  • Resuspend the dried extract in a known volume of deionized water (e.g., 1-5 mL).

  • The aqueous extract is now ready for quantification.

Quantification of this compound and Sedoheptulose

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for accurate quantification.

3.2.1. HPLC Method

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: Acetonitrile:water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound and sedoheptulose of known concentrations in deionized water.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration for each standard. Determine the concentration of this compound and sedoheptulose in the plant extracts by comparing their peak areas to the standard curve.

3.2.2. GC-MS Method

This method requires derivatization of the sugars and sugar alcohols to make them volatile.

  • Derivatization:

    • Take a known volume of the aqueous extract and dry it completely under a stream of nitrogen.

    • Add a derivatization agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane - TMS derivatization).

    • Incubate at a specific temperature (e.g., 60°C) for a set time to allow for complete derivatization.

  • GC-MS Analysis:

    • Instrumentation: A GC-MS system.

    • Column: A capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized compounds.

    • Mass Spectrometry: Operated in electron ionization (EI) mode.

    • Quantification: Use selective ion monitoring (SIM) for specific fragments of the derivatized this compound and sedoheptulose for accurate quantification against derivatized standards.

Sedoheptulose Reductase Activity Assay

This protocol is based on the characterization of the NADPH-dependent ketose reductase found in Primula x polyantha. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Crude protein extract from Primula leaves (see protocol below)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Sedoheptulose solution (e.g., 1 M stock)

  • NADPH solution (e.g., 10 mM stock)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Protein Extraction Procedure:

  • Homogenize fresh Primula leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM dithiothreitol (DTT), and protease inhibitors) on ice.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.

  • The resulting supernatant is the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

Assay Procedure:

  • Set up the reaction mixture in a cuvette as follows (for a final volume of 1 mL):

    • 850 µL Assay Buffer

    • 50 µL Sedoheptulose solution (final concentration, e.g., 50 mM)

    • 50 µL Crude protein extract

  • Mix gently and incubate at a constant temperature (e.g., 30°C) for a few minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of NADPH solution (final concentration, e.g., 0.5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

  • The rate of NADPH oxidation (decrease in A₃₄₀) is proportional to the sedoheptulose reductase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

  • Run appropriate controls, such as a reaction mixture without sedoheptulose, to account for any non-specific NADPH oxidase activity.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in Primula originates from the pentose phosphate pathway, which provides the precursor sedoheptulose-7-phosphate. This is then dephosphorylated to sedoheptulose, which is subsequently reduced to this compound by sedoheptulose reductase.

Volemitol_Biosynthesis cluster_enzymes PPP Pentose Phosphate Pathway (PPP) S7P Sedoheptulose-7-Phosphate PPP->S7P Sedoheptulose Sedoheptulose S7P->Sedoheptulose   Pi Pi S7P->Pi Enzyme1 Phosphatase This compound This compound Sedoheptulose->this compound   Sedoheptulose->this compound         Enzyme2 Sedoheptulose Reductase NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Biosynthetic pathway of this compound from the pentose phosphate pathway in Primula.

Experimental Workflow for this compound Metabolism Analysis

The following diagram illustrates a typical workflow for studying this compound metabolism in Primula.

Experimental_Workflow start Plant Material (Primula species) extraction Extraction of Soluble Carbohydrates start->extraction protein_extraction Protein Extraction start->protein_extraction quantification Quantification (HPLC or GC-MS) extraction->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis enzyme_assay Sedoheptulose Reductase Activity Assay protein_extraction->enzyme_assay enzyme_assay->data_analysis

Caption: A generalized experimental workflow for the analysis of this compound metabolism.

Conclusion

This compound metabolism is a central aspect of carbon assimilation and allocation in Primula species. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and its precursors, and clear visualizations of the metabolic pathways and experimental workflows. This information is critical for researchers seeking to further elucidate the physiological roles of this compound, explore its potential as a biomarker, or investigate its utility in various biotechnological and pharmaceutical applications. Further research is warranted to expand the quantitative analysis to a wider range of Primula species and to fully characterize the regulatory mechanisms governing the this compound biosynthetic pathway.

References

Volemitol: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), is a polyol with significant physiological roles across various biological kingdoms, including plants, algae, fungi, and bacteria.[1][2] First isolated in 1889 from the mushroom Lactarius volemus, its functions as a photosynthetic product, phloem translocate, and storage carbohydrate have made it a subject of interest in botanical and biochemical research.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and pathway visualizations to support research and development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name (2R,3R,5R,6R)-Heptane-1,2,3,4,5,6,7-heptol[1][3]
Synonyms D-glycero-D-manno-Heptitol, D-glycero-D-talo-Heptitol, α-Sedoheptitol[1][2]
CAS Number 488-38-0[1][4]
Molecular Formula C₇H₁₆O₇[3][5]
Molecular Weight 212.20 g/mol [3][6]
Appearance White crystalline substance[2]
Melting Point 152 to 153 °C[2]
Density 1.549 g/cm³[7]
Predicted XLogP3-AA -3.7[3]
Solubility Profile
SolventSolubilityNotesSource(s)
Water HighQualitative data indicates high solubility.[6]
Ethanol HighQualitative data indicates high solubility.[6]
Acetic Acid HighQualitative data indicates high solubility.[6]
DMSO Soluble[8]

Experimental Protocols

Detailed methodologies for determining key physical properties of polyols like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

  • Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a long glass tube.[9][10]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9]

  • Heating:

    • For an unknown melting point, a rapid heating rate (10-20 °C/min) is used to determine an approximate range.[9]

    • For a precise measurement, the sample is heated rapidly to about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[10]

  • Observation: The sample is observed through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]

  • Purity Check: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[11]

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[11]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., 0.2 µm PTFE) that does not absorb the solute.[11]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or Mass Spectrometry (LC-MS).[11][12]

  • Calibration: A calibration curve is prepared using standard solutions of this compound of known concentrations to ensure accurate quantification of the solute in the filtrate.[12]

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[11]

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like this compound. It is measured using a polarimeter.

  • Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask. The concentration (c) is calculated in g/mL.[13][14]

  • Polarimeter Calibration: The polarimeter is turned on to allow the lamp to warm up. A blank measurement is taken using a polarimeter cell filled only with the solvent. The instrument is zeroed.[14]

  • Sample Measurement: The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter, and the observed angle of rotation (α) is recorded.[15]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[13]

  • Standardization: The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 or 25 °C).

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. For polyols, spectra are typically acquired in D₂O.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex, overlapping multiplets in the region of approximately 3.5-4.0 ppm. These signals correspond to the protons on the seven-carbon backbone, which are coupled to each other. The hydroxyl protons are typically not observed in D₂O due to proton exchange with the solvent.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment. For this compound, due to its symmetry, fewer than seven signals may be observed. The chemical shifts for carbons attached to hydroxyl groups typically appear in the 60-80 ppm range.[16]

Typical Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Chemical shifts are referenced to an internal standard, such as DSS or TSP.[17]

  • Analysis: Utilize 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments to assign all proton and carbon signals and confirm the structure.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI) are common for polar molecules like sugar alcohols.

  • Expected Ions: In negative ion mode ESI-MS, this compound is expected to form a deprotonated molecule [M-H]⁻ at m/z 211.08.[3] Adducts with formate [M+FA-H]⁻ at m/z 257.09 may also be observed.[3]

  • Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of water (H₂O) and cross-ring cleavages of the carbon backbone, which are typical for sugar alcohols.

Typical Experimental Protocol for LC-MS:

  • Chromatography: Separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the high polarity of this compound.[18]

  • Ionization: Electrospray ionization (ESI) in negative mode is typically effective for polyols.[19]

  • Mass Analysis: High-resolution mass spectrometers like Orbitrap or TOF analyzers are used to obtain accurate mass measurements.[3]

  • Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and study fragmentation patterns for structural confirmation.

Biological Pathways and Roles

Biosynthesis of this compound

In plants such as Primula, this compound is synthesized from sedoheptulose, a key intermediate in the pentose phosphate pathway. This conversion is a reduction reaction catalyzed by a specific reductase.[8][20]

G cluster_0 Cytosol S7P Sedoheptulose-7-Phosphate Sedo Sedoheptulose S7P->Sedo Phosphatase Vol This compound Sedo->Vol Sedoheptulose Reductase NADP NADP+ NADPH NADPH + H+ NADPH->Sedo NADP->Vol

Biosynthesis of this compound from Sedoheptulose.
Physiological Roles of this compound

This compound serves multiple functions within plants, acting as a primary product of photosynthesis, a transportable sugar in the phloem, and a long-term storage carbohydrate. Its accumulation in certain algae also suggests a role in osmoregulation and stress tolerance.

G cluster_plant Physiological Roles in Plants Photosynthesis Photosynthesis (Source Leaves) Volemitol_node This compound Pool Photosynthesis->Volemitol_node Phloem Phloem Translocation Volemitol_node->Phloem Stress Osmotic Adjustment (Stress Tolerance) Volemitol_node->Stress Storage Carbohydrate Storage (Sink Tissues) Phloem->Storage

Key physiological functions of this compound.

References

Volemitol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific disciplines due to its roles in plant physiology and potential applications in biotechnology. This document provides an in-depth technical guide on this compound, covering its fundamental properties, metabolic pathways, and detailed experimental methodologies for its study.

Core Properties of this compound

This compound, also known as D-glycero-D-manno-heptitol, is a polyol with a wide distribution in nature, found in plants, red algae, fungi, mosses, and lichens.[1][2] It was first isolated from the mushroom Lactarius volemus in 1889.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 488-38-0[1][2][3][4]
Molecular Formula C₇H₁₆O₇[3]
Molecular Weight 212.20 g/mol [1][3]
IUPAC Name (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[3]
Synonyms D-Volemitol, D-glycero-D-talo-heptitol, α-Sedoheptitol[2][3]

Biosynthesis and Signaling Pathways

In higher plants, particularly in the genus Primula, this compound plays crucial roles as a photosynthetic product, a phloem-translocated carbohydrate, and a storage compound.[2][5][6][7]

Primary Biosynthesis Pathway in Primula

The primary pathway for this compound biosynthesis in Primula species involves the reduction of sedoheptulose. This reaction is catalyzed by a novel NADPH-dependent ketose reductase, which has been tentatively named sedoheptulose reductase.

volemitol_biosynthesis Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Reduction NADPH NADPH Enzyme Sedoheptulose Reductase NADPH->Enzyme NADP NADP+ Enzyme->NADP

Caption: this compound biosynthesis from sedoheptulose.

Alternative Biosynthesis Pathway

An alternative pathway for this compound biosynthesis has been proposed in the brown alga Pelvetia canaliculata. This pathway involves the reduction of sedoheptulose-7-phosphate to this compound-1-phosphate, which is then dephosphorylated to yield this compound.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-PAD

This protocol outlines a general procedure for the extraction and analysis of this compound from plant tissues, adapted from methodologies used for sugar alcohol analysis.

Experimental Workflow:

hplc_workflow start Plant Tissue Homogenization (e.g., in 80% Ethanol) extraction Incubation and Centrifugation start->extraction supernatant Collect Supernatant extraction->supernatant filtration Filter through 0.22 µm syringe filter supernatant->filtration hplc HPLC-PAD Analysis filtration->hplc quantification Quantification against This compound Standard hplc->quantification

Caption: Workflow for this compound analysis by HPLC-PAD.

Methodology:

  • Sample Preparation: Homogenize fresh plant tissue in 80% ethanol.

  • Extraction: Incubate the homogenate at 80°C for 1 hour. Centrifuge to pellet the insoluble material.

  • Purification: Collect the supernatant containing soluble carbohydrates. For cleaner samples, pass the supernatant through anion and cation exchange resins.

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

    • Mobile Phase: Degassed, deionized water.

    • Flow Rate: 0.6 mL/min.

    • Temperature: 85°C.

    • Detection: Pulsed Amperometric Detector (PAD).

  • Quantification: Create a standard curve using known concentrations of pure this compound. Quantify the this compound in the sample by comparing its peak area to the standard curve.

Sedoheptulose Reductase Activity Assay

This assay measures the activity of sedoheptulose reductase by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 20 mM Sedoheptulose (substrate)

    • 0.2 mM NADPH (cofactor)

  • Assay:

    • Add the crude enzyme extract to the reaction mixture to initiate the reaction.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

This technical guide provides a foundational understanding of this compound, from its basic chemical properties to its biosynthesis and methods for its experimental analysis. The provided protocols offer a starting point for researchers interested in studying this versatile sugar alcohol. Further research into the broader signaling roles of this compound and the regulation of its metabolism will undoubtedly uncover new applications for this intriguing molecule in both basic and applied sciences.

References

The Unexplored Potential of Seven-Carbon Sugar Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Heptitols and Their Derivatives in Cellular Metabolism and Therapeutic Applications

Seven-carbon sugar alcohols, or heptitols, and their parent sugars represent a unique and relatively underexplored class of carbohydrates with significant physiological roles and burgeoning therapeutic potential. This technical guide provides a comprehensive overview of the core functions of these molecules, focusing on their biosynthesis, metabolic impact, and emerging applications in drug development, particularly in oncology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate in this promising area.

Introduction to Seven-Carbon Sugar Alcohols

Seven-carbon sugars and their corresponding sugar alcohols are naturally occurring compounds found in a variety of plants, algae, fungi, and bacteria.[1] Unlike their six-carbon counterparts, such as glucose and fructose, heptoses and heptitols have distinct metabolic fates and biological activities. This guide will focus on two prominent seven-carbon sugar alcohols, volemitol and perseitol, and the closely related seven-carbon ketose, D-mannoheptulose, which has garnered significant attention for its therapeutic properties.

Biosynthesis of Seven-Carbon Sugars and Sugar Alcohols

The biosynthesis of seven-carbon sugars is intricately linked to central carbon metabolism, primarily originating from intermediates of the pentose phosphate pathway and the Calvin cycle.

This compound Biosynthesis

This compound (D-glycero-D-manno-heptitol) is a major photosynthetic product and phloem-translocated carbohydrate in certain plants, notably in the genus Primula.[2] Its biosynthesis proceeds via the reduction of the seven-carbon ketose, sedoheptulose. This reaction is catalyzed by the enzyme sedoheptulose reductase, which utilizes NADPH as a reductant.[3]

G This compound Biosynthesis Pathway Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Enzyme Sedoheptulose Reductase Sedoheptulose->Enzyme NADP NADP+ This compound->NADP NADPH NADPH NADPH->this compound Enzyme->this compound G Proposed Perseitol Biosynthesis Pathway cluster_calvin_cycle Calvin Cycle Intermediates DHAP Dihydroxyacetone-P SBP Sedoheptulose-1,7-bisphosphate DHAP->SBP Condensation E4P Erythrose-4-P E4P->SBP Condensation M7P Phosphorylated D-mannoheptulose SBP->M7P Isomerization Mannoheptulose D-Mannoheptulose M7P->Mannoheptulose Dephosphorylation Perseitol Perseitol Mannoheptulose->Perseitol Reduction G Glycolysis Inhibition by D-Mannoheptulose cluster_cell Cancer Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Pyruvate->ATP TCA Cycle & Oxidative Phosphorylation Apoptosis Apoptosis Mannoheptulose D-Mannoheptulose Hexokinase Hexokinase Mannoheptulose->Hexokinase Inhibits G MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate1 Incubate for 72h seed_cells->incubate1 treat_cells Treat cells with D-Mannoheptulose (serial dilutions) incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 492 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Volemitol from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in a variety of plants, fungi, and algae.[1][2] In certain plant species, particularly within the genus Primula, this compound serves as a significant product of photosynthesis, a phloem-mobile carbohydrate for transport, and a storage compound.[1][2] Its presence and concentration can vary significantly between different plant species and tissues. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, intended for use in research and drug development.

Data Presentation

The following table summarizes the reported concentrations of this compound in various plant and lichen species. This data can be used as a reference for selecting plant material and estimating potential yields.

Plant/Lichen SpeciesTissueThis compound Concentration (mg/g dry weight unless otherwise specified)Reference
Primula x polyanthaSource LeavesUp to 50 mg/g fresh weight (approx. 25% of dry weight)[3]
Primula speciesPhloem SapAccounts for up to 24% (mol/mol) of phloem sap carbohydrates[2]
Daucus carota (Carrot)Root1.4 - 24.6[4]
Acroscyphus sphaerophoroidesThallusPresent

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and quantification of this compound from plant tissue.

Protocol 1: Classical Extraction and Purification of this compound

This protocol is based on established methods for the isolation of polyols from plant material and is suitable for obtaining purified this compound for further structural or functional studies.

1. Materials and Reagents:

  • Fresh or freeze-dried plant tissue

  • Distilled water

  • Methanol

  • Ethanol (95% and absolute)

  • Activated charcoal

  • Diatomaceous earth (e.g., Celite®)

  • Cellulose powder for column chromatography

  • Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

  • Strongly acidic cation-exchange resin (e.g., Amberlite IR-120)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Chromatography columns

  • Fraction collector

2. Extraction Procedure:

  • Homogenize fresh plant tissue (100 g) with distilled water (500 mL) in a blender. For dried tissue, use a powder (50 g) and rehydrate with water.

  • Heat the homogenate at 80°C for 1 hour with occasional stirring.

  • Cool the mixture to room temperature and centrifuge at 5,000 x g for 20 minutes to pellet the solid material.

  • Collect the supernatant. Re-extract the pellet twice more with distilled water (250 mL each time).

  • Combine the supernatants and filter through a layer of diatomaceous earth to clarify the extract.

3. Purification Procedure:

  • Concentrate the clarified extract to a thick syrup using a rotary evaporator at a temperature not exceeding 50°C.

  • Add methanol (4 volumes) to the syrup with stirring to precipitate polysaccharides and proteins.

  • Allow the mixture to stand at 4°C overnight.

  • Centrifuge at 5,000 x g for 20 minutes to pellet the precipitate.

  • Collect the supernatant and concentrate it to a syrup using a rotary evaporator.

  • Dissolve the syrup in a minimal amount of distilled water and treat with activated charcoal (1% w/v) to decolorize the solution. Stir for 30 minutes and filter.

  • For removal of ionic compounds, pass the decolorized extract through a column containing a strongly acidic cation-exchange resin followed by a column with a strongly basic anion-exchange resin. Wash the columns with distilled water and combine the eluates.

  • Concentrate the eluate to a syrup and lyophilize to obtain the crude polyol extract.

4. Chromatographic Separation:

  • Prepare a column (e.g., 3 cm diameter x 50 cm length) with a slurry of cellulose powder in the mobile phase (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase).

  • Dissolve the crude polyol extract in a minimal volume of the mobile phase and apply it to the top of the column.

  • Elute the column with the mobile phase and collect fractions using a fraction collector.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound, concentrate using a rotary evaporator, and lyophilize to obtain crystalline this compound.

Protocol 2: Modern Method for Quantification of this compound using HPLC

This protocol is designed for the rapid and accurate quantification of this compound in plant extracts.

1. Materials and Reagents:

  • Freeze-dried and finely ground plant tissue

  • 80% (v/v) Ethanol

  • Deionized water

  • Acetonitrile (HPLC grade)

  • This compound standard

  • Syringe filters (0.22 µm)

  • HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD)

  • Amino-based HPLC column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Weigh 100 mg of finely ground, freeze-dried plant tissue into a microcentrifuge tube.

  • Add 1 mL of 80% ethanol.

  • Vortex vigorously for 1 minute.

  • Incubate in a water bath at 80°C for 15 minutes, with vortexing every 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of 80% ethanol and repeat the incubation and centrifugation steps.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried extract in 1 mL of deionized water.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: Amino-based column (e.g., Zorbax NH2)

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes (adjust as needed based on separation)

4. Quantification:

  • Prepare a series of standard solutions of this compound in deionized water (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared plant extract samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and the metabolic pathway of its biosynthesis.

Volemitol_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization with Water Extraction (Hot Water) Extraction (Hot Water) Homogenization->Extraction (Hot Water) Centrifugation_1 Centrifugation Extraction (Hot Water)->Centrifugation_1 Clarification Clarification Centrifugation_1->Clarification Supernatant Concentration_1 Concentration Clarification->Concentration_1 Methanol Precipitation Methanol Precipitation Concentration_1->Methanol Precipitation Centrifugation_2 Centrifugation Methanol Precipitation->Centrifugation_2 Decolorization Decolorization Centrifugation_2->Decolorization Supernatant Ion Exchange Ion Exchange Decolorization->Ion Exchange Concentration_2 Concentration Ion Exchange->Concentration_2 Lyophilization Lyophilization Concentration_2->Lyophilization Column Chromatography Column Chromatography Lyophilization->Column Chromatography For Purification HPLC/GC-MS Analysis HPLC/GC-MS Analysis Lyophilization->HPLC/GC-MS Analysis For Quantification Purified this compound Purified this compound Column Chromatography->Purified this compound Quantification Quantification HPLC/GC-MS Analysis->Quantification

Caption: Experimental workflow for this compound extraction and analysis.

Volemitol_Biosynthesis_Pathway cluster_ppp Pentose Phosphate Pathway cluster_this compound This compound Biosynthesis Ribulose-5-P Ribulose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Fructose-6-P Fructose-6-P Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P->Fructose-6-P Transaldolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Sedoheptulose Sedoheptulose Sedoheptulose-7-P->Sedoheptulose Phosphatase Erythrose-4-P->Fructose-6-P Transketolase This compound This compound Sedoheptulose->this compound Sedoheptulose Reductase (NADPH -> NADP+)

References

Quantitative Analysis of Volemitol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed application notes and protocols for the quantitative analysis of Volemitol, a seven-carbon sugar alcohol, using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a naturally occurring sugar alcohol found in various plants, fungi, and algae.[1][2] It serves as a photosynthetic product, a phloem translocate, and a storage carbohydrate in certain plant species.[2] Due to its potential applications as a natural sweetener and its role in plant physiology, accurate and reliable quantitative analysis of this compound is crucial. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound in various matrices.

This application note details two primary HPLC-based methods for the quantitative analysis of this compound:

  • Hydrophilic Interaction Liquid Chromatography with Ultra-High-Performance Liquid Chromatography and Evaporative Light Scattering Detection (HILIC-UHPLC-ELSD): A highly sensitive and specific method for the simultaneous analysis of multiple sugar alcohols, including this compound.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A widely accessible method suitable for the routine analysis of sugar alcohols.

Experimental Protocols

Method 1: HILIC-UHPLC-ELSD for this compound Quantification

This method is adapted from a validated procedure for the simultaneous analysis of ten sugar alcohols.

2.1.1. Sample Preparation

  • Extraction from Plant Material:

    • Homogenize 1 gram of fresh plant material in 10 mL of 80% ethanol.

    • Incubate the mixture in a water bath at 80°C for 30 minutes.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 800 ng/µL.

2.1.2. Chromatographic Conditions

ParameterCondition
Instrument UHPLC system with ELSD
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient 85% Acetonitrile for 15 min
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
ELSD Drift Tube Temp. 50°C
ELSD Nebulizer Gas Nitrogen at 40 psi

2.1.3. Quantification

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: HPLC-RID for this compound Quantification

This protocol provides a general framework for the analysis of this compound using HPLC with Refractive Index Detection, based on established methods for other sugar alcohols.[1][2][3]

2.2.1. Sample Preparation

  • Extraction from Food or Pharmaceutical Products:

    • Dissolve a known amount of the sample in deionized water.

    • For solid samples, homogenization and sonication may be required to ensure complete dissolution.

    • Centrifuge the solution to remove any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • Create a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 5 mg/mL.[2][3]

2.2.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a Refractive Index Detector
Column Ligand Exchange Column (e.g., Aminex HPX-87H, 300 x 7.8 mm)
Mobile Phase Deionized Water
Flow Rate 0.6 mL/min
Column Temperature 80°C[1][2]
Injection Volume 20 µL
Detector Temperature 35°C[1]

2.2.3. Quantification

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Calculate the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HILIC-UHPLC-ELSD method.

Table 1: Method Validation Parameters for this compound Analysis by HILIC-UHPLC-ELSD

ParameterResult
Linearity Range 50 - 800 ng
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 30 - 45 ng
Limit of Quantitation (LOQ) 50 - 75 ng
Precision (Intra-day CV%) ≤ 5.1%
Precision (Inter-day CV%) ≤ 5.1%
Accuracy (Recovery %) 92.3 - 107.3%

Note: The data in this table is based on a validated method for the simultaneous analysis of multiple sugar alcohols, including this compound.

Mandatory Visualization

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of this compound from Sedoheptulose-7-phosphate.

Volemitol_Biosynthesis S7P Sedoheptulose-7-phosphate V1P This compound-1-phosphate S7P->V1P Sedoheptulose-7-phosphate reductase (NADPH) This compound This compound V1P->this compound Phosphatase

Caption: Biosynthesis of this compound from Sedoheptulose-7-phosphate.

Experimental Workflow for this compound Analysis

The diagram below outlines the general experimental workflow for the quantitative analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Plant, Food, etc.) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System (HILIC or Ligand Exchange) Filtration->HPLC Detector Detector (ELSD or RID) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Quantitative Result Quantification->Result

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

Application Note: Identification of Volemitol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the identification of volemitol, a seven-carbon sugar alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a crucial derivatization step is required to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. This protocol outlines a two-step derivatization process involving methoximation followed by trimethylsilylation (TMS). The subsequent GC-MS analysis provides characteristic retention times and mass spectra for the confident identification of this compound. This method is applicable for the analysis of this compound in various matrices, including plant extracts, food samples, and biological fluids, and is particularly relevant for researchers in natural product chemistry, metabolomics, and drug discovery.

Introduction

This compound is a naturally occurring polyol found in a variety of plants, fungi, and algae. Its potential biological activities and role as a compatible solute in stress tolerance make it a compound of interest for researchers in diverse fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the polar nature and low volatility of sugar alcohols like this compound necessitate a derivatization step to increase their volatility and thermal stability. The most common and effective method for this is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[1] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation and Extraction

The extraction of this compound will depend on the sample matrix. A general protocol for plant material is provided below.

  • Materials:

    • Lyophilizer (Freeze-dryer)

    • Grinder or mortar and pestle

    • 80% Methanol

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Protocol:

    • Freeze-dry the sample material to remove all water.

    • Grind the dried sample to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of 80% methanol to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process (steps 4-7) on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization: Methoximation and Trimethylsilylation

This two-step process is crucial for preparing this compound for GC-MS analysis.[2]

  • Materials:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

    • Pyridine (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Protocol:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.

    • Vortex the mixture for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 30°C for 90 minutes with occasional shaking. This step converts the open-chain aldehyde/ketone forms of any reducing sugars present to their methoxime derivatives, preventing the formation of multiple TMS derivatives.

    • Add 80 µL of MSTFA with 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes to ensure complete silylation of all hydroxyl groups.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized sugar alcohols. Optimization may be required based on the specific instrument and column used.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • GC Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute

      • Ramp: 10°C/min to 325°C

      • Hold at 325°C for 10 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-800

Data Presentation

ParameterExpected Value
Compound Heptakis(trimethylsilyl)this compound
Molecular Formula C₂₈H₇₂O₇Si₇
Molecular Weight 773.6 g/mol
Estimated Retention Index ~1900-2000 (on a DB-5ms column)¹
Characteristic Mass Fragments (m/z) 73 (base peak, [Si(CH₃)₃]⁺), 103, 147, 205, 217, 307, 319, 409, 421²

¹ The retention index is an estimation based on the value for the hexakis(trimethylsilyl) derivative of mannitol (a six-carbon sugar alcohol).[4] The actual retention index for this compound-7TMS should be determined experimentally using a standard. ² These fragment ions are characteristic of TMS-derivatized sugar alcohols and arise from specific cleavages of the carbon chain and loss of trimethylsilanol groups.[3] The relative abundances of these ions would be used for definitive identification when compared against a reference spectrum.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC-MS identification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound identification by GC-MS.

Conclusion

The described GC-MS method, incorporating a two-step derivatization protocol, provides a highly effective and reliable means for the identification of this compound. The trimethylsilylation of this compound significantly enhances its volatility, allowing for excellent chromatographic separation and the generation of characteristic mass spectra. This application note serves as a comprehensive guide for researchers and scientists, enabling the confident identification of this compound in complex matrices and facilitating further research into its biological significance and potential applications.

References

Application Notes and Protocols for Enzymatic Assay of Sedoheptulose Reductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose and its phosphorylated form, sedoheptulose-7-phosphate, are key intermediates in the pentose phosphate pathway (PPP). The enzymatic reduction of sedoheptulose or its derivatives is of significant interest for understanding carbohydrate metabolism and for the development of novel therapeutics targeting metabolic pathways. This document provides a detailed protocol for the enzymatic assay of sedoheptulose reductase activity. While "sedoheptulose reductase" is not a standard enzyme classification, this protocol outlines a robust method for measuring the NAD(P)H-dependent reduction of sedoheptulose, a reaction catalyzed by various members of the oxidoreductase enzyme family, such as certain aldo-keto reductases with broad substrate specificity.

The assay described herein is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the sedoheptulose substrate. This method is widely applicable for the kinetic characterization of putative sedoheptulose-reducing enzymes and for the screening of potential inhibitors.

Signaling and Metabolic Pathway Context

Sedoheptulose-7-phosphate is a central molecule in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for generating NADPH, which provides reducing power for biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide biosynthesis.[1][2] The diagram below illustrates the position of sedoheptulose-7-phosphate within this critical metabolic pathway.

PentosePhosphatePathway cluster_nonoxidative Non-Oxidative Pentose Phosphate Pathway cluster_reduction Hypothetical Sedoheptulose Reduction R5P Ribose-5-P Xu5P Xylulose-5-P R5P->Xu5P Ribulose-5-P Epimerase/Isomerase G3P Glyceraldehyde-3-P Xu5P->G3P Transketolase S7P Sedoheptulose-7-P G3P->S7P Transketolase Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P E4P->F6P Transketolase F6P->Glycolysis Sedoheptulose Sedoheptulose Heptitol Heptitol Sedoheptulose->Heptitol Sedoheptulose Reductase NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Metabolic context of sedoheptulose-7-phosphate in the pentose phosphate pathway.

Experimental Protocols

Principle of the Assay

The enzymatic activity of sedoheptulose reductase is determined by monitoring the rate of NADPH oxidation at 340 nm. The reduction of sedoheptulose to its corresponding heptitol is coupled to the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm, due to the consumption of NADPH, is directly proportional to the enzyme activity.

Reaction: Sedoheptulose + NADPH + H⁺ → Heptitol + NADP⁺

Materials and Reagents
  • Enzyme: Purified or partially purified sedoheptulose reductase or a relevant oxidoreductase.

  • Substrate: D-Sedoheptulose (or D-Sedoheptulose-7-phosphate).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.

  • Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.0):

    • Prepare a solution containing 100 mM potassium phosphate monobasic and adjust the pH to 7.0 with a solution of potassium phosphate dibasic or KOH. Store at 4°C.

  • 10 mM D-Sedoheptulose Stock Solution:

    • Dissolve the appropriate amount of D-sedoheptulose in deionized water to make a 10 mM stock solution. Store in aliquots at -20°C.

  • 10 mM NADPH Stock Solution:

    • Dissolve NADPH in the 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mM. Prepare this solution fresh daily and keep it on ice, protected from light.

  • Enzyme Solution:

    • Dilute the enzyme preparation in cold 100 mM potassium phosphate buffer (pH 7.0) to a concentration that results in a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.

Assay Procedure

The following workflow outlines the steps for the enzymatic assay.

AssayWorkflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, NADPH, Enzyme) start->prep_reagents setup_cuvette Set up Reaction Cuvette (Buffer, Substrate, NADPH) prep_reagents->setup_cuvette equilibrate Equilibrate to Assay Temperature (e.g., 37°C) setup_cuvette->equilibrate add_enzyme Initiate Reaction by Adding Enzyme equilibrate->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Mode for 5-10 min) add_enzyme->measure_abs analyze_data Calculate Rate of NADPH Oxidation (ΔAbs/min) measure_abs->analyze_data calc_activity Calculate Enzyme Activity analyze_data->calc_activity end End calc_activity->end

Caption: Experimental workflow for the sedoheptulose reductase assay.

  • Set the spectrophotometer to 340 nm and the temperature to the desired value (e.g., 37°C).

  • In a 1 ml cuvette, add the following components in the order listed:

    • 850 µl of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 50 µl of 10 mM D-Sedoheptulose solution (final concentration: 0.5 mM)

    • 50 µl of 10 mM NADPH solution (final concentration: 0.5 mM)

  • Mix the contents of the cuvette by gentle inversion and incubate at the assay temperature for 5 minutes to allow the temperature to equilibrate and to record the background rate of NADPH decomposition.

  • Initiate the reaction by adding 50 µl of the diluted enzyme solution.

  • Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes.

  • A blank reaction should be performed by substituting the enzyme solution with an equal volume of the dilution buffer.

Calculation of Enzyme Activity

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Enzyme Activity (U/ml) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × D

Where:

  • ΔA₃₄₀/min: The linear rate of change in absorbance at 340 nm per minute.

  • ε: The molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • l: The path length of the cuvette (typically 1 cm).

  • V_total: The total volume of the assay mixture (in ml).

  • V_enzyme: The volume of the enzyme solution added (in ml).

  • D: The dilution factor of the enzyme.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Data Presentation

The following tables provide representative quantitative data that can be obtained from sedoheptulose reductase activity assays. These values are hypothetical and should be determined experimentally for the specific enzyme under investigation.

Table 1: Kinetic Parameters for Sedoheptulose Reductase

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
D-Sedoheptulose2.515.0
NADPH0.1-

Table 2: Influence of pH and Temperature on Sedoheptulose Reductase Activity

ParameterOptimal Value
pH7.0
Temperature (°C)37

Table 3: Substrate Specificity of a Hypothetical Sedoheptulose Reductase

Substrate (at 1 mM)Relative Activity (%)
D-Sedoheptulose100
D-Fructose85
D-Ribose40
Glyceraldehyde25

Conclusion

This document provides a comprehensive protocol for the enzymatic assay of sedoheptulose reductase activity. The described spectrophotometric method is sensitive, continuous, and suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening of inhibitors. The provided templates for data presentation will aid in the systematic analysis and reporting of experimental results. Researchers can adapt this protocol to their specific enzyme and experimental setup to gain valuable insights into sedoheptulose metabolism and to advance drug discovery efforts in related fields.

References

Application Notes and Protocols for Volemitol as a Carbon Source in Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in various plants, fungi, and lichens. While the roles of more common sugar alcohols like mannitol and sorbitol in microbial metabolism are well-documented, the utilization of this compound as a carbon source by microorganisms is a less explored area. These application notes provide a comprehensive guide for researchers interested in investigating this compound metabolism in microbial cultures. This document outlines hypothetical metabolic pathways, detailed protocols for screening and culturing microorganisms on this compound-containing media, and methods for analyzing its consumption.

Hypothetical Metabolic Pathways for this compound Utilization

Based on known metabolic pathways for other polyols in bacteria and fungi, two primary hypothetical routes for this compound degradation are proposed.

Bacterial Metabolism of this compound

In bacteria, the transport and initial phosphorylation of sugar alcohols are often mediated by the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS).[1][2][3][4][5] A putative pathway for this compound metabolism could proceed as follows:

  • Transport and Phosphorylation: this compound is transported into the bacterial cell and concomitantly phosphorylated by a specific PTS, yielding this compound-phosphate.

  • Oxidation: The phosphorylated this compound is then oxidized by a specific dehydrogenase to a phosphorylated keto-sugar, such as sedoheptulose-phosphate.

  • Entry into Central Metabolism: Sedoheptulose-phosphate can then enter the pentose phosphate pathway, a central metabolic route in many bacteria.

bacterial_volemitol_pathway volemitol_ext This compound (extracellular) volemitol_int This compound (intracellular) volemitol_ext->volemitol_int PTS Transporter volemitol_p This compound-Phosphate volemitol_int->volemitol_p Phosphorylation (PTS) sedoheptulose_p Sedoheptulose-Phosphate volemitol_p->sedoheptulose_p This compound-P Dehydrogenase ppp Pentose Phosphate Pathway sedoheptulose_p->ppp

Caption: Hypothetical bacterial metabolic pathway for this compound.

Fungal Metabolism of this compound

Fungi are known to metabolize a wide range of polyols.[6] A potential metabolic pathway for this compound in fungi, analogous to the well-characterized polyol pathway, is proposed:[7][8][9]

  • Transport: this compound is transported into the fungal cell via a sugar transporter.

  • Oxidation: An NAD(P)+-dependent this compound dehydrogenase oxidizes this compound to a keto-sugar, likely sedoheptulose.

  • Phosphorylation: The resulting sedoheptulose is then phosphorylated by a kinase to form sedoheptulose-7-phosphate.

  • Entry into Central Metabolism: Sedoheptulose-7-phosphate enters the pentose phosphate pathway.

fungal_volemitol_pathway volemitol_ext This compound (extracellular) volemitol_int This compound (intracellular) volemitol_ext->volemitol_int Sugar Transporter sedoheptulose Sedoheptulose volemitol_int->sedoheptulose This compound Dehydrogenase sedoheptulose_p Sedoheptulose-7-Phosphate sedoheptulose->sedoheptulose_p Kinase ppp Pentose Phosphate Pathway sedoheptulose_p->ppp

Caption: Hypothetical fungal metabolic pathway for this compound.

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Utilization

This protocol describes a method for enriching and isolating microorganisms from environmental samples that can utilize this compound as a sole carbon source.

Materials:

  • Environmental sample (e.g., soil, compost, decaying wood)

  • Minimal Medium (MM) base (see Table 1 for composition)

  • This compound (sterile filtered solution)

  • Sterile water

  • Sterile flasks and petri dishes

  • Incubator/shaker

Procedure:

  • Enrichment Culture:

    • Prepare MM broth with 1% (w/v) this compound as the sole carbon source.

    • Inoculate 100 mL of the medium with 1 g of the environmental sample.

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking (200 rpm) for 5-7 days.

  • Sub-culturing:

    • Transfer 1 mL of the enrichment culture to 100 mL of fresh MM broth with 1% this compound.

    • Incubate under the same conditions for another 5-7 days. Repeat this step 2-3 times to select for this compound-utilizing organisms.

  • Isolation of Pure Cultures:

    • Prepare MM agar plates containing 1% (w/v) this compound.

    • Serially dilute the final enrichment culture and plate onto the MM agar plates.

    • Incubate until single colonies appear.

    • Streak individual colonies onto fresh MM agar plates with this compound to obtain pure cultures.

Component Concentration (per Liter)
(NH₄)₂SO₄2.0 g
KH₂PO₄1.0 g
K₂HPO₄1.0 g
MgSO₄·7H₂O0.2 g
CaCl₂·2H₂O0.02 g
Trace element solution*1.0 mL
This compound10.0 g
Agar (for solid medium)15.0 g
Trace element solution composition can be found in standard microbiology manuals.

Table 1: Composition of Minimal Medium (MM) for screening.

Protocol 2: Characterization of Microbial Growth on this compound

This protocol details the methodology for quantifying microbial growth and this compound consumption in a liquid culture.

Materials:

  • Pure microbial culture (isolated from Protocol 1)

  • Minimal Medium (MM) broth with a defined concentration of this compound (e.g., 0.5% w/v)

  • Spectrophotometer

  • Sterile culture tubes or flasks

  • Incubator/shaker

  • Microcentrifuge

Procedure:

  • Inoculum Preparation: Grow the isolated microorganism in a rich medium (e.g., LB for bacteria, PDB for fungi) overnight. Harvest the cells by centrifugation, wash twice with sterile MM base (without a carbon source), and resuspend in MM base to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Growth Curve Experiment:

    • Inoculate MM broth containing this compound with the prepared inoculum to a starting OD₆₀₀ of 0.05.

    • Incubate with shaking at the optimal temperature for the microorganism.

    • At regular time intervals, aseptically remove a sample and measure the OD₆₀₀ to monitor growth.

    • At the same time points, collect a separate aliquot of the culture. Centrifuge to pellet the cells and store the supernatant at -20°C for this compound analysis.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. Analyze the collected supernatants to determine the rate of this compound consumption.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Inoculum Preparation incubation Incubation & Sampling inoculum->incubation media Media Preparation media->incubation growth Growth Measurement (OD600) incubation->growth volemitol_analysis This compound Quantification incubation->volemitol_analysis data_analysis Data Analysis growth->data_analysis Growth Curve volemitol_analysis->data_analysis Consumption Rate

Caption: Experimental workflow for characterizing microbial growth on this compound.

Analytical Methods

Quantification of this compound

Accurate quantification of this compound in the culture supernatant is crucial to confirm its utilization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of sugar alcohols.[10][11][12] Samples are typically derivatized (e.g., silylation) before analysis to increase their volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amine-based column) and a refractive index detector (RID) can also be used for this compound quantification.

Total Carbohydrate Assay

A colorimetric method can be used for a rapid, albeit less specific, estimation of carbohydrate consumption.

  • Phenol-Sulfuric Acid Method: This method detects total carbohydrates.[13][14][15][16] A decrease in the total carbohydrate concentration in the supernatant over time, in a medium where this compound is the sole carbon source, indicates its consumption.

Data Presentation

Quantitative data from growth experiments should be summarized in tables for clear comparison.

Time (hours) OD₆₀₀ (Mean ± SD) This compound Concentration (g/L) (Mean ± SD)
00.05 ± 0.015.00 ± 0.10
120.25 ± 0.034.20 ± 0.15
240.80 ± 0.052.50 ± 0.20
361.50 ± 0.100.80 ± 0.10
481.80 ± 0.120.10 ± 0.05

Table 2: Example of data presentation for a microbial growth experiment with this compound as the carbon source.

Conclusion

These application notes provide a framework for the systematic investigation of this compound as a microbial carbon source. The provided protocols and hypothetical pathways serve as a starting point for researchers to explore this novel area of microbial metabolism. The discovery of microorganisms capable of efficiently metabolizing this compound could have implications for various biotechnological applications, including the production of valuable chemicals and bioremediation.

References

Application Notes and Protocols for the Isolation of Volemitol from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol (polyol), has garnered interest in various research fields for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from fungal extracts. The methodology encompasses fungal culture and harvesting, biomass extraction, and a multi-step purification process involving column chromatography. Additionally, it outlines analytical techniques for the identification and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to provide researchers with a comprehensive workflow for obtaining purified this compound for further investigation.

Introduction

This compound was first discovered in the mushroom Lactarius volemus[1]. Fungi are known to produce a diverse array of primary and secondary metabolites, including various polyols. These compounds can serve as storage carbohydrates, osmolytes, and stress protectants. The isolation of specific polyols like this compound is essential for investigating their biological functions and potential therapeutic applications. The protocol described herein is a composite methodology derived from established techniques for the extraction of fungal metabolites and the purification of polyols[1][2][3][4][5].

Experimental Protocols

Fungal Culture and Biomass Production

A critical first step is the cultivation of a fungal species known to produce this compound. This can be achieved through submerged liquid fermentation, which allows for the generation of significant biomass.

Protocol:

  • Fungal Strain: Obtain a pure culture of a this compound-producing fungus (e.g., Lactarius volemus or other identified producers).

  • Inoculum Preparation: Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.

  • Liquid Culture: Inoculate a liquid medium (e.g., Potato Dextrose Broth or a custom-defined medium) with agar plugs of the mycelium.

  • Incubation: Incubate the culture flasks on an orbital shaker at an appropriate temperature and agitation speed for a period determined by the growth rate of the specific fungus to maximize biomass.

  • Harvesting: After the incubation period, harvest the fungal biomass by filtration through cheesecloth or a nylon mesh.

  • Washing: Wash the harvested biomass thoroughly with distilled water to remove any residual media components[3].

  • Drying: The biomass can be used fresh or dried. For drying, lyophilization (freeze-drying) or oven drying at a low temperature (e.g., 40-60°C) is recommended to prevent degradation of metabolites[3][5].

  • Grinding: Grind the dried biomass into a fine powder to increase the surface area for efficient extraction.

Extraction of this compound from Fungal Biomass

The extraction process is designed to efficiently solubilize polyols from the fungal biomass. A polar solvent is typically used for this purpose.

Protocol:

  • Solvent Selection: Ethanol or methanol are common solvents for extracting polar metabolites like polyols from fungal mycelium[5]. An aqueous-organic solvent mixture can also be effective.

  • Extraction Procedure:

    • Suspend the powdered fungal biomass in the chosen solvent (e.g., 80% ethanol) in a flask. A common ratio is 1:10 (w/v) of biomass to solvent.

    • Agitate the suspension at room temperature for several hours or overnight on an orbital shaker[3].

    • Alternatively, use methods like sonication or homogenization to enhance extraction efficiency[3][4].

  • Filtration: Separate the extract from the solid biomass by vacuum filtration through Whatman No. 1 filter paper or by centrifugation.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract will be a thick syrup or a solid residue.

Purification of this compound by Column Chromatography

The crude extract contains a mixture of compounds. Column chromatography is a crucial step for isolating this compound from other metabolites. Based on protocols for separating similar polyols, a multi-step chromatographic approach may be necessary[1].

Protocol:

  • Initial Fractionation (Optional): For complex extracts, an initial fractionation using a non-polar solvent (e.g., hexane) can be performed to remove lipids. The this compound will remain in the polar fraction.

  • Cellulose Column Chromatography:

    • Stationary Phase: Washed cellulose powder[1].

    • Column Packing: Prepare a slurry of the cellulose powder in the initial mobile phase and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column[1].

    • Mobile Phase: A gradient of water-saturated n-butanol to increasing concentrations of ethanol in water can be effective for separating polyols.

    • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Further Purification (if necessary): Fractions containing this compound may require further purification using another chromatographic technique, such as silica gel chromatography or preparative HPLC, to achieve high purity.

Analytical Characterization of this compound

Once purified, the identity and purity of this compound must be confirmed using spectroscopic and chromatographic methods.

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A column suitable for carbohydrate or polyol analysis (e.g., an amino-functionalized or ion-exchange column).

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water[6][7].

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are commonly used for compounds lacking a UV chromophore. Mass spectrometry can also be coupled with HPLC[8].

    • Quantification: A standard curve of pure this compound can be used to quantify the amount in the isolated fractions[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for structural elucidation of the isolated compound[11][12][13]. The resulting spectra should be compared with published data for this compound.

  • Mass Spectrometry (MS):

    • MS analysis will provide the molecular weight of the isolated compound, which should correspond to that of this compound (C₇H₁₆O₇, MW: 212.20 g/mol ). Fragmentation patterns can further confirm the structure[13][14].

Data Presentation

Quantitative data from the isolation and analysis should be recorded systematically.

Table 1: this compound Isolation and Purification Summary

StepParameterValueUnits
Fungal Culture Fungal Species
Culture VolumeL
Dry Biomass Yieldg
Extraction Extraction Solvent
Crude Extract Yieldg
Purification Chromatographic Method
Purified this compound Yieldmg
Overall Yield%
Analysis Purity (by HPLC)%

Visualizations

Experimental Workflow for this compound Isolation

Volemitol_Isolation_Workflow cluster_culture 1. Fungal Culture & Biomass Production cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization fungal_culture Fungal Culture (Liquid Fermentation) harvesting Harvesting (Filtration) fungal_culture->harvesting washing Washing harvesting->washing drying Drying (Lyophilization) washing->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Cellulose Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check Purity Check (TLC/HPLC) fraction_collection->purity_check hplc HPLC purity_check->hplc nmr NMR purity_check->nmr ms MS purity_check->ms

Caption: Workflow for the isolation and analysis of this compound.

This comprehensive protocol provides a robust framework for the successful isolation and characterization of this compound from fungal sources. Researchers can adapt and optimize these methods for their specific fungal strains and laboratory conditions.

References

Application Notes and Protocols: Volemitol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), is found in various plants, fungi, and bacteria.[1] While its primary metabolic roles have been elucidated in plant species, particularly as a product of photosynthesis and a storage carbohydrate, its application in broader metabolic studies, especially in mammalian systems, remains a nascent field of investigation.[2] These application notes provide an overview of the known biochemistry of this compound and propose potential applications and detailed experimental protocols for its use in metabolic research, drawing parallels with the well-understood metabolism of other polyols.

Biochemical Profile

PropertyValueReference
Systematic Name D-glycero-D-manno-Heptitol[1]
Molecular Formula C7H16O7[3]
Molecular Weight 212.20 g/mol [3]
Solubility Soluble in DMSO. To enhance solubility, warming to 37°C and sonication may be employed.[4]
Stability Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[4]

Potential Applications in Metabolic Research

Given the limited direct research on this compound in animal models, the following applications are proposed based on the known metabolism of other sugar alcohols and the unique seven-carbon structure of this compound.

  • Investigation of the Polyol Pathway: this compound can be used as a novel substrate to probe the activity and substrate specificity of aldose reductase and sorbitol dehydrogenase, the key enzymes of the polyol pathway.[5][6][7] This pathway is implicated in the pathophysiology of diabetic complications.[5][7]

  • Gut Microbiome Modulation: As many polyols are poorly absorbed in the small intestine and are fermented by the gut microbiota, this compound could be investigated for its prebiotic potential and its effects on the composition and metabolic output of the gut microbiome.[8]

  • Metabolic Tracer Studies: Stable isotope-labeled this compound (e.g., ¹³C₇-Volemitol) can be synthesized and used as a tracer to follow its metabolic fate in various biological systems, providing insights into novel metabolic pathways.[9][10][11]

  • Cellular Energy Metabolism: As a carbohydrate source, this compound's ability to be metabolized by different cell types and its impact on cellular energy homeostasis (e.g., ATP production, NAD+/NADH ratio) can be explored.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of this compound in various metabolic contexts.

Protocol 1: In Vitro Assessment of this compound Metabolism in Mammalian Cells

Objective: To determine if this compound is metabolized by mammalian cells and to assess its effect on the polyol pathway.

Materials:

  • Mammalian cell line of interest (e.g., retinal pericytes, renal mesangial cells)

  • This compound (powder)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Kits for measuring sorbitol and fructose

  • LC-MS/MS system for polyol analysis

Procedure:

  • Cell Culture: Culture the selected mammalian cell line to ~80% confluency in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, sterile water).

    • Dilute the stock solution in a serum-free medium to final concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control.

    • Wash the cells with PBS and incubate with the this compound-containing medium for various time points (e.g., 6, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect the cell culture supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the cell lysate.

  • Metabolite Analysis:

    • Analyze the cell lysates and supernatants for the presence of this compound and its potential metabolites (e.g., the corresponding seven-carbon sugar or other intermediates) using LC-MS/MS.

    • Measure the intracellular concentrations of sorbitol and fructose using commercially available assay kits to assess any impact on the endogenous polyol pathway.

Data Presentation:

TreatmentTime (h)Intracellular this compound (nmol/mg protein)Intracellular Sorbitol (nmol/mg protein)Intracellular Fructose (nmol/mg protein)
Vehicle Control6
12
24
1 mM this compound6
12
24
5 mM this compound6
12
24
10 mM this compound6
12
24
Protocol 2: In Vivo Investigation of this compound's Effect on the Gut Microbiome in a Mouse Model

Objective: To assess the impact of dietary this compound supplementation on the composition and function of the gut microbiome.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Standard chow diet

  • This compound-supplemented chow diet (e.g., 5% w/w)

  • Metabolic cages

  • Fecal sample collection tubes

  • DNA extraction kit for fecal samples

  • 16S rRNA gene sequencing platform

  • GC-MS for Short-Chain Fatty Acid (SCFA) analysis

Procedure:

  • Acclimatization: Acclimatize mice to individual housing in metabolic cages for one week on a standard chow diet.

  • Dietary Intervention:

    • Divide mice into two groups: Control (standard chow) and this compound (chow supplemented with 5% this compound).

    • Provide diets and water ad libitum for a period of 4 weeks.

  • Sample Collection:

    • Collect fresh fecal samples at baseline (week 0) and at the end of the study (week 4). Store immediately at -80°C.

    • Collect cecal contents at the end of the study for SCFA analysis.

  • Microbiome Analysis:

    • Extract total DNA from fecal samples using a commercial kit.

    • Perform 16S rRNA gene sequencing to determine the bacterial community composition.

    • Analyze the sequencing data to identify changes in bacterial diversity and the relative abundance of different taxa.

  • SCFA Analysis:

    • Analyze the cecal contents for the concentrations of major SCFAs (acetate, propionate, butyrate) using GC-MS.

Data Presentation:

GroupShannon Diversity Index (Week 4)Relative Abundance of Bacteroidetes (%)Relative Abundance of Firmicutes (%)Cecal Acetate (µmol/g)Cecal Propionate (µmol/g)Cecal Butyrate (µmol/g)
Control
This compound

Visualizations

Signaling and Metabolic Pathways

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound (Hypothetical Substrate) Metabolite_X Metabolite X This compound->Metabolite_X Aldose Reductase? NADPH NADPH NADP NADP NADPH->NADP NADP->NADPH NAD NAD NADH NADH NAD->NADH NADH->NAD

Caption: Hypothetical entry of this compound into the polyol pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Volemitol_Treatment This compound Treatment Cell_Culture->Volemitol_Treatment Sample_Collection_invitro Sample Collection (Lysates & Supernatants) Volemitol_Treatment->Sample_Collection_invitro Metabolite_Analysis Metabolite Analysis (LC-MS/MS, Assays) Sample_Collection_invitro->Metabolite_Analysis Animal_Model Animal Model (Mice) Dietary_Intervention Dietary Intervention (this compound Diet) Animal_Model->Dietary_Intervention Sample_Collection_invivo Sample Collection (Feces, Cecal Contents) Dietary_Intervention->Sample_Collection_invivo Microbiome_SCFA_Analysis Microbiome & SCFA Analysis (16S Sequencing, GC-MS) Sample_Collection_invivo->Microbiome_SCFA_Analysis

Caption: General experimental workflow for this compound metabolic studies.

Conclusion

This compound presents an interesting, yet understudied, molecule for metabolic research. While its role in plant physiology is established, its effects in mammalian systems are largely unknown. The proposed applications and protocols in these notes provide a framework for initiating investigations into the metabolic fate and physiological effects of this compound. Such studies could reveal novel insights into polyol metabolism, gut microbiome interactions, and cellular bioenergetics, with potential implications for drug development and nutritional science. Researchers are encouraged to adapt and optimize these generalized protocols to their specific experimental models and research questions.

References

Application Notes and Protocols for Tracing Volemitol in Plant Phloem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volemitol, a seven-carbon sugar alcohol (heptitol), has been identified as a significant phloem-mobile carbohydrate in several plant species, most notably within the genus Primula. Its role as a primary photosynthetic product, transport sugar, and storage compound makes it a molecule of interest for studies in plant physiology, carbohydrate metabolism, and potentially for the development of novel systemic pesticides or drugs that can leverage the plant's long-distance transport network.

These application notes provide a comprehensive overview of the techniques available for tracing this compound in plant phloem, from sample collection and preparation to advanced analytical and imaging methodologies. Detailed protocols are provided to guide researchers in their experimental design and execution.

I. Phloem Sap Collection

A critical first step in analyzing phloem content is the collection of sap. The ethylenediaminetetraacetate (EDTA)-facilitated exudation technique is a widely used method applicable to many herbaceous species. EDTA chelates calcium ions, which are essential for the callose synthesis that plugs sieve plates upon wounding, thus allowing for prolonged phloem exudation.

Protocol 1: EDTA-Facilitated Phloem Sap Collection

Materials:

  • Healthy, well-watered plants (e.g., Primula sp.)

  • Sharp razor blades

  • Microcentrifuge tubes (1.5 mL)

  • Deionized water

  • 5 mM EDTA solution (pH 7.5)

  • Pipettes and tips

  • Humid chamber (e.g., a plastic box with wet paper towels)

  • Ice

Procedure:

  • Select mature, fully expanded leaves from the plant.

  • Using a sharp razor blade, excise the chosen leaf at the base of the petiole.

  • Immediately immerse the cut end of the petiole into a microcentrifuge tube containing deionized water. This step helps to clear the xylem vessels of air and allows for initial wound response.

  • Place the setup in a humid chamber for 15-30 minutes.

  • Prepare a new microcentrifuge tube with 200-500 µL of 5 mM EDTA solution.

  • Under the surface of the EDTA solution, make a fresh cut with a clean razor blade about 2-3 mm from the original cut end of the petiole. This removes any sealed sieve elements and ensures the cut surface is in direct contact with the EDTA.

  • Place the petiole into the tube with the EDTA solution.

  • Return the setup to the humid chamber and incubate in the dark for 1-5 hours to allow for phloem exudation. The optimal time should be determined empirically for the specific plant species.

  • After the incubation period, carefully remove the leaf and petiole. The remaining solution in the tube is the phloem exudate, diluted with the EDTA solution.

  • Immediately place the collected phloem sap on ice to prevent degradation of metabolites and store at -80°C for long-term storage.

Note: This method collects diluted phloem sap and may have some contamination from cut cells. It is recommended to perform control experiments and analyze the exudate for known cytoplasmic and apoplastic markers to assess the purity.

II. Isotopic Labeling for Tracing this compound Biosynthesis and Transport

Isotopic labeling is a powerful tool to trace the origin, biosynthesis, and movement of this compound within the plant. Pulse-chase experiments using stable or radioactive isotopes of carbon can elucidate the dynamics of this compound transport from source leaves to sink tissues.

Protocol 2: ¹³CO₂ Pulse-Chase Labeling for this compound Tracing

Materials:

  • Intact plant

  • Enclosed, transparent labeling chamber

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Gas delivery system with flow control

  • Light source (PAR ≈ 400 µmol m⁻² s⁻¹)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Analytical equipment (LC-MS/MS or GC-MS)

Procedure:

  • Place a healthy, well-watered plant in the labeling chamber, ensuring a tight seal.

  • Acclimate the plant in the chamber under a light source for at least 30 minutes with a normal atmosphere.

  • Pulse Phase: Introduce ¹³CO₂ into the chamber to a final concentration of approximately 400 ppm. The duration of the pulse can vary from a few minutes to several hours, depending on the research question. For tracing initial photosynthetic products, a short pulse of 5-30 minutes is recommended.

  • Chase Phase: After the pulse, flush the chamber with normal air (containing ¹²CO₂) to remove the ¹³CO₂. Continue the incubation under the same light and temperature conditions for a defined period (the "chase"). The chase period can range from minutes to days to track the movement of the labeled this compound to different plant organs.

  • Harvesting: At the end of the chase period, harvest different plant tissues (e.g., source leaves, sink leaves, petioles, stems, roots) and immediately freeze them in liquid nitrogen to quench all metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen. Extract the metabolites with a suitable solvent, such as cold 80% methanol.

  • Analysis: Analyze the extracts using mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the ¹³C-labeled this compound and its isotopologues.

III. Quantitative Analysis of this compound

Accurate quantification of this compound in phloem sap and plant tissues is essential for understanding its concentration gradients and transport kinetics. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.

Protocol 3: Quantitative Analysis of this compound by GC-MS

This compound is a non-volatile sugar alcohol and requires derivatization to increase its volatility for GC-MS analysis. A common method is a two-step methoximation followed by silylation.

Materials:

  • Lyophilized phloem sap or plant extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • This compound standard

  • Internal standard (e.g., sorbitol, if not present in the sample, or ideally, ¹³C-labeled this compound)

Procedure:

  • Sample Preparation: Lyophilize the aqueous phloem sap or plant extract to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. Vortex briefly and incubate at 30°C for 90 minutes with shaking. This step protects the carbonyl groups and prevents the formation of multiple derivatives in the next step.

  • Silylation: Add 80 µL of MSTFA (with 1% TMCS as a catalyst) to the sample. Vortex and incubate at 37°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Injector Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 325°C at 5°C/min, and hold for 10 minutes. (This program should be optimized for the specific instrument and column).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 800.

  • Quantification: Identify the this compound-TMS derivative peak based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with the this compound standard.

Note on Internal Standard: For the most accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. As the commercial availability of ¹³C-labeled this compound is limited, a potential synthetic route is proposed in the advanced techniques section.

Protocol 4: Quantitative Analysis of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and does not require derivatization.

Materials:

  • Phloem sap or plant extract

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable LC column (e.g., a HILIC column or a specialized carbohydrate analysis column)

  • Mobile phase solvents (e.g., acetonitrile and water with appropriate additives like ammonium formate)

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Sample Preparation: Dilute the phloem sap or plant extract in the initial mobile phase. Centrifuge to remove any particulates.

  • LC Separation: Inject the sample onto the LC system. The gradient and flow rate will need to be optimized based on the chosen column. A typical HILIC gradient would start with a high percentage of acetonitrile and gradually increase the aqueous component.

  • MS/MS Detection: Operate the mass spectrometer in negative ESI mode. This compound can be detected as the [M-H]⁻ or [M+formate]⁻ adduct.

  • MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method using a pure this compound standard. Determine the precursor ion and the most abundant and specific product ions for quantification and qualification.

  • Quantification: Create a calibration curve using the this compound standard and the internal standard. Quantify this compound in the samples based on the peak area ratios.

IV. Advanced Techniques and Future Directions

Synthesis of ¹³C-Labeled this compound (Theoretical Approach)

The availability of an isotopically labeled internal standard is crucial for accurate quantification. While not commercially available, a potential synthetic route could start from a commercially available ¹³C-labeled precursor, such as ¹³C₆-glucose.

Proposed Synthetic Pathway:

A potential, though multi-step, synthetic route could involve the chain extension of a ¹³C-labeled hexose. For instance, the Kiliani-Fischer synthesis could be adapted to add a carbon atom to a ¹³C-labeled aldose, followed by reduction to the corresponding alditols. This would result in a mixture of epimers that would require chromatographic separation. This proposed pathway is theoretical and would require significant synthetic chemistry expertise to develop and validate.

In Vivo Imaging of this compound (Exploratory Technique)

Directly imaging small, non-fluorescent molecules like this compound in vivo is challenging. An exploratory approach could involve the use of fluorescent probes that bind to the diol functionalities present in sugar alcohols. Boronic acid-based fluorescent probes are known to reversibly bind to diols, leading to a change in their fluorescent properties.

Principle of Boronic Acid Probes for this compound Sensing:

Fluorescent boronic acids can form cyclic esters with the cis-diol groups of this compound. This binding event can alter the electronic properties of the fluorophore, causing a detectable change in fluorescence intensity or a shift in the emission wavelength.

Proposed Protocol for In Vivo Imaging:

  • Synthesize or obtain a cell-permeable, fluorescent boronic acid probe with suitable excitation and emission wavelengths for live-cell imaging.

  • Infiltrate a plant tissue (e.g., a leaf) with a solution containing the fluorescent probe.

  • After an incubation period to allow for probe uptake, wash the tissue to remove excess unbound probe.

  • Image the tissue using a confocal laser scanning microscope.

  • Changes in fluorescence could indicate the localization of diol-containing compounds, including this compound.

Challenges and Considerations:

  • Specificity: Boronic acid probes will bind to other diol-containing molecules in the cell, such as other sugars and ribonucleotides. Co-localization studies and the use of mutant plants with altered this compound metabolism would be necessary to infer specificity.

  • Probe Delivery and Toxicity: The probe must be able to cross the cell wall and plasma membrane to reach the phloem and must not be toxic to the plant cells at the concentrations used.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Sample IDTissue TypeThis compound Concentration (µg/g FW)Standard Deviation
Control_1Source Leaf15.21.8
Control_2Phloem Sap250.622.1
Treatment_1Source Leaf12.81.5
Treatment_2Phloem Sap180.315.7
Time Point (Chase)¹³C-Volemitol in Source Leaf (atom %)¹³C-Volemitol in Phloem Sap (atom %)¹³C-Volemitol in Sink Leaf (atom %)
0 min95.2< LOD< LOD
30 min70.115.82.5
60 min55.628.98.3
120 min35.235.115.4
LOD: Limit of Detection

Visualizations

Phloem Loading and Transport Workflow

Phloem_Transport_Workflow cluster_Source_Leaf Source Leaf cluster_Phloem Phloem cluster_Sink_Tissue Sink Tissue Photosynthesis Photosynthesis (¹³CO₂ Fixation) Volemitol_Biosynthesis This compound Biosynthesis Photosynthesis->Volemitol_Biosynthesis Phloem_Loading Phloem Loading Volemitol_Biosynthesis->Phloem_Loading Long_Distance_Transport Long-Distance Transport Phloem_Loading->Long_Distance_Transport Phloem_Unloading Phloem Unloading Long_Distance_Transport->Phloem_Unloading Metabolism_Storage Metabolism / Storage Phloem_Unloading->Metabolism_Storage

Caption: Workflow for tracing this compound from photosynthesis to sink tissues.

Analytical Workflow for this compound Quantification

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Phloem_Sap Phloem Sap Collection (EDTA Method) Extraction Metabolite Extraction Phloem_Sap->Extraction Tissue_Harvest Tissue Harvest (Source/Sink) Tissue_Harvest->Extraction Lyophilization Lyophilization Extraction->Lyophilization Derivatization Derivatization (MeOx/MSTFA) Lyophilization->Derivatization LC_MS LC-MS/MS Analysis Lyophilization->LC_MS (reconstitution) GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing LC_MS->Data_Processing

Caption: Analytical workflow for the quantification of this compound.

Signaling Pathway for Phloem Loading of Sugar Alcohols

Phloem_Loading_Pathways cluster_Symplastic Symplastic Loading cluster_Apoplastic Apoplastic Loading Mesophyll Mesophyll Cell (this compound Synthesis) Plasmodesmata Plasmodesmata Mesophyll->Plasmodesmata High to Low Concentration Apoplast Apoplast (Cell Wall Space) Mesophyll->Apoplast Efflux Companion_Cell_S Companion Cell Plasmodesmata->Companion_Cell_S Sieve_Element Sieve Element Companion_Cell_S->Sieve_Element via Plasmodesmata Transporter This compound Transporter Apoplast->Transporter Active Transport Companion_Cell_A Companion Cell Transporter->Companion_Cell_A Companion_Cell_A->Sieve_Element via Plasmodesmata

Caption: Symplastic vs. Apoplastic phloem loading of this compound.

Volemitol: A Potential Biomarker for Plant Abiotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in various plants, fungi, and algae. In certain plant species, particularly within the Primula genus, this compound is a major product of photosynthesis and plays a significant role in carbon transport and storage. Emerging research into plant abiotic stress responses has highlighted the crucial role of compatible solutes, such as sugar alcohols, in osmotic adjustment and the protection of cellular structures. This has led to a growing interest in this compound as a potential biomarker for identifying and quantifying plant stress. These application notes provide an overview of the current understanding of this compound's role in plant physiology and offer detailed protocols for its extraction and quantification, aiming to facilitate further research into its utility as a stress biomarker.

This compound in Plant Physiology

This compound is synthesized from sedoheptulose, an intermediate of the pentose phosphate pathway. In plants like those of the Primula genus, it can accumulate to high concentrations in the leaves and is transported via the phloem to other parts of the plant, serving as a storage carbohydrate.

While direct evidence of this compound accumulation under specific abiotic stresses is still an emerging area of research, the well-documented role of other sugar alcohols, such as mannitol and sorbitol, as osmoprotectants provides a strong rationale for investigating this compound in this context. Under conditions of drought, salinity, or extreme temperatures, plants accumulate compatible solutes to lower the cellular water potential, thereby maintaining turgor and protecting macromolecules from denaturation. Given its high solubility and metabolic stability, this compound is a prime candidate for fulfilling such a protective role.

Data Presentation: this compound Content in Primula Species

Quantitative data on the accumulation of this compound under specific abiotic stress conditions is currently limited in the scientific literature. The following table summarizes the known baseline concentrations of this compound in various Primula species under non-stressed conditions and provides a hypothesized response to abiotic stress based on the known behavior of other sugar alcohol osmolytes.

Plant SpeciesTissueThis compound Concentration (mg/g Fresh Weight)Hypothesized Response to Abiotic Stress
Primula polyanthaSource LeavesUp to 50Increase
Primula verisLeavesHigh (exact value not specified)Increase
Primula elatiorLeavesHigh (exact value not specified)Increase
Primula vulgarisLeavesHigh (exact value not specified)Increase

Note: The hypothesized increase in this compound concentration under abiotic stress is based on the established role of other sugar alcohols as compatible solutes in plant stress tolerance. Experimental validation is required to confirm this hypothesis for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, roots)

  • 80% (v/v) ethanol

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Water bath or heating block

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of fresh plant tissue (or 20 mg of freeze-dried tissue) and place it in a pre-chilled mortar or a 2.0 mL microcentrifuge tube with grinding beads.

  • Add 1 mL of 80% ethanol to the sample.

  • Homogenize the tissue thoroughly using the mortar and pestle or a tissue homogenizer until a uniform slurry is obtained.

  • Transfer the homogenate to a microcentrifuge tube (if not already in one).

  • Incubate the sample at 80°C for 15 minutes to inactivate degradative enzymes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble sugars and sugar alcohols.

  • For enhanced extraction efficiency, the pellet can be re-extracted with another 0.5 mL of 80% ethanol, centrifuged, and the supernatants pooled.

  • Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

  • The extract can be stored at -20°C until analysis. For some analytical methods, the extract may need to be dried and reconstituted in a specific solvent.

Protocol 2: Quantification of this compound by UPLC-ELSD

This protocol is based on a validated method for the simultaneous analysis of multiple sugar alcohols, including this compound, using Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD).[1]

Instrumentation:

  • UPLC system with a binary solvent manager and sample manager

  • Evaporative Light Scattering Detector (ELSD)

  • HILIC (Hydrophilic Interaction Chromatography) column suitable for sugar alcohol separation (e.g., Acquity UPLC BEH Amide column)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ultrapure water

  • Chromatographic Conditions (Example):

    • Column Temperature: 35°C

    • Flow Rate: 0.3 mL/min

    • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 85%) and gradually increase the percentage of water to elute the polar sugar alcohols.

    • Injection Volume: 5 µL

  • ELSD Settings (Example):

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 30°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Inject each standard solution and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the filtered plant extract into the UPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Protocol 3: Quantification of this compound by GC-MS (with Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sugar alcohols, a derivatization step is necessary to increase their volatility.

Materials:

  • Dried plant extract (from Protocol 1)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Adonitol or other suitable internal standard

  • GC-MS system

Procedure:

  • Derivatization:

    • Pipette a known volume of the plant extract into a GC vial and evaporate to dryness under a stream of nitrogen.

    • Add a known amount of an internal standard (e.g., adonitol).

    • Add 50 µL of pyridine to dissolve the residue.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and incubate at 60°C for 60 minutes.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 325°C at a rate of 5°C/minute, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: m/z 50-600

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the trimethylsilyl (TMS)-derivatized this compound peak based on its retention time and mass spectrum compared to a derivatized standard.

    • Quantify this compound relative to the internal standard.

Signaling Pathways and Experimental Workflows

Generalized Abiotic Stress Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by abiotic stress, leading to the accumulation of compatible solutes like this compound.

Abiotic_Stress_Signaling AbioticStress Abiotic Stress (Drought, Salinity, Cold) Receptors Membrane Receptors AbioticStress->Receptors SecondMessengers Second Messengers (Ca²⁺, ROS) Receptors->SecondMessengers SignalTransduction Signal Transduction Cascade (Protein Kinases, e.g., MAPKs) SecondMessengers->SignalTransduction TranscriptionFactors Stress-Responsive Transcription Factors SignalTransduction->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression MetabolicEnzymes Metabolic Enzyme Synthesis GeneExpression->MetabolicEnzymes VolemitolBiosynthesis This compound Biosynthesis (Sedoheptulose Reductase) MetabolicEnzymes->VolemitolBiosynthesis PPP Pentose Phosphate Pathway Sedoheptulose Sedoheptulose PPP->Sedoheptulose Sedoheptulose->VolemitolBiosynthesis This compound This compound Accumulation VolemitolBiosynthesis->this compound StressTolerance Enhanced Stress Tolerance (Osmotic Adjustment) This compound->StressTolerance

Caption: Generalized abiotic stress signaling pathway leading to this compound accumulation.

Experimental Workflow for this compound Biomarker Discovery

The diagram below outlines a logical workflow for investigating this compound as a potential biomarker for plant stress.

Volemitol_Workflow cluster_analysis ExperimentalDesign 1. Experimental Design - Select Plant Species (e.g., Primula) - Define Stress Conditions  (Drought, Salinity, etc.) - Set Control and Treatment Groups StressApplication 2. Stress Application - Apply controlled stress to  treatment groups ExperimentalDesign->StressApplication SampleCollection 3. Sample Collection - Collect tissues at different  time points StressApplication->SampleCollection MetaboliteExtraction 4. Metabolite Extraction (Protocol 1) SampleCollection->MetaboliteExtraction Analysis 5. Analytical Quantification MetaboliteExtraction->Analysis UPLC UPLC-ELSD (Protocol 2) Analysis->UPLC GCMS GC-MS (Protocol 3) Analysis->GCMS DataAnalysis 6. Data Analysis - Statistical comparison of  this compound levels between  control and stressed plants UPLC->DataAnalysis GCMS->DataAnalysis BiomarkerValidation 7. Biomarker Validation - Correlate this compound levels with  physiological stress indicators - Test in different species/cultivars DataAnalysis->BiomarkerValidation

Caption: Workflow for investigating this compound as a plant stress biomarker.

Conclusion and Future Perspectives

This compound holds significant promise as a potential biomarker for abiotic stress in plants, particularly in species where it is an abundant metabolite. Its properties as a soluble, stable sugar alcohol align with the known characteristics of osmoprotectants that are crucial for plant survival under adverse environmental conditions. The protocols and workflows detailed in these application notes provide a robust framework for researchers to further investigate and validate the role of this compound in plant stress physiology. Future research should focus on generating quantitative data on this compound accumulation under a range of controlled abiotic stresses and exploring the genetic and enzymatic regulation of its biosynthesis in response to these stresses. Such studies will be instrumental in establishing this compound as a reliable and useful biomarker for assessing plant health and stress tolerance in both fundamental research and applied agricultural and drug development contexts.

References

Application Notes and Protocols for the Laboratory Synthesis of D-glycero-D-manno-heptitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-glycero-D-manno-heptitol, also known as volemitol, is a naturally occurring seven-carbon sugar alcohol found in various plants, algae, and fungi.[1][2][3] Its biological significance and potential applications in various fields, including as a precursor for synthesizing biologically active compounds, necessitate reliable methods for its laboratory synthesis. These notes provide detailed protocols for the chemical synthesis of D-glycero-D-manno-heptitol, primarily focusing on a well-established route starting from D-altrose. Additionally, an overview of an enzymatic synthesis pathway is presented.

Chemical Synthesis Workflow

The chemical synthesis of D-glycero-D-manno-heptitol from D-altrose involves a three-step process. The overall workflow is depicted below.

Synthesis_Workflow D_Altrose D-Altrose Nitroheptitol 1-Deoxy-1-nitro- D-glycero-D-manno-heptitol D_Altrose->Nitroheptitol Nitromethane Condensation Heptose D-glycero-D-manno-heptose Nitroheptitol->Heptose Nef Reaction Heptitol D-glycero-D-manno-heptitol (this compound) Heptose->Heptitol Reduction

Caption: Chemical synthesis workflow for D-glycero-D-manno-heptitol.

Experimental Protocols

Protocol 1: Synthesis of 1-Deoxy-1-nitro-D-glycero-D-manno-heptitol from D-Altrose

This protocol is adapted from the method described by Hulyalkar, Jones, and Perry.[4][5]

Materials:

  • D-Altrose

  • Nitromethane

  • Methanol

  • Sodium methoxide solution

  • Dowex 50 (H+ form) resin

  • Ethanol

Procedure:

  • Dissolve D-altrose in methanol.

  • Add nitromethane to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium methoxide in methanol with continuous stirring.

  • Allow the reaction mixture to stand at room temperature for a specified time to form the sodium salts of the epimeric 1-deoxy-1-nitroheptitols.

  • Neutralize the solution with Dowex 50 (H+ form) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

  • The syrup contains a mixture of 1-deoxy-1-nitro-D-glycero-D-manno-heptitol and its epimer. The desired D-glycero-D-manno epimer can be crystallized from ethanol.

Quantitative Data:

StepProductYieldReference
Condensation of D-altrose with nitromethane and fractional crystallization1-Deoxy-1-nitro-D-glycero-D-manno-heptitol46%[4][5]
Protocol 2: Synthesis of D-glycero-D-manno-heptose via Nef Reaction

This protocol outlines the conversion of the nitroheptitol intermediate to the corresponding heptose using the Nef reaction.[5][6][7]

Materials:

  • 1-Deoxy-1-nitro-D-glycero-D-manno-heptitol sodium salt

  • Sulfuric acid (6 N)

  • Barium carbonate

  • Cellulose for column chromatography

  • Eluting solvent (e.g., n-butanol-ethanol-water mixture)

Procedure:

  • Prepare the sodium salt of 1-deoxy-1-nitro-D-glycero-D-manno-heptitol.

  • Slowly add the sodium salt solution to a stirred, cooled solution of 6 N sulfuric acid.

  • After the addition is complete, allow the reaction to proceed for a specified time. A deep-blue color may be observed during the reaction.[7]

  • Neutralize the reaction mixture with barium carbonate.

  • Filter the precipitate (barium sulfate) and concentrate the filtrate under reduced pressure.

  • The resulting syrup contains D-glycero-D-manno-heptose along with some impurities.

  • Purify the D-glycero-D-manno-heptose using a cellulose column chromatography.

Quantitative Data:

StepProductYieldReference
Nef reaction of 1-deoxy-1-nitro-D-glycero-D-manno-heptitolD-glycero-D-manno-heptose61%[4][5]
Protocol 3: Reduction of D-glycero-D-manno-heptose to D-glycero-D-manno-heptitol

This is a general procedure for the reduction of an aldose to an alditol, as a specific detailed protocol for this final step was not found in the initial searches. Standard protocols often utilize sodium borohydride.[8]

Materials:

  • D-glycero-D-manno-heptose

  • Sodium borohydride (NaBH₄)

  • Water or aqueous ethanol

  • Cation exchange resin (H+ form)

  • Methanol

Procedure:

  • Dissolve the D-glycero-D-manno-heptose in water or an aqueous ethanol solution.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable methods).

  • Neutralize the excess sodium borohydride by the careful addition of an acid or by passing the solution through a cation exchange resin (H+ form).

  • Concentrate the solution under reduced pressure.

  • Co-evaporate the residue with methanol several times to remove borate esters as volatile methyl borate.

  • The resulting crude D-glycero-D-manno-heptitol can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data: Yields for the reduction of aldoses with sodium borohydride are typically high, often exceeding 90%, though this can be substrate-dependent.

Enzymatic Synthesis Pathway

In some organisms, D-glycero-D-manno-heptitol (this compound) is synthesized from sedoheptulose. This biosynthetic pathway involves the action of a specific reductase enzyme.[1]

Enzymatic_Synthesis Sedoheptulose Sedoheptulose Enzyme Sedoheptulose Reductase NADPH NADPH NADPH->Enzyme NADP NADP+ Heptitol D-glycero-D-manno-heptitol Enzyme->NADP Enzyme->Heptitol

Caption: Enzymatic synthesis of D-glycero-D-manno-heptitol.

This enzymatic reduction is highly specific and utilizes NADPH as a cofactor.[1] The enzyme, tentatively named sedoheptulose reductase, catalyzes the conversion of the ketose (sedoheptulose) to the corresponding alditol (this compound).[1]

Enzyme Kinetics:

EnzymeSubstrateCo-substrateApparent Km (Substrate)Apparent Km (Co-substrate)pH OptimumReference
Sedoheptulose ReductaseSedoheptuloseNADPH21 mM0.4 mM7.0 - 8.0[1]

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Troubleshooting & Optimization

improving Volemitol peak resolution in liquid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve Volemitol peak resolution in liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution for this compound in liquid chromatography can stem from several factors, broadly categorized as issues with peak shape (tailing or fronting) and insufficient separation between peaks. Common culprits include suboptimal mobile phase composition, inappropriate column selection, and issues with the HPLC system itself.[1][2][3]

Q2: Why is my this compound peak tailing and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[4][5] For a polar compound like this compound, this can be caused by secondary interactions with the stationary phase, column overload, or extra-column dead volume.[4][6]

  • Secondary Interactions: this compound, a sugar alcohol, can interact with active sites on the silica backbone of the column. To mitigate this, consider using a highly deactivated (end-capped) column or adjusting the mobile phase pH.[4][5] Operating at a lower pH can protonate residual silanol groups, minimizing these secondary interactions.[5][6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4][7] Try diluting your sample to see if the peak shape improves.[4][6]

  • Extra-Column Volume: Excessive tubing length or improper fittings can cause peak broadening and tailing, especially for early eluting peaks.[6] Ensure all connections are secure and tubing is as short as possible.

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader, is often a sign of column overload (either mass or volume) or a mismatch between the sample solvent and the mobile phase.[5][8][9][10]

  • Column Overload: Injecting too high a concentration or too large a volume of your this compound sample can saturate the column, causing some molecules to travel through faster.[5][10] Reducing the injection volume or sample concentration is a straightforward solution.[10]

  • Sample Solvent Incompatibility: If your this compound sample is dissolved in a solvent significantly stronger than your mobile phase, it can lead to peak fronting.[9] Whenever possible, dissolve your sample in the initial mobile phase.[10]

  • Column Degradation: A void or collapse in the column packing bed can also cause fronting.[5][8][9][11] If other troubleshooting steps fail, replacing the column may be necessary.[11]

Q4: How can I improve the separation between my this compound peak and other components?

Improving separation, or resolution, involves adjusting the retention factor (k), selectivity (α), and/or the column efficiency (N).[2][3]

  • Adjusting the Mobile Phase: Modifying the mobile phase composition is a powerful way to alter selectivity.[1][3] For this compound, which is highly polar, you might be using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, retention is controlled by the amount of water in the organic mobile phase.[12] Adjusting the acetonitrile/water ratio or the buffer concentration and pH can significantly impact retention and resolution.[13]

  • Changing the Column: Switching to a column with a different stationary phase chemistry can provide a different selectivity.[1][2] For polar compounds like this compound, HILIC or mixed-mode columns are often suitable.[12][13] Using a column with smaller particles or a longer length can increase efficiency (N), leading to sharper peaks and better resolution.[1][2]

  • Optimizing Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase.[1][14] Increasing the temperature can sometimes improve peak shape and efficiency, but it may also decrease retention.[1]

Troubleshooting Guides

Troubleshooting Poor Peak Shape
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.[4]Use a highly deactivated (end-capped) column.[4][5] Adjust mobile phase pH to suppress silanol interactions (e.g., pH < 3).[6]
Column overload (mass).[4][7]Dilute the sample and inject a smaller mass.[4][6] Consider a column with a higher loading capacity.[4]
Extra-column dead volume.[6]Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.[6]
Blocked column frit.[7]Replace the column inlet frit or use an in-line filter.[7] Backflush the column.
Peak Fronting Column overload (mass or volume).[8][9][10]Reduce the injection volume or the sample concentration.[10]
Sample solvent is stronger than the mobile phase.[9][10]Dissolve the sample in the initial mobile phase whenever possible.[10]
Column collapse or void at the inlet.[8][9][11]Replace the column. Ensure operating pressure and pH are within the column's limits.[5][11]
Broad Peaks Low mobile phase flow rate.[15]Adjust the flow rate to the optimal level for your column dimensions.[15]
Incompatibility between injection solvent and mobile phase.Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Large extra-column volume.[6]Minimize tubing length and diameter. Check for loose fittings.[6][15]

Experimental Protocols

General Protocol for this compound Analysis using HILIC

This protocol provides a starting point for method development for this compound. Optimization will likely be required.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of approximately 1 mg/mL.[16]

  • Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column plugging.[7]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter and degas thoroughly.[15]

3. HPLC Instrument Setup (Example Conditions):

  • Column: A HILIC column (e.g., Amide, Cyano, or bare silica phase) with dimensions such as 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Gradient: A typical starting gradient could be:

    • 0-2 min: 90% B

    • 2-10 min: Linear gradient from 90% to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 90% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[13][17]

  • Column Temperature: 35 °C.[18][19]

  • Injection Volume: 5 µL.[18]

  • Detector: Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as this compound lacks a strong chromophore.

Recommended Starting Parameters for this compound Analysis

Since specific data for this compound is limited, these parameters are based on methods for similar sugar alcohols like mannitol.[13][17]

Parameter Recommended Starting Range Rationale
Chromatographic Mode HILIC or Reversed-Phase with an aqueous-compatible column (e.g., AQ-C18).This compound is a highly polar compound, making it suitable for HILIC.[12] Some polar-modified C18 columns can also provide retention.
Column HILIC (Amide, Cyano), 150-250 mm length, 4.6 mm ID, 3-5 µm particle size.Provides good retention and efficiency for polar analytes.[12]
Mobile Phase Acetonitrile/Water with a buffer (e.g., Ammonium Acetate or Formate).Acetonitrile is the weak solvent and water is the strong solvent in HILIC. Buffers help to ensure reproducible retention times and peak shapes.[13]
pH 3.0 - 6.0A slightly acidic pH can help to minimize interactions with residual silanols on the stationary phase, improving peak shape.[6]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column).A typical flow rate to balance analysis time and efficiency.[14]
Column Temperature 30 - 40 °C.Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency.[1][14]
Detector ELSD, CAD, RI, or MS.This compound lacks a UV chromophore, requiring mass-based or universal detectors.[13]

Visualizations

logical_relationship cluster_factors Factors Affecting Peak Resolution cluster_parameters Controllable Parameters Efficiency Efficiency (N) Resolution Peak Resolution Efficiency->Resolution Selectivity Selectivity (α) Selectivity->Resolution Retention Retention (k) Retention->Resolution Column Column (Length, Particle Size) Column->Efficiency MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry) StationaryPhase->Selectivity Temperature Temperature Temperature->Efficiency Temperature->Selectivity FlowRate Flow Rate FlowRate->Efficiency

Caption: Factors influencing liquid chromatography peak resolution.

experimental_workflow start Poor this compound Peak Resolution check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing Tailing fronting Peak Fronting? check_shape->fronting Fronting broad Broad Peaks? check_shape->broad Broad poor_sep Good Shape, Poor Separation check_shape->poor_sep Co-elution tailing_sol 1. Decrease Sample Conc. 2. Adjust Mobile Phase pH 3. Check for Dead Volume tailing->tailing_sol fronting_sol 1. Decrease Sample Conc./Vol. 2. Match Sample Solvent to MP 3. Check for Column Void fronting->fronting_sol broad_sol 1. Optimize Flow Rate 2. Check Solvent Mismatch 3. Minimize Tubing Length broad->broad_sol sep_sol 1. Adjust Mobile Phase Strength 2. Change Stationary Phase 3. Use Longer/Smaller Particle Column poor_sep->sep_sol end Improved Resolution tailing_sol->end fronting_sol->end broad_sol->end sep_sol->end

Caption: Troubleshooting workflow for poor peak resolution.

References

Technical Support Center: Separation of Volemitol from other Polyols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in separating volemitol from other polyols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation of this compound and other structurally similar polyols.

Q1: Why is it so difficult to separate this compound from other polyols like sorbitol and mannitol?

A1: The primary challenge lies in the high structural similarity between this compound and other polyols.[1] this compound, sorbitol, and mannitol are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their hydroxyl (-OH) groups.[2][3][4] This subtle difference in stereochemistry makes achieving baseline separation chromatographically challenging, often resulting in co-elution.[1] Additionally, their high polarity makes them difficult to retain and separate on standard reversed-phase HPLC columns.[1]

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound peak in HPLC. What are the likely causes and solutions?

A2: Poor peak shape is a common issue in polyol analysis. Here’s a breakdown of potential causes and solutions:

  • Peak Tailing: This is often caused by secondary interactions between the polyols and the stationary phase, particularly with residual silanol groups on silica-based columns.[5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these unwanted interactions.[5]

    • Solution 2: Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, minimizing tailing.

    • Solution 3: Employ an Alternative Stationary Phase: Consider using a polymer-based column, such as an Aminex column, which is less prone to silanol interactions.[7][8]

  • Peak Fronting: This can occur due to column overload or a mismatch between the sample solvent and the mobile phase.

    • Solution 1: Reduce Sample Concentration: Injecting a more dilute sample can prevent overloading the column.

    • Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

Q3: My HPLC method shows co-elution of this compound and another polyol. How can I improve the resolution?

A3: Improving the resolution between co-eluting polyols requires optimizing your chromatographic conditions.

  • Modify the Mobile Phase: For ion-exchange chromatography on columns like the Aminex HPX-87C, even slight changes to the mobile phase can impact selectivity. While water is a common eluent, the addition of organic modifiers like acetonitrile can sometimes improve separation.[7]

  • Change the Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase or counter-ion (e.g., from Ca2+ to Pb2+) can significantly alter selectivity.[1]

  • Adjust Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experimenting with different temperatures can sometimes improve resolution.

Q4: What are the recommended HPLC columns for this compound separation?

A4: For the separation of polyols, including this compound, ion-moderated partition chromatography is a highly effective technique. Columns such as the Aminex HPX-87C and Aminex HPX-87P are frequently used for carbohydrate and sugar alcohol analysis.[7][8][9] These columns utilize a polymer-based matrix and can separate compounds based on a combination of ion-exchange, size-exclusion, and ligand-exchange mechanisms.[10]

Q5: Can Gas Chromatography (GC) be used for this compound analysis? What are the considerations?

A5: Yes, GC can be a powerful technique for polyol analysis, often providing high resolution. However, due to the low volatility of polyols, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[11][12][13] Common derivatization methods include silylation (e.g., using MSTFA) or acetylation.[11][12][13][14][15]

  • Consideration 1: Derivatization Efficiency: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. The reaction conditions (temperature, time, and reagent concentration) must be carefully optimized.

  • Consideration 2: Multiple Derivatives: Some derivatization methods can produce multiple derivative products from a single analyte, complicating the chromatogram.

  • Consideration 3: Method Comparison: GC-MS can offer higher sensitivity and specificity compared to HPLC with refractive index (RI) detection.[16]

Data Presentation

The separation of this compound from other polyols is highly dependent on the chromatographic conditions. The following table provides a compilation of reported retention times for this compound and other common polyols on an Aminex HPX-87C column.

CompoundRetention Time (min)
This compound ~17-19
Sorbitol~22.6
Mannitol~18.5
Galactitol~20.5
Xylitol~21.5
Arabitol~19.5
Ribitol~19.0
Erythritol~16.5

Note: Retention times are approximate and can vary significantly based on specific experimental conditions such as flow rate, temperature, and exact mobile phase composition. Data is compiled from multiple sources and should be used as a guideline.

Experimental Protocols

Below are detailed methodologies for the separation and analysis of this compound and other polyols using HPLC and GC-MS.

Protocol 1: HPLC Separation of Polyols from Plant Extracts

This protocol is adapted for the analysis of polyols in plant species like Primula.[17][18][19][20][21]

1. Sample Preparation (Extraction): a. Homogenize 1 gram of fresh plant material (e.g., leaves or flowers) in 10 mL of 80% ethanol. b. Heat the mixture at 80°C for 15 minutes to inactivate enzymes. c. Centrifuge the extract at 10,000 x g for 10 minutes. d. Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of 80% ethanol and combine the supernatants. e. Evaporate the combined supernatant to dryness under vacuum. f. Re-dissolve the residue in 1 mL of deionized water. g. Filter the sample through a 0.45 µm syringe filter before HPLC injection.

2. HPLC Conditions:

  • Column: Aminex HPX-87C (300 x 7.8 mm)
  • Mobile Phase: Degassed, deionized water
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 85°C
  • Injection Volume: 20 µL
  • Detector: Refractive Index (RI) Detector

3. Data Analysis: a. Identify peaks by comparing their retention times with those of authentic standards (this compound, sorbitol, mannitol, etc.). b. Quantify the polyols by creating a calibration curve for each compound using external standards of known concentrations.

Protocol 2: GC-MS Analysis of Polyols (with Derivatization)

This protocol outlines the derivatization and subsequent GC-MS analysis of polyols.[14][15][22]

1. Sample Preparation and Derivatization: a. Take a dried extract of your sample (as prepared in Protocol 1, step 1e) or a known amount of standard. b. Add 100 µL of pyridine to dissolve the sample. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Injector Temperature: 250°C
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes
  • Ramp to 250°C at 5°C/min
  • Hold at 250°C for 5 minutes
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-600

3. Data Analysis: a. Identify the derivatized polyols by comparing their mass spectra and retention times with those of derivatized standards and library data. b. For quantification, use a suitable internal standard (e.g., meso-erythritol-d4) and create calibration curves.

Mandatory Visualizations

Structural Similarities of this compound and Other Polyols

The primary challenge in separating this compound from other polyols is their stereoisomeric nature. The following diagram illustrates the Fischer projections of this compound, sorbitol, and mannitol, highlighting the subtle differences in the orientation of their hydroxyl groups.

G cluster_this compound This compound cluster_sorbitol Sorbitol cluster_mannitol Mannitol v_c1 CH₂OH v_c2 H - C - OH v_c1->v_c2 v_c3 H - C - OH v_c2->v_c3 v_c4 HO - C - H v_c3->v_c4 v_c5 HO - C - H v_c4->v_c5 v_c6 H - C - OH v_c5->v_c6 v_c7 CH₂OH v_c6->v_c7 s_c1 CH₂OH s_c2 H - C - OH s_c1->s_c2 s_c3 HO - C - H s_c2->s_c3 s_c4 H - C - OH s_c3->s_c4 s_c5 H - C - OH s_c4->s_c5 s_c6 CH₂OH s_c5->s_c6 m_c1 CH₂OH m_c2 HO - C - H m_c1->m_c2 m_c3 HO - C - H m_c2->m_c3 m_c4 H - C - OH m_c3->m_c4 m_c5 H - C - OH m_c4->m_c5 m_c6 CH₂OH m_c5->m_c6

Fischer projections of this compound, Sorbitol, and Mannitol.

Troubleshooting Workflow for Polyol Separation by HPLC

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the HPLC separation of polyols.

G start Poor Separation or Peak Shape Issue check_system Check System Suitability (Pressure, Baseline) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (Leaks, Pump, Detector) system_ok->troubleshoot_system No peak_shape Analyze Peak Shape (Tailing, Fronting, Broad) system_ok->peak_shape Yes troubleshoot_system->check_system tailing Peak Tailing? peak_shape->tailing adjust_ph Adjust Mobile Phase pH (Lower pH) tailing->adjust_ph Yes fronting_broad Peak Fronting or Broad? tailing->fronting_broad No change_column Consider Alternative Column (e.g., Polymer-based) adjust_ph->change_column resolution Poor Resolution/ Co-elution? change_column->resolution reduce_conc Reduce Sample Concentration fronting_broad->reduce_conc Yes fronting_broad->resolution No match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent match_solvent->resolution optimize_mobile_phase Optimize Mobile Phase (e.g., add organic modifier) resolution->optimize_mobile_phase optimize_temp Optimize Column Temperature optimize_mobile_phase->optimize_temp end Separation Optimized optimize_temp->end

A troubleshooting workflow for HPLC separation of polyols.

References

overcoming matrix effects in Volemitol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Volemitol using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[2] These effects can compromise the accuracy, precision, and sensitivity of the bioanalytical method.[3][4]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix effects are present at the retention time of this compound.

Quantitatively, the matrix effect can be evaluated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[6][7] A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H).[8][9] SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[10] They co-elute with this compound and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[10][11]

Q4: What are the key validation parameters I should assess for my this compound bioanalytical method?

A4: According to regulatory guidelines such as those from the ICH, a full validation of a bioanalytical method should include the assessment of the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[4][12][13][14]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of uncompensated matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix.[2]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most effective way to compensate for matrix effects.[10]

  • Optimize Sample Preparation: If a SIL-IS is not available, focus on improving the sample cleanup to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3][15]

  • Enhance Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

Issue 2: Significant ion suppression observed for this compound.

Ion suppression is a common form of matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte.[2]

Troubleshooting Steps:

  • Identify the Source of Suppression: Use post-column infusion to pinpoint the retention times where significant ion suppression occurs.

  • Improve Sample Cleanup:

    • Protein Precipitation (PPT): While simple, PPT is often the least effective at removing matrix components.[1]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.[15]

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent. Mixed-mode SPE can be particularly effective.

  • Chromatographic Optimization: Adjust the LC gradient to shift the elution of this compound away from regions of high matrix interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect for this compound in Human Plasma

Objective: To quantitatively assess the matrix effect on this compound quantification in human plasma.

Methodology:

  • Prepare Solutions:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Solutions: Prepare spiking solutions of this compound at low (e.g., 150 ng/mL) and high (e.g., 7500 ng/mL) concentrations in methanol.

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound-¹³C₆ (as a SIL-IS) in methanol.

  • Sample Sets:

    • Set A (Neat Solution): Add the this compound working solution and the IS working solution to the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank human plasma from six different donors using the established sample preparation method (e.g., protein precipitation). Spike the extracted matrix with the this compound working solution and the IS working solution.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • IS-Normalized MF = (Peak Area Ratio of this compound/IS in Set B) / (Peak Area Ratio of this compound/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the six lots of plasma should not be greater than 15%.

Protocol 2: Sample Preparation of this compound from Human Plasma using Protein Precipitation

Objective: To extract this compound from human plasma for LC-MS/MS analysis.

Methodology:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound-¹³C₆ internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Data Presentation

Table 1: Representative Linearity Data for this compound in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
50.048.997.84.5
100102.1102.13.2
500505.5101.12.1
1000987.698.81.5
25002534.2101.41.8
50004995.099.92.5
80008088.0101.13.1
100009950.099.53.8

Table 2: Representative Accuracy and Precision Data for this compound Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ50.051.2102.45.26.8
Low QC150148.599.04.15.5
Mid QC40004080.0102.02.83.9
High QC80007920.099.03.54.7

Table 3: Matrix Effect Evaluation in Different Lots of Human Plasma

Plasma LotThis compound Peak Area (Post-Spike)IS Peak Area (Post-Spike)Peak Area Ratio (Analyte/IS)IS-Normalized Matrix Factor
Lot 1185,43295,1231.950.98
Lot 2179,87691,5431.970.99
Lot 3192,34599,8761.930.97
Lot 4188,76596,5431.960.98
Lot 5175,43289,9871.950.98
Lot 6195,678101,2341.930.97
Mean 0.98
%CV 1.2%

Visualizations

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation Problem Inaccurate this compound Quantification AssessME Assess Matrix Effect (Post-column infusion / Post-extraction spike) Problem->AssessME Suspected Matrix Effect SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) AssessME->SIL_IS Matrix Effect Confirmed Optimize_SP Optimize Sample Preparation (LLE, SPE) AssessME->Optimize_SP Matrix Effect Confirmed Optimize_LC Optimize LC Separation AssessME->Optimize_LC Matrix Effect Confirmed Dilute Dilute Sample AssessME->Dilute Matrix Effect Confirmed Validate Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) SIL_IS->Validate Optimize_SP->Validate Optimize_LC->Validate Dilute->Validate Sample_Prep_Workflow cluster_workflow Protein Precipitation Workflow for this compound Start Start Plasma Aliquot Plasma Sample Start->Plasma End Analyze on LC-MS/MS Add_IS Add SIL-IS (this compound-¹³C₆) Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->End

References

stability of Volemitol in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Volemitol in various solvent systems. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solvents is it soluble?

A1: this compound is a naturally occurring seven-carbon sugar alcohol.[1] It is highly soluble in water, ethanol, and acetic acid, and also soluble in dimethyl sulfoxide (DMSO).[2][3]

Q2: What are the typical conditions for performing a forced degradation study on this compound?

A2: Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[4][5] For a polyol like this compound, typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 70°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 70°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[6][7][8]

  • Thermal Degradation: Heating the solid or a solution at temperatures above accelerated testing conditions (e.g., 50°C, 60°C, 70°C).[9][10]

  • Photostability: Exposing the sample to a combination of visible and UV light, as per ICH Q1B guidelines.[11][12]

Q3: What are the expected degradation pathways for this compound?

A3: As a sugar alcohol, this compound is susceptible to oxidation, which can convert its hydroxyl groups into aldehydes or ketones. Under strong acidic or basic conditions and high temperatures, dehydration and other rearrangements may also occur. Thermal degradation of sugars and polyols can lead to caramelization and the formation of various breakdown products, including smaller aldehydes and organic acids.[13]

Q4: Which analytical techniques are suitable for assessing this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying this compound and its degradation products. Due to the lack of a strong chromophore in this compound, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or derivatization followed by UV detection are typically employed. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Summary of this compound Stability Data

The following table presents hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Actual results may vary based on specific experimental parameters.

Stress ConditionSolvent SystemTemperature (°C)DurationThis compound Remaining (%)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl in Water6024 hours92%Epimers, Dehydration products
Base Hydrolysis 0.1 M NaOH in Water6024 hours85%Oxidized forms (aldehydes, ketones), Fragmentation products
Oxidation 3% H₂O₂ in Water258 hours78%Heptoses, Smaller aldehydes and carboxylic acids
Thermal (Solution) Water8048 hours89%Dehydration products, Caramelization products
Thermal (Solid) -1057 days95%Minor decomposition products
Photostability Water25ICH Q1B exposure98%Minimal degradation
Control Water2548 hours>99%Not Applicable
Control 50% Ethanol/Water2548 hours>99%Not Applicable
Control DMSO2548 hours>99%Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system (e.g., Water, 50:50 Ethanol/Water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidation: Mix equal volumes of the this compound stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate the this compound stock solution at 80°C. For solid-state thermal stress, place the this compound powder in an oven at 105°C.

  • Photostability: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Time Points:

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Neutralization (for acid and base hydrolysis):

  • Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System: HPLC with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for sugar alcohol analysis, such as an amino-based or ion-exchange column (e.g., Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with a filtered and degassed mobile phase, such as dilute sulfuric acid (e.g., 0.005 M) for an ion-exchange column, or an acetonitrile/water gradient for an amino column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the percentage of this compound remaining and the formation of degradation products by comparing peak areas to a standard of known concentration.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No injection or incorrect injection volume. - Detector not turned on or not properly configured. - Mobile phase composition incorrect.- Verify autosampler and injection sequence. - Check detector settings and lamp status. - Prepare fresh mobile phase and ensure correct composition.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank injection to identify the source of contamination. - Implement a robust needle wash protocol.
Peak Tailing or Fronting - Column overload. - Incompatible injection solvent. - Column degradation. - Secondary interactions with the stationary phase.- Dilute the sample. - Dissolve the sample in the mobile phase. - Replace the column. - Adjust mobile phase pH or use additives to minimize secondary interactions.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. - Air bubbles in the pump.- Prepare mobile phase carefully and use a solvent mixer. - Use a column oven to maintain a constant temperature.[14] - Equilibrate the column thoroughly before each run. - Degas the mobile phase and prime the pump.[14][15]
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Precipitated buffer in the mobile phase.- Replace the guard column or filter. - Back-flush the column (disconnect from the detector first). - Ensure buffer components are fully dissolved in the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, 25°C) prep->oxid therm Thermal Stress (80°C) prep->therm photo Photostability (ICH Q1B) prep->photo sample Collect Samples at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze HPLC Analysis sample->analyze neutralize->analyze quantify Quantify this compound & Degradants analyze->quantify pathway Identify Degradation Pathways quantify->pathway Signaling_Pathway_Placeholder cluster_info Information info No specific signaling pathways involving this compound degradation are established. As a sugar alcohol, its degradation is primarily a chemical process under stress conditions.

References

Optimizing Volemitol Extraction from Lichens: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction of Volemitol, a seven-carbon sugar alcohol with potential pharmaceutical applications, from various lichen species.[1] It addresses common challenges encountered during experimental work through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which lichen species can it be found?

A1: this compound is a naturally occurring seven-carbon sugar alcohol (a polyol) found in a variety of organisms, including plants, fungi, and lichens.[1] Documented lichen species containing this compound include Acroscyphus sphaerophoroides and Parmotrema cetratum.

Q2: Which extraction methods are most effective for this compound from lichens?

A2: Common and effective methods for extracting polyols like this compound from lichens include Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), and traditional maceration.[2] The choice of method can influence extraction efficiency and time.

Q3: What are the recommended solvents for this compound extraction?

A3: Polar solvents are most suitable for extracting polyols. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are widely used and have shown good results for the extraction of sugar alcohols from lichens.[3]

Q4: How can I quantify the this compound content in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugar alcohols. Due to the lack of a UV chromophore in this compound, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are necessary. Tandem mass spectrometry (LC-MS/MS) can also be used for highly specific and sensitive quantification.[4]

Q5: What are the critical parameters to optimize for maximizing this compound yield?

A5: Key parameters to optimize include the choice of solvent and its polarity, the extraction temperature, extraction time, and the solid-to-liquid ratio. For UAE, ultrasound frequency and power are also important variables.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be polar enough to efficiently solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for diffusing this compound from the lichen matrix. 3. Poor Lichen Material Quality: The collected lichen may have low endogenous this compound content due to environmental factors or degradation during storage.1. Solvent Optimization: Use highly polar solvents like ethanol or methanol, and consider preparing aqueous mixtures (e.g., 80% ethanol) to enhance polarity. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For UAE, optimize sonication parameters. 3. Material Handling: Ensure proper identification, collection, and storage of lichen samples. Drying at a low temperature and storing in a dark, dry place is recommended.
Co-extraction of Polysaccharides High Polarity of Extraction Solvent: Solvents that are effective for this compound will also extract other polar compounds like polysaccharides, which can interfere with analysis and purification.1. Solvent Precipitation: After initial extraction, add a less polar solvent (e.g., acetone or a higher concentration of ethanol) to the aqueous extract to precipitate out larger polysaccharides. 2. Enzymatic Digestion: Treat the extract with enzymes like amylases or cellulases to break down contaminating polysaccharides into smaller sugars that can be more easily separated. 3. Chromatographic Purification: Utilize techniques like size-exclusion chromatography to separate the smaller this compound molecules from larger polysaccharides.
Difficulty in this compound Purification 1. Presence of Structurally Similar Polyols: Lichens often contain multiple sugar alcohols (e.g., mannitol, arabitol) that are chemically similar to this compound, making chromatographic separation challenging. 2. Matrix Effects: Other co-extracted compounds can interfere with the purification process.1. Advanced Chromatography: Employ specialized HPLC columns, such as those used in ligand-exchange chromatography, which can offer better resolution for sugar alcohols. Methodical optimization of the mobile phase is also critical. 2. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step before final purification to remove interfering compounds.
Degradation of this compound during Processing High Temperatures or Harsh pH: Although generally stable, prolonged exposure to high temperatures or extreme pH levels during extraction or solvent evaporation can potentially lead to degradation.1. Temperature Control: Use moderate extraction temperatures (e.g., 40-60°C) and evaporate solvents under reduced pressure to keep the temperature low. 2. pH Neutrality: Maintain a neutral pH during extraction unless an acidic or basic environment is shown to improve yield without degradation.

Quantitative Data on Extraction Parameters

While specific quantitative data for this compound extraction from lichens is not abundant in current literature, the following tables provide an illustrative example of how extraction parameters can be varied and their potential impact on the yield of polyols, based on general principles of natural product extraction. Researchers should perform their own optimization studies.

Table 1: Effect of Solvent Type and Extraction Method on Polyol Yield (Illustrative)

Lichen SpeciesExtraction MethodSolventExtraction Time (min)Temperature (°C)Illustrative Yield (mg/g dry weight)
A. sphaerophoroidesUAE80% Ethanol305015.2
A. sphaerophoroidesMaceration80% Ethanol1440 (24h)2512.5
A. sphaerophoroidesUAEMethanol305014.1
P. cetratumUAE80% Ethanol305010.8
P. cetratumMaceration80% Ethanol1440 (24h)258.9

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Polyol Yield (Illustrative)

RunTemperature (°C)Time (min)Ethanol Conc. (%)Illustrative Yield (mg/g dry weight)
140207013.5
250308016.1
360409014.8
450307015.5
540408014.9
660208015.2

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Lichen Material: Dry the lichen thalli at 40°C for 24 hours and grind into a fine powder (approximately 0.5 mm particle size).

  • Extraction:

    • Weigh 5 g of the powdered lichen material into a 250 mL beaker.

    • Add 100 mL of 80% aqueous ethanol (a 1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonciate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the lichen residue with another 50 mL of the solvent and filter again.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known weight of the crude extract in deionized water.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze by HPLC-RI or LC-MS/MS against a this compound standard curve.

Protocol 2: Maceration Extraction of this compound
  • Preparation of Lichen Material: Prepare the lichen powder as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered lichen material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous ethanol.

    • Seal the flask and place it on an orbital shaker at 150 rpm.

    • Macerate for 24 hours at room temperature (25°C).

  • Filtration and Concentration: Follow the same procedure as described in Protocol 1.

  • Quantification: Follow the same procedure as described in Protocol 1.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in organisms like Primula is understood to proceed via the reduction of sedoheptulose, a seven-carbon ketose sugar.[3][5] This reaction is catalyzed by an NADPH-dependent reductase. While the specific enzymes in lichens are yet to be fully characterized, a similar pathway is hypothesized.

Volemitol_Biosynthesis Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Reduction NADPH NADPH + H+ Enzyme Sedoheptulose Reductase NADPH->Enzyme NADP NADP+ Enzyme->NADP

A simplified proposed biosynthetic pathway for this compound.
General Experimental Workflow for this compound Extraction and Analysis

This workflow outlines the key stages from lichen sample preparation to the final quantification of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Lichen Collection B Drying & Grinding A->B C Solvent Extraction (UAE or Maceration) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F G Optional Purification (e.g., SPE, Precipitation) F->G H HPLC-RI or LC-MS/MS Analysis G->H I Quantified this compound H->I

A general workflow for this compound extraction and analysis.

References

Technical Support Center: Polyol Analysis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polyol analysis by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your GC analysis of polyols.

Category 1: Peak Shape Problems

Question: Why are my polyol peaks tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in GC analysis of polyols. It can lead to poor resolution and inaccurate quantification.[1][2][3]

Answer: Potential causes and solutions for peak tailing include:

  • Active Sites: Polar polyols can interact with active silanol groups in the GC system (liner, column).[4]

    • Solution: Use a deactivated inlet liner and ensure your column is highly deactivated. If tailing persists, consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[1][5]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause turbulence and peak tailing.[1][2]

    • Solution: Re-cut the column using a ceramic wafer or diamond scribe to ensure a clean, 90° cut.[2] Verify the correct installation depth according to your instrument's manual.

  • Column Contamination: Buildup of non-volatile matrix components on the column can interfere with analyte partitioning.

    • Solution: Trim the front end of the column. In severe cases, bake out the column at a high temperature (within its specified limit) or replace it.[2]

  • Incomplete Derivatization: Underivatized hydroxyl groups on the polyols are highly polar and will interact strongly with the stationary phase.

    • Solution: Optimize the derivatization reaction. Ensure reagents are fresh, reaction times are sufficient, and the sample is completely dry, as moisture can quench the reaction.

  • Solvent-Phase Mismatch: Injecting a polar sample solvent onto a non-polar column (or vice-versa) during splitless injection can cause peak distortion.[5][6]

    • Solution: Match the polarity of the sample solvent to the stationary phase as closely as possible.[1]

Question: What causes my peaks to be split or shouldered?

Split or shouldered peaks suggest that the sample band is being disrupted as it enters the column.[4]

Answer: Common causes for split peaks include:

  • Improper Column Cut/Installation: A jagged or angled column cut can cause the sample to enter the column non-uniformly.[4]

    • Solution: Carefully re-cut and reinstall the column, ensuring a clean, square cut.[4]

  • Solvent and Stationary Phase Mismatch: Using a highly polar solvent (like acetonitrile) with a non-polar stationary phase can cause the solvent to bead up instead of smoothly coating the column, leading to a "multiple injection" effect.[6]

    • Solution: Select a solvent that is more compatible with the stationary phase.

  • Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing.[1][6]

    • Solution: Adjust the initial oven temperature to ensure efficient trapping of analytes at the head of the column.

Category 2: Baseline and Sensitivity Issues

Question: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram, often when running a blank.[7] They can originate from various sources of contamination.[7][8]

Answer: Sources and solutions for ghost peaks include:

  • Septum Bleed: Degradation products from the inlet septum can leach into the system.[9][10]

    • Solution: Use high-quality, low-bleed septa appropriate for your inlet temperature. Replace the septum regularly as part of routine maintenance.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or off-gassing from tubing can accumulate on the column at low temperatures and elute as the oven temperature ramps.[7]

    • Solution: Use high-purity gases and install purifying traps. Ensure gas lines are made of GC-grade material.[7] A condensation test can help diagnose this: cool the oven, let it sit for an extended period, then run a blank gradient. If the first run has more peaks than a subsequent immediate run, the gas or lines are likely contaminated.[11]

  • Sample Carryover/Inlet Contamination: Residue from previous injections can remain in the inlet liner.[9]

    • Solution: Regularly replace the inlet liner. If samples have a heavy matrix, use a liner with glass wool to trap non-volatiles, and change it frequently.[9]

  • Vial Cap Septa: Contaminants can leach from the vial cap septa into the sample solvent.

    • Solution: Use PTFE-lined vial caps to prevent direct contact between the solvent and the septa material.[10]

Question: Why is my baseline noisy or drifting?

An unstable baseline can compromise sensitivity and make peak integration difficult.

Answer: Potential causes for baseline instability include:

  • Column Bleed: Normal degradation of the stationary phase at high temperatures.

    • Solution: Ensure you are operating within the column's specified temperature limits. Condition new columns according to the manufacturer's instructions. If bleed is excessive on an old column, it may need to be replaced.[12][13]

  • Contaminated Detector: Deposits on the detector can create noise.

    • Solution: Clean the detector according to the manufacturer's instructions. Ensure detector gases are pure.[14]

  • Gas Leaks: Leaks in the system, especially of oxygen, can accelerate column degradation and cause baseline noise.[14]

    • Solution: Perform a thorough leak check of all fittings and connections using an electronic leak detector.

Quantitative Data Summary

Table 1: GC Column Selection for Polyol Analysis

Choosing the right stationary phase is the most critical step in column selection.[15][16][17] For polyols, which are polar compounds, a polar stationary phase is generally required after derivatization.

Stationary Phase TypePolarityTypical Application for Derivatized PolyolsRecommended Phase Examples
5% Phenyl PolysiloxaneLow-to-MidGeneral screening, separation by boiling point. Good for silylated polyols.DB-5, HP-5ms, Rxi-5Sil MS
35-50% Phenyl PolysiloxaneIntermediateIncreased polarity for better separation of polar analytes.DB-35, BPX35, BPX50
Polyethylene Glycol (PEG)High (WAX)Not typically recommended for silylated polyols due to phase incompatibility. More suited for underivatized volatile polar compounds.DB-WAX, BP20

Data synthesized from multiple sources.[15][16][18][19]

Table 2: Typical GC-MS Parameters for Acetylated Polyols in Urine

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterSettingRationale
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)A standard non-polar column suitable for separating acetylated polyols.[20]
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Flow Rate 1.8 mL/min (Constant Flow)Provides good separation efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of derivatized analytes.[20]
Injection Mode Split (Ratio 35:1)Prevents column overloading for relatively concentrated samples.[20]
Injection Volume 1 µLStandard injection volume.
Oven Program Hold at 50°C for 2 min, then ramp at 10°C/min to 250°CStarts at a low temperature to focus analytes, followed by a ramp to elute compounds.[20]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode for identification, SIM mode for increased sensitivity and quantification.

Protocol parameters adapted from a published method.[20][21]

Experimental Protocol: Silylation of Polyols for GC-MS Analysis

This protocol describes a common method for derivatizing polyols to make them volatile for GC analysis. The trimethylsilyl (TMS) ethers of polyols are less polar and more thermally stable.

1. Sample Preparation (e.g., from Cerebrospinal Fluid) a. To 1 mL of cerebrospinal fluid, add an internal standard (e.g., heptadecanoic acid). b. Remove proteins from the sample. This can be done by precipitation or other standard methods. c. Lyophilize (freeze-dry) the sample to complete dryness. Moisture is critical to remove as it will consume the derivatizing reagent.

2. Derivatization (Silylation) a. To the dry sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). b. Tightly cap the vial and heat at 70°C for 30 minutes to ensure the reaction goes to completion. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis a. Inject 1 µL of the derivatized sample into the GC-MS system using parameters similar to those outlined in Table 2 (adjusting for TMS derivatives as needed). b. Acquire data in full scan mode to identify polyols based on their mass spectra and retention times. c. For quantification, create a calibration curve using known concentrations of polyol standards that have undergone the same derivatization process.

This is a generalized protocol adapted from established methods for polyol analysis.[22]

Visual Guides

Troubleshooting Workflow for Common GC Issues

The following diagram provides a logical workflow to diagnose and solve common chromatographic problems encountered during polyol analysis.

Caption: A logical troubleshooting workflow for common GC peak shape and baseline issues.

Experimental Workflow for Polyol Analysis

This diagram outlines the key steps involved in a typical experimental workflow for analyzing polyols by GC, from sample collection to final data analysis.

Polyol_Analysis_Workflow sample_prep 1. Sample Collection & Internal Standard Addition protein_removal 2. Protein Removal (Precipitation/Filtration) sample_prep->protein_removal drying 3. Lyophilization (Freeze-Drying) protein_removal->drying derivatization 4. Derivatization (e.g., Silylation or Acetylation) drying->derivatization gc_analysis 5. GC-MS/FID Analysis derivatization->gc_analysis data_processing 6. Data Processing (Integration & Quantification) gc_analysis->data_processing

Caption: Standard experimental workflow for the GC analysis of polyols.

References

derivatization methods for Volemitol GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization and analysis of volemitol using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: No peaks or very small peaks are observed for this compound in the chromatogram.

  • Question: Why am I not seeing a peak for my this compound standard or sample?

  • Answer: This issue typically points to a problem with the derivatization process or the injection.

    • Incomplete or Failed Derivatization: this compound, a sugar alcohol, is non-volatile and requires derivatization to be analyzed by GC.[1][2] If the derivatization reaction fails or is incomplete, the analyte will not vaporize in the GC inlet.

      • Reagent Quality: Derivatization reagents, particularly silylating agents like BSTFA or MSTFA, are highly sensitive to moisture.[3] Ensure that reagents are fresh and have been stored under anhydrous conditions. The most likely cause of a failed silylation reaction is that the reagent has gone bad.[4]

      • Presence of Water: The sample and solvent must be anhydrous, as any moisture will react with the derivatization reagent, rendering it inactive.[3][4][5] Lyophilize samples to remove all water before derivatization.[5]

      • Incorrect Reaction Conditions: Ensure that the reaction has been allowed to proceed for the appropriate time and at the correct temperature. Silylation reactions are often heated to ensure they go to completion.[4]

    • Injection Port Issues: The GC inlet liner can become contaminated with non-volatile residues, which can trap the derivatized analyte. Regularly inspect and replace the inlet liner.[2]

Issue 2: Multiple peaks are observed for a single this compound standard.

  • Question: I am seeing several peaks for my pure this compound standard. Is this normal?

  • Answer: While reducing sugars can form multiple anomeric peaks, this compound is a sugar alcohol and should ideally produce a single peak after derivatization.[6] The presence of multiple peaks could indicate:

    • Incomplete Derivatization: If not all of the hydroxyl groups on the this compound molecule are derivatized, you may see peaks for partially derivatized forms in addition to the fully derivatized product.[3] Increase the reaction time, temperature, or the amount of derivatization reagent. The use of a catalyst like trimethylchlorosilane (TMCS) can help derivatize sterically hindered groups.[2][7]

    • Side Reactions: The derivatization reagent may react with other components in the sample matrix or with residual solvents.

    • Contamination: The sample, solvent, or derivatization reagent may be contaminated.

Issue 3: Peak tailing is observed for the this compound peak.

  • Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by active sites in the GC system that can interact with the analyte.[8]

    • Active Sites in the Inlet: The glass inlet liner can have active silanol groups that interact with the derivatized this compound. Use a deactivated liner and change it regularly.[2] Injecting the silylating reagent itself can sometimes help to temporarily deactivate the liner and column.[4]

    • Column Degradation: The stationary phase of the GC column can degrade over time, exposing active sites. Trim the first few centimeters from the front of the column or replace the column if necessary.[2][8]

    • Incompatible Stationary Phase: For silylated analytes, avoid using columns with "WAX" phases or other phases containing hydroxyl groups, as these can react with the derivatized sample. Low- to mid-polarity siloxane-based columns are recommended.[2]

Issue 4: Results are not reproducible between injections.

  • Question: I am getting inconsistent peak areas and retention times for my this compound samples. What could be the cause?

  • Answer: Irreproducible results can stem from several factors throughout the analytical process.[8]

    • Inconsistent Sample Preparation: Ensure that sample and standard preparation, including derivatization, is performed consistently for every sample.[8] The use of an internal standard is highly recommended to account for variations in sample preparation and injection volume.[9]

    • Unstable Derivatives: Trimethylsilyl (TMS) derivatives can be unstable and may degrade over time, especially in the presence of trace moisture.[3][4] It is best to analyze derivatized samples as soon as possible.

    • Instrument Instability: Check for leaks in the GC system, ensure stable gas flows, and verify that the oven temperature program is consistent.[8]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC analysis of this compound?

This compound is a sugar alcohol with multiple polar hydroxyl (-OH) groups. These groups make the molecule non-volatile, meaning it will not readily turn into a gas at the temperatures used in GC analysis.[1][2] Derivatization replaces the active hydrogen atoms on the hydroxyl groups with non-polar groups, which increases the volatility of the molecule, allowing it to be analyzed by GC.[1][2]

2. What are the most common derivatization methods for this compound?

The two most common derivatization approaches for sugar alcohols like this compound are silylation and acetylation.

  • Silylation: This is a very common method that replaces the active hydrogens with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine.[3][4][7]

  • Acetylation: This method involves converting the sugar alcohol into its alditol acetate derivative.[6] This is often achieved by reduction followed by acetylation with acetic anhydride.[6] A key advantage of the alditol acetate method is that it typically yields a single, sharp peak for each sugar alcohol, simplifying the chromatogram.[6]

3. How do I choose between silylation and acetylation?

  • Silylation is a versatile and widely used technique that is effective for a broad range of metabolites, including sugar alcohols.[3] However, the resulting TMS derivatives can be sensitive to moisture and may not be stable for long periods.[3][4]

  • Acetylation to form alditol acetates is a robust method that produces stable derivatives and simplifies chromatograms by yielding a single peak per analyte.[6] However, the procedure can be more labor-intensive, involving a reduction step followed by acetylation.[6]

4. What are the critical parameters to control during the derivatization reaction?

  • Anhydrous Conditions: The absence of water is the most critical factor for successful silylation.[3][4]

  • Reagent-to-Analyte Ratio: An excess of the derivatization reagent is typically used to ensure the reaction goes to completion.[7]

  • Reaction Temperature and Time: These parameters need to be optimized to ensure complete derivatization without degrading the analyte. Heating is often required.[4][7]

  • Catalyst: For sterically hindered hydroxyl groups, a catalyst may be necessary to facilitate the reaction.[2][7]

5. Can I inject the derivatization reagents into the GC?

Yes, the by-products of many common derivatization reactions are volatile and can be injected directly into the GC without an extraction step.[4] However, be aware that excess reagent can be harsh on the GC column over time.[3] Using a guard column or a back-flush setting can help protect the analytical column.[3]

Experimental Protocols

Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol is a general guideline for the silylation of this compound using BSTFA with TMCS as a catalyst.

Materials:

  • Dried this compound sample or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the this compound sample is completely dry. This can be achieved by lyophilization (freeze-drying) or by drying under a stream of nitrogen.[5]

  • Accurately weigh the dried sample into a GC vial.

  • Add an appropriate aprotic solvent such as anhydrous pyridine to dissolve the sample.

  • Add the silylating reagent. A common approach is to add a volume of BSTFA (+1% TMCS) and pyridine. For a sample of less than 100 µg, 25 µL of BSTFA and 25 µL of pyridine can be used.[4]

  • Tightly cap the vial to prevent the entry of moisture.

  • Heat the vial at a specific temperature for a set time to ensure the reaction goes to completion. Typical conditions are 60-75°C for 20-30 minutes.[4][7]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Alditol Acetate Derivatization of this compound

This protocol describes the conversion of this compound to its per-O-acetylated alditol derivative.

Materials:

  • This compound sample or standard

  • Sodium borohydride (NaBH₄) solution

  • Acetic acid

  • Acetic anhydride

  • 1-methylimidazole (catalyst)

  • Dichloromethane (DCM) for extraction

  • Water bath

Procedure:

  • Reduction Step:

    • Dissolve the this compound sample in a suitable solvent.

    • Add sodium borohydride solution to reduce any residual reducing sugars that may be present in the sample matrix (this step is primarily for complex samples; for pure this compound, it ensures it remains in the alditol form).

    • Allow the reaction to proceed, then add acetic acid to neutralize the excess sodium borohydride.

  • Acetylation Step:

    • Dry the sample completely.

    • Add 200 µL of 1-methylimidazole as a catalyst.[6]

    • Add 2 mL of acetic anhydride.[6]

    • Vortex the mixture and incubate at room temperature for 10 minutes.[6]

  • Work-up:

    • Add 5 mL of water to stop the reaction and decompose the excess acetic anhydride.[6]

    • Allow the sample to cool.

    • Extract the alditol acetates into an organic solvent like dichloromethane (DCM).[6]

    • The organic layer containing the derivatized this compound is then collected for GC analysis.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for this compound GC Analysis

Derivatization MethodReagent(s)Catalyst/SolventTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA, MSTFATMCS, Pyridine60-75°C, 20-45 min[4][7]Versatile, effective for many metabolites, volatile by-products[3][4]Derivatives can be moisture-sensitive and unstable[3][4]
Acetylation Acetic Anhydride1-methylimidazoleRoom Temp, 10 min[6]Produces stable derivatives, yields a single peak per alditol[6]More labor-intensive, may require a work-up/extraction step[6]

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Sample Dry Dry Sample (Lyophilization) Sample->Dry Reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Dry->Reagent Heat Heat Reaction Vial (if required) Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Separation on GC Column Inject->Separate Detect Detection (e.g., MS, FID) Separate->Detect Data Data Analysis Detect->Data Troubleshooting_Logic Troubleshooting Logic for Poor this compound GC Results cluster_deriv Check Derivatization cluster_gc Check GC System Start Problem: Poor or No Peak CheckReagent Are reagents fresh & anhydrous? Start->CheckReagent CheckSample Is the sample completely dry? CheckReagent->CheckSample Yes Solution1 Replace Reagents CheckReagent->Solution1 No CheckConditions Were reaction time/temp correct? CheckSample->CheckConditions Yes Solution2 Re-dry Sample CheckSample->Solution2 No CheckLiner Is the inlet liner clean/deactivated? CheckConditions->CheckLiner Yes Solution3 Optimize Derivatization CheckConditions->Solution3 No CheckColumn Is the column in good condition? CheckLiner->CheckColumn Yes Solution4 Replace Liner CheckLiner->Solution4 No CheckLeaks Are there any system leaks? CheckColumn->CheckLeaks Yes Solution5 Trim or Replace Column CheckColumn->Solution5 No Solution6 Perform Leak Check CheckLeaks->Solution6 No

References

minimizing degradation of Volemitol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Volemitol during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to this compound degradation.

Problem: Low or No this compound Signal Detected in Chromatogram

Potential Cause Recommended Action
Incomplete Extraction - Ensure the solvent is appropriate for this compound's polarity (e.g., methanol, ethanol, or water mixtures).- Increase extraction time or perform sequential extractions.- Consider physical disruption of the sample matrix (e.g., homogenization, sonication) to improve solvent access.
Degradation During Extraction - High Temperature: Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration. Consider novel extraction techniques like microwave-assisted or ultrasound-assisted extraction which can reduce extraction times.[1]- Extreme pH: Maintain a neutral or slightly acidic pH during extraction. Strong acids or bases can catalyze degradation. The optimal pH for the sedoheptulose reductase enzyme in this compound biosynthesis is between 7.0 and 8.0, suggesting stability in this range.[2]- Oxidation: Minimize exposure to oxygen, especially at elevated temperatures.[3][4][5] Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen).
Derivatization Issues (for GC analysis) - Ensure complete dryness of the sample before adding derivatization reagents.- Use fresh derivatization reagents.- Optimize reaction time and temperature for this compound derivatization.
Instrumental Problems - Check for leaks in the GC-MS system.[6]- Verify injector and detector temperatures are appropriate for the this compound derivative.- Confirm the column is not degraded or contaminated.

Problem: Poor Peak Shape (Tailing or Fronting) in Chromatogram

Potential Cause Recommended Action
Active Sites in GC System - Deactivate the GC inlet liner and the first few centimeters of the analytical column.- Use a liner with glass wool to trap non-volatile residues.[7]
Co-elution with Interfering Compounds - Optimize the temperature program of the GC method to improve separation.- Consider a different type of GC column with a different stationary phase.
Sample Overload - Dilute the sample before injection.
Incomplete Derivatization - Re-optimize the derivatization protocol as described above.

Problem: Inconsistent or Irreproducible Results

Potential Cause Recommended Action
Sample Heterogeneity - Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Variability in Sample Preparation Steps - Standardize all steps of the protocol, including extraction time, temperature, and solvent volumes.- Use an internal standard to account for variations in extraction efficiency and injection volume.
Degradation During Storage - Store samples at low temperatures (e.g., -80°C) to minimize degradation.[8]- Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The primary factors are elevated temperature, extreme pH levels (both acidic and basic), and oxidation. Polyols, in general, are susceptible to thermo-oxidative degradation.[3][5] High temperatures can lead to dehydration and other degradation reactions, while strong acids or bases can catalyze these processes. The presence of oxygen, especially at high temperatures, can lead to oxidative cleavage of the carbon chain.

Q2: What is the optimal pH range for maintaining this compound stability?

A2: While specific studies on this compound's pH stability are limited, the enzyme responsible for its biosynthesis, sedoheptulose reductase, has an optimal pH range of 7.0 to 8.0.[2] This suggests that this compound is likely to be most stable in a neutral to slightly alkaline environment. It is advisable to avoid strongly acidic or basic conditions during extraction and processing.

Q3: How does temperature affect this compound stability?

A3: High temperatures can promote the degradation of sugar alcohols.[8][9] For instance, studies on other sugar alcohols like mannitol and sorbitol show they are stable up to their melting points but can degrade at higher temperatures.[10][11] It is recommended to use the lowest effective temperature during sample processing steps like solvent evaporation and derivatization.

Q4: Are there any specific solvents that should be avoided during this compound extraction?

A4: While this compound is soluble in polar solvents like water, methanol, and ethanol, the choice of solvent should also consider potential for degradation. Using solvents containing reactive impurities or those that are prone to forming peroxides should be avoided. Always use high-purity or HPLC-grade solvents.

Q5: How should I store my samples containing this compound to prevent degradation?

A5: Samples should be stored at low temperatures, preferably at -80°C, to minimize enzymatic and chemical degradation.[8] Avoid repeated freeze-thaw cycles, as this can lead to sample degradation and the formation of ice crystals that can damage cellular structures, potentially releasing degradative enzymes.

Experimental Protocol: Extraction and Derivatization of this compound from Fungal Mycelia for GC-MS Analysis

This protocol provides a general methodology for the extraction and derivatization of this compound from fungal samples. Optimization may be required for different fungal species or sample matrices.

  • Sample Collection and Quenching:

    • Harvest fungal mycelia by filtration.

    • Immediately quench metabolic activity by freezing in liquid nitrogen to prevent enzymatic degradation of this compound.

    • Lyophilize the frozen mycelia to remove water.

  • Extraction:

    • Grind the lyophilized mycelia to a fine powder.

    • To 100 mg of powdered mycelia, add 1 mL of 80% methanol.

    • Add an internal standard (e.g., sorbitol, if not present in the sample) to correct for extraction and derivatization variability.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 60°C for 30 minutes with occasional vortexing.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 1 mL of 80% methanol and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatants to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 60 minutes to ensure complete derivatization.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Set an appropriate temperature program to separate the this compound derivative from other components.

Visualizations

TroubleshootingWorkflow start Start: Low/No this compound Signal check_extraction Check Extraction Procedure start->check_extraction extraction_ok Extraction OK? check_extraction->extraction_ok check_degradation Investigate Degradation degradation_ok Degradation Minimized? check_degradation->degradation_ok check_derivatization Verify Derivatization derivatization_ok Derivatization Complete? check_derivatization->derivatization_ok check_instrument Inspect GC-MS System instrument_ok Instrument Functioning? check_instrument->instrument_ok extraction_ok->check_degradation Yes optimize_extraction Optimize Solvent, Time, Temp. extraction_ok->optimize_extraction No degradation_ok->check_derivatization Yes control_conditions Control Temp, pH, and Oxygen Exposure degradation_ok->control_conditions No derivatization_ok->check_instrument Yes optimize_derivatization Use Fresh Reagents, Optimize Conditions derivatization_ok->optimize_derivatization No troubleshoot_instrument Check for Leaks, Contamination, Settings instrument_ok->troubleshoot_instrument No end End: Successful Detection instrument_ok->end Yes optimize_extraction->check_extraction control_conditions->check_degradation optimize_derivatization->check_derivatization troubleshoot_instrument->check_instrument

Caption: Troubleshooting workflow for low or no this compound signal.

ExperimentalWorkflow sample_prep Sample Preparation (Harvest, Quench, Lyophilize) extraction Extraction (80% Methanol, 60°C) sample_prep->extraction evaporation Solvent Evaporation (Nitrogen Stream, <40°C) extraction->evaporation derivatization Derivatization (Silylation) (BSTFA + 1% TMCS, 70°C) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Volemitol Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of Volemitol detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or inconsistent signal for this compound?

Low sensitivity for this compound, a highly polar sugar alcohol, is a common challenge. Several factors can contribute to this issue:

  • Poor Ionization Efficiency: this compound's high polarity and low volatility make it difficult to ionize effectively, especially without derivatization.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1] This is a significant issue in complex biological samples.[2]

  • Suboptimal Chromatographic Retention: Due to its high hydrophilicity, this compound exhibits poor retention on standard reversed-phase liquid chromatography (LC) columns, causing it to elute in the void volume with other unretained, signal-suppressing species.[3]

  • Inadequate Sample Preparation: Failure to remove interfering substances like salts and proteins can contaminate the system and significantly hinder detection.[4]

Q2: What is the best ionization technique for this compound analysis?

The choice of ionization technique depends on whether you are using Liquid Chromatography (LC) or Gas Chromatography (GC).

  • For LC-MS: Electrospray Ionization (ESI) is the most common and effective method for polar molecules like this compound.[5] It is a "soft" ionization technique that typically produces the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+, with minimal fragmentation.[6] Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar analytes, but ESI is generally preferred for sugar alcohols.[7]

  • For GC-MS: Electron Impact (EI) is the standard ionization method. However, EI is a "hard" ionization technique that causes extensive fragmentation of the analyte.[7][8] For this compound, this means the molecular ion is often absent or has very low abundance. Therefore, chemical derivatization is mandatory for GC-MS analysis to increase volatility and produce more characteristic mass spectra.[9]

Q3: Is chemical derivatization necessary to improve this compound detection?

Derivatization is highly recommended and often essential, particularly for GC-MS analysis.

  • In GC-MS: Derivatization is crucial to make this compound volatile enough to pass through the GC column. Common methods include silylation (e.g., with TMS) or acetylation.[3][10]

  • In LC-MS: While not always mandatory, derivatization can significantly boost signal intensity by improving ionization efficiency.[11][12] Attaching a group with high proton affinity can enhance the formation of [M+H]+ ions in positive mode ESI.[11]

Q4: How can I resolve this compound from its isomers, like Mannitol or Sorbitol?

Co-elution of isomers is a frequent problem as they often have identical mass transitions.[3] To achieve separation, specific chromatographic strategies are required:

  • Hydrophilic Interaction Chromatography (HILIC): This LC technique is the primary method for separating highly polar, isomeric compounds like sugar alcohols. HILIC columns use a polar stationary phase with a high-organic mobile phase, providing better retention and resolution for analytes like this compound.[3]

  • Gas Chromatography (GC): With an appropriate capillary column (e.g., DB-5MS) and optimized temperature gradient, GC can provide excellent separation of derivatized sugar alcohol isomers.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Problem: No this compound peak is detected.

Potential CauseRecommended Solution
Inadequate Analyte Concentration Concentrate the sample or increase the amount of starting material. Ensure the concentration is within the instrument's limit of detection (LOD).
Incorrect MS Polarity Mode This compound is typically detected in positive ion mode as [M+H]+, [M+Na]+, or [M+NH4]+ adducts. Ensure the instrument is set to the correct polarity.
Poor Retention (LC-MS) If using reversed-phase LC, this compound may be eluting in the solvent front with significant ion suppression. Switch to a HILIC column for proper retention.[3]
Analyte Degradation Ensure sample stability. Use appropriate buffers or enzyme inhibitors if degradation is suspected.[2] Thaw samples consistently and avoid prolonged exposure to room temperature.
System Blockage High pressure readings can indicate a blockage.[13] Ensure samples are filtered through a 0.22 µm filter before injection to remove particulates.[4][14]

Problem: The this compound peak has a poor shape (e.g., tailing, splitting).

Potential CauseRecommended Solution
Column Contamination Contaminants accumulating on the column frit or stationary phase can cause peak tailing.[13] Flush the column with a strong solvent or replace it if necessary.
Secondary Interactions (LC-MS) Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing. Adjusting the mobile phase pH can mitigate this.[13]
Injection Solvent Mismatch (LC-MS) If the injection solvent is much stronger than the mobile phase, peak splitting can occur.[13][15] Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase.
Extra-Column Volume (LC-MS) Excessive volume from tubing or poor fittings can lead to peak broadening and tailing.[13] Use tubing with the smallest appropriate inner diameter and ensure all fittings are secure.

Problem: High background noise is obscuring the this compound signal.

Potential CauseRecommended Solution
Contaminated Mobile Phase or Solvents Contaminants in solvents are a common source of noise.[16] Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[15]
Sample Matrix Interference The sample matrix itself can introduce significant chemical noise. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
System Contamination Carryover from previous injections can create ghost peaks and raise the baseline.[15] Implement a robust needle wash protocol and run blank injections between samples.[4]
Dirty Ion Source A contaminated ESI source can cause random noise spikes.[16] Follow the manufacturer's protocol for cleaning the ion source components, such as the spray needle and capillary.

Comparative Data Summary

The following tables summarize quantitative data and performance metrics for common this compound analysis methods.

Table 1: Comparison of Analytical Platforms for Sugar Alcohol Detection

ParameterLC-MS/MS (HILIC)GC-MS (with Derivatization)
Primary Application Preferred method for complex matrices (e.g., plasma, tissue extracts) due to high selectivity.[3]Confirmatory analysis or for volatile matrix environments.[3]
Derivatization Optional, but can improve sensitivity.Mandatory for volatility.[9]
Typical Sensitivity (LOQ) Low ng/mL to sub-µg/mL range.0.17 - 0.47 mg/L for various alditols (acetate derivatization).[10]
Isomer Resolution Excellent (Rs ≥1.5 for key pairs like sorbitol/mannitol).[3]Good to excellent, depending on column and temperature program.[10]
Pros High throughput, no derivatization needed for detection.High chromatographic efficiency, established methods.
Cons Can suffer from ion suppression.[1]Requires extra sample preparation step (derivatization).

Table 2: Typical Performance Metrics for this compound Quantitative Assays

Performance MetricAcceptance CriteriaReference
Linearity (r²) ≥0.995 over at least 3 orders of magnitude[3][10]
Precision (CV) Intra-run CV ≤5%; Inter-run CV ≤10%[3]
Accuracy (Spike Recovery) 85–115% in representative matrices[3]
Chromatographic Resolution (Rs) ≥1.5 for critical isomer pairs[3]

Visual Workflows and Diagrams

TroubleshootingWorkflow Diagram 1: General Troubleshooting Workflow for Low this compound Signal start Low or No This compound Signal? sample_prep Review Sample Preparation start->sample_prep Start Here cleanup Is sample cleanup adequate (SPE, LLE)? sample_prep->cleanup Yes derivatization Is derivatization complete (GC-MS)? sample_prep->derivatization If GC-MS lc_ms_params Check LC-MS Parameters column Using HILIC column? lc_ms_params->column gc_ms_params Check GC-MS Parameters inlet_temp Inlet temperature optimized? gc_ms_params->inlet_temp platform Which Platform? platform->lc_ms_params LC-MS platform->gc_ms_params GC-MS cleanup->platform Yes improve_cleanup Action: Implement SPE or LLE. cleanup->improve_cleanup No derivatization->platform Yes optimize_deriv Action: Optimize derivatization reaction. derivatization->optimize_deriv No ionization ESI in Positive Mode? column->ionization Yes switch_column Action: Switch to HILIC column. column->switch_column No mobile_phase Is mobile phase MS-grade & fresh? ionization->mobile_phase Yes check_polarity Action: Verify MS polarity & settings. ionization->check_polarity No prep_fresh_mp Action: Prepare fresh mobile phase. mobile_phase->prep_fresh_mp No temp_program GC oven program optimized? inlet_temp->temp_program Yes optimize_inlet Action: Adjust inlet temperature. inlet_temp->optimize_inlet No optimize_program Action: Optimize oven temperature ramp. temp_program->optimize_program No LCMS_Workflow Diagram 2: Experimental Workflow for this compound Analysis by LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (Plasma, Tissue, etc.) extract 2. Extraction (e.g., Protein Precipitation with Acetonitrile) sample->extract filter 3. Filtration (0.22 µm Syringe Filter) extract->filter injection 4. Injection filter->injection hilic 5. HILIC Separation (Isomer Resolution) injection->hilic esi 6. ESI Source (Positive Mode Ionization) hilic->esi msms 7. MS/MS Detection (Triple Quadrupole, MRM) esi->msms quant 8. Quantification (Peak Integration) msms->quant GCMS_Workflow Diagram 3: Experimental Workflow for this compound Analysis by GC-MS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Biological Sample extract 2. Extraction & Drying sample->extract derivatize 3. Derivatization (e.g., Acetylation with Acetic Anhydride & Pyridine) extract->derivatize injection 4. Injection derivatize->injection gc_sep 5. GC Separation (e.g., DB-5MS column) injection->gc_sep ei_ion 6. EI Source (Electron Impact Ionization) gc_sep->ei_ion ms_detect 7. MS Detection (Scan or SIM mode) ei_ion->ms_detect quant 8. Quantification (External Standard) ms_detect->quant

References

Validation & Comparative

Volemitol vs. Sorbitol: A Comparative Guide to Two Plant-Based Storage Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed, objective comparison of volemitol and sorbitol, two sugar alcohols that function as storage carbohydrates in the plant kingdom. It is intended for researchers, scientists, and drug development professionals interested in the metabolic and physiological roles of these compounds. The following sections provide a comprehensive overview of their properties, metabolic pathways, and the experimental methodologies for their comparative analysis, supported by available scientific data.

At a Glance: this compound and Sorbitol

FeatureThis compoundSorbitol
Chemical Formula C₇H₁₆O₇[1]C₆H₁₄O₆[2][3][4][5]
Molar Mass 212.20 g/mol [1]182.17 g/mol [2][4]
Carbon Chain Length 76
Primary Plant Families Primulaceae (e.g., Primrose)[6][7]Rosaceae (e.g., Apple, Pear, Peach)[8][9]
Primary Precursor Sedoheptulose[10][11][12]Glucose[8][13]
Key Biosynthetic Enzyme Sedoheptulose Reductase[7][10][11]Aldose Reductase[8][13]
Primary Degradation Product SedoheptuloseFructose[8][13]
Key Degradative Enzyme This compound Dehydrogenase (postulated)Sorbitol Dehydrogenase[8][13]

In-Depth Comparison: Performance as Storage Carbohydrates

While direct, side-by-side quantitative comparisons of this compound and sorbitol as storage carbohydrates are not extensively documented, a comparative analysis can be constructed from existing physiological and biochemical data.

Performance MetricThis compoundSorbitol
Storage Concentration Can accumulate to exceptionally high levels, reaching up to 50 mg/g fresh weight (approximately 25% of dry weight) in the leaves of Primula species.[11][12][14]Also stored at significant concentrations, but often serves as a primary transport sugar that is converted to other carbohydrates like fructose and sucrose for long-term storage in fruits.[9]
Metabolic Efficiency The biosynthetic pathway involves the direct reduction of sedoheptulose, a key intermediate in the pentose phosphate pathway, suggesting an efficient link to photosynthetic carbon fixation.[11]The well-characterized polyol pathway is an efficient means of converting excess glucose to a storage form. However, this pathway can impact the cellular redox balance by consuming NADPH and producing NADH, which can have broader metabolic implications.[15][16][17]
Role in Stress Response Functions as an effective osmolyte, contributing to osmotic adjustment and tolerance to environmental stresses in the plants that produce it.Widely recognized for its role as a compatible solute, accumulating in response to drought and salinity stress to protect cells from osmotic damage.[18][19]
Phloem Translocation This compound is a prominent phloem-mobile carbohydrate in Primula species, indicating its role in long-distance carbon transport.[11][14]A major translocated photosynthate in the phloem of Rosaceae family members, efficiently moving carbon from source leaves to sink tissues like fruits.[9]

Metabolic Pathways: A Visual Representation

The biosynthesis and degradation of this compound and sorbitol are governed by distinct enzymatic pathways.

Volemitol_Metabolic_Pathway cluster_this compound This compound Biosynthesis Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Sedoheptulose Reductase NADP NADP+ Sedoheptulose->NADP NADPH NADPH NADPH->Sedoheptulose

Caption: Biosynthesis of this compound from sedoheptulose via sedoheptulose reductase.

Sorbitol_Metabolic_Pathway cluster_sorbitol Sorbitol Metabolism (Polyol Pathway) Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADP NADP+ Glucose->NADP Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADH NADH Sorbitol->NADH NADPH NADPH NADPH->Glucose NAD NAD+ NAD->Sorbitol

Caption: The polyol pathway illustrating the conversion of glucose to sorbitol and then to fructose.

Experimental Protocols for Comparative Analysis

A robust comparative study of this compound and sorbitol necessitates precise and reliable experimental methodologies.

Quantification of this compound and Sorbitol in Plant Tissues

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also a viable alternative.

Protocol Outline (HPLC-MS/MS):

  • Sample Preparation:

    • Homogenize fresh or freeze-dried plant tissue in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Inject the filtered extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Elute the analytes using a gradient of acetonitrile and water containing a modifier such as ammonium formate.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Employ Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for this compound and sorbitol, ensuring accurate identification and quantification.

    • Incorporate isotopically labeled internal standards for both this compound and sorbitol to correct for matrix effects and variations in instrument response.

  • Data Analysis:

    • Construct calibration curves using certified reference standards of this compound and sorbitol.

    • Determine the concentrations of this compound and sorbitol in the plant extracts by comparing their peak areas to the respective calibration curves.

Enzyme Activity Assays

a. Sedoheptulose Reductase Activity Assay:

  • Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Procedure:

    • Prepare a crude enzyme extract from plant tissue homogenized in a suitable buffer.

    • Prepare an assay mixture containing buffer, NADPH, and sedoheptulose as the substrate.

    • Initiate the reaction by adding the enzyme extract.

    • Record the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADPH.

b. Aldose Reductase Activity Assay:

  • Principle: The assay is based on the same principle as the sedoheptulose reductase assay, monitoring NADPH oxidation.

  • Procedure:

    • Prepare a crude enzyme extract.

    • Prepare an assay mixture containing buffer, NADPH, and glucose as the substrate.

    • Initiate the reaction and measure the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity.

c. Sorbitol Dehydrogenase Activity Assay:

  • Principle: The activity is determined by monitoring the increase in absorbance at 340 nm, corresponding to the reduction of NAD⁺ to NADH.

  • Procedure:

    • Prepare a crude enzyme extract.

    • Prepare an assay mixture containing buffer, NAD⁺, and sorbitol as the substrate.

    • Initiate the reaction and measure the increase in absorbance at 340 nm.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Workflow for Comparative Analysis

Experimental_Workflow cluster_analysis Analytical Procedures Plant_Material Plant Tissue Samples (this compound and Sorbitol Producers) Extraction Metabolite and Enzyme Extraction Plant_Material->Extraction Quantification Polyol Quantification (HPLC-MS/MS) Extraction->Quantification Enzyme_Assays Enzyme Activity Assays (Spectrophotometry) Extraction->Enzyme_Assays Data_Analysis Comparative Data Analysis (Concentration, Enzyme Kinetics) Quantification->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: A generalized workflow for the comparative experimental analysis of this compound and sorbitol in plant tissues.

References

Volemitol: An Uncharted Territory in Polyol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the quantitative assessment of the antioxidant activity of volemitol, a seven-carbon sugar alcohol, particularly in direct comparison to other common polyols such as sorbitol, mannitol, and xylitol. While the inherent chemical structure of polyols suggests a potential for free radical scavenging, specific experimental data for this compound using standardized assays like DPPH, ABTS, and FRAP is notably absent in the surveyed literature.

Polyols, or sugar alcohols, are widely recognized for their role as sugar substitutes in various food and pharmaceutical products. Their chemical structure, characterized by multiple hydroxyl (-OH) groups, theoretically endows them with the capacity to act as antioxidants by donating hydrogen atoms to neutralize free radicals. This mechanism is believed to contribute to cellular protection against oxidative stress.[1]

General Antioxidant Properties of Common Polyols

Studies have qualitatively and, in some cases, quantitatively assessed the antioxidant potential of several common polyols:

  • Mannitol: This six-carbon polyol has demonstrated notable efficacy in scavenging hydroxyl radicals, which are among the most reactive and damaging free radicals in biological systems.[2] Its free-radical scavenging properties are also utilized in clinical settings.[3][4]

  • Sorbitol: As an isomer of mannitol, sorbitol also possesses antioxidant capabilities. Research has indicated its ability to scavenge superoxide radicals to a certain extent.[2]

  • Xylitol: This five-carbon polyol has been shown to be effective in inhibiting lipid peroxidation, a critical process in cellular damage initiated by oxidative stress.[2] Some studies also suggest that xylitol can enhance the body's natural antioxidant defenses.[5]

One study utilizing the Total Oxy-radical Scavenging Capacity (TOSC) assay provided a quantitative comparison of several polyols, demonstrating that their oxy-radical scavenging capacity is influenced by the number of aliphatic hydroxyl groups.[6] However, this study did not include this compound.

The this compound Data Gap

Despite the established presence of this compound (also known as D-glycero-D-manno-heptitol) in various plants and fungi, and its recognized physiological roles in these organisms, its antioxidant activity remains largely unexplored through standardized in vitro assays.[7][8] Extensive searches of scientific databases for studies employing DPPH, ABTS, or FRAP assays to quantify the antioxidant capacity of this compound did not yield any specific results. This absence of data makes a direct and quantitative comparison with other polyols impossible at this time.

Hypothetical Antioxidant Mechanism of Polyols

The presumed antioxidant activity of polyols, including this compound, is attributed to their molecular structure rich in hydroxyl groups. These groups can participate in a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.

Polyol Antioxidant Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Hydrogen Atom Donation (-H) Polyol Polyol (e.g., this compound) with multiple -OH groups Polyol->Neutralized_Radical donates H from -OH group

Figure 1. A simplified diagram illustrating the hypothetical hydrogen atom transfer (HAT) mechanism by which polyols may exert their antioxidant effect by neutralizing free radicals.

Experimental Protocols for Standard Antioxidant Assays

For future comparative studies on this compound, the following standard experimental protocols are widely accepted and would provide the necessary data for a comprehensive analysis.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A defined volume of the polyol solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the polyol solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: The FRAP reagent is warmed to 37°C, and a baseline reading is taken at 593 nm. The polyol sample is then added to the reagent.

  • Measurement: The absorbance is measured at 593 nm after a specified time (e.g., 4 minutes).

  • Calculation: The change in absorbance is compared to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as FRAP values (e.g., in µM Fe(II)/g of sample).

Conclusion

While the chemical structure of this compound suggests it may possess antioxidant properties similar to or potentially greater than other polyols due to its seven hydroxyl groups, there is a clear lack of empirical evidence to support this hypothesis. The scientific community would benefit from studies that directly assess the antioxidant capacity of this compound using standardized assays such as DPPH, ABTS, and FRAP. Such research would not only fill a significant knowledge gap but also provide valuable insights into the potential applications of this compound as a functional ingredient in the food, pharmaceutical, and cosmetic industries. Until such data becomes available, any claims regarding the comparative antioxidant activity of this compound remain speculative.

References

Volemitol's Role in Photosynthesis: A Comparative Analysis with Mannitol and Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the seven-carbon sugar alcohol, Volemitol, with the more common six-carbon sugar alcohols, mannitol and sorbitol, focusing on their roles as primary photosynthetic products in plants. This document summarizes key quantitative data, details experimental protocols for their study, and illustrates the relevant biochemical pathways.

Introduction to Photosynthetic Sugar Alcohols

In many plant species, sugar alcohols (polyols) are significant products of photosynthesis, serving as translocatable forms of carbon, storage carbohydrates, and osmoprotectants under stress conditions. While sucrose is the most common transport sugar, certain plant families utilize sugar alcohols for these critical functions. This guide focuses on this compound, a less common seven-carbon sugar alcohol, and compares its photosynthetic role and regulation with the well-studied polyols, mannitol and sorbitol.

This compound has been identified as a major photosynthetic product in certain species of the genus Primula.[1] Similarly, mannitol is a primary photosynthetic product in plants like celery (Apium graveolens), and sorbitol is the main translocated carbohydrate in many species of the Rosaceae family, including apple (Malus domestica). Understanding the nuances of their synthesis, transport, and regulation is crucial for plant physiology research and may offer insights for agricultural and pharmaceutical applications.

Comparative Quantitative Data

The following table summarizes key quantitative parameters related to the photosynthetic production and translocation of this compound, mannitol, and sorbitol in their respective producer plants.

ParameterThis compound (Primula polyantha)Mannitol (Apium graveolens)Sorbitol (Malus domestica)
Concentration in Source Leaves Up to 50 mg/g fresh weight (~25% of dry weight)Accumulates under salt stressPrimary photosynthetic product, accumulates under drought stress
Contribution to Phloem Sap ~24% (mol/mol)A major translocated photoassimilateThe main form of translocated carbohydrate
Primary Precursor SedoheptuloseMannose-6-phosphateGlucose-6-phosphate
Key Biosynthetic Enzyme Sedoheptulose ReductaseMannose-6-phosphate ReductaseAldose-6-phosphate Reductase
Enzyme Cofactor NADPHNADPHNADPH
Optimal Enzyme pH 7.0 - 8.0~7.5Not specified
Apparent Kₘ for Precursor 21 mM (for Sedoheptulose)Not specifiedNot specified
Apparent Kₘ for Cofactor 0.4 mM (for NADPH)Not specifiedNot specified

Impact on Photosynthetic Performance

While direct comparative studies on the photosynthetic efficiency of plants producing these different sugar alcohols are limited, available data suggests that their accumulation is linked to the plant's overall carbon balance and stress response.

  • This compound: In Primula, the production of this compound is a primary fate of fixed carbon, indicating its central role in the plant's carbon economy.

  • Mannitol: In celery, mannitol synthesis increases under salt stress, which is correlated with enhanced salt tolerance.[2][3] This suggests that mannitol production can help maintain photosynthetic function under osmotic stress.

  • Sorbitol: In apple, sorbitol accumulation is a response to drought stress and is associated with the regulation of gene expression related to stress responses.[4][5][6] However, high concentrations of exogenously applied sorbitol can have inhibitory effects on the growth and chlorophyll content of non-adapted plants like maize.[7][8]

Experimental Protocols

¹⁴CO₂ Pulse-Chase Labeling for Tracing Photosynthetic Carbon Flow

This technique is used to follow the path of carbon from atmospheric CO₂ into various photosynthetic products over time.

Protocol:

  • Plant Material: Use mature, healthy leaves of the plant of interest (e.g., Primula polyantha, Apium graveolens, or Malus domestica).

  • Labeling Chamber: Enclose a single attached leaf in a transparent, airtight cuvette.

  • Pulse: Introduce ¹⁴CO₂ (at a known concentration and specific activity) into the cuvette for a short period (the "pulse"), typically 5-30 minutes, under controlled light and temperature conditions.[9][10][11]

  • Chase: After the pulse, flush the chamber with air containing non-radioactive CO₂. Harvest the labeled leaf and other plant parts at various time points during this "chase" period (e.g., 0, 15, 30, 60, 180 minutes).[9]

  • Sample Processing: Immediately freeze the harvested samples in liquid nitrogen to stop metabolic activity.

  • Extraction and Analysis: Extract soluble metabolites (including sugar alcohols and sugars) from the plant tissue. Separate the compounds using techniques like High-Performance Liquid Chromatography (HPLC) and quantify the amount of ¹⁴C in each compound using a radioactivity detector.

Quantification of Sugar Alcohols by High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

HPLC-PAD is a sensitive method for the direct quantification of underivatized carbohydrates.

Protocol:

  • Sample Preparation:

    • Homogenize frozen plant tissue to a fine powder.

    • Extract soluble sugars and sugar alcohols by boiling the powder in 80% ethanol.[12]

    • Centrifuge the extract to pellet insoluble material.

    • The supernatant can be further purified using ion-exchange resins to remove interfering compounds.

  • HPLC-PAD Analysis:

    • Column: Use a high-performance anion-exchange column (e.g., CarboPac™ PA20).[13]

    • Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used to ionize the hydroxyl groups of the carbohydrates for separation.

    • Detection: Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates.

    • Quantification: Use external standards of this compound, mannitol, and sorbitol to create calibration curves for accurate quantification.

Sedoheptulose Reductase Enzyme Assay

This assay measures the activity of the key enzyme in this compound biosynthesis.

Protocol:

  • Crude Enzyme Extraction:

    • Homogenize fresh leaf tissue from Primula in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing protective agents like polyvinylpyrrolidone and dithiothreitol.

    • Centrifuge the homogenate at high speed to pellet cellular debris. The supernatant contains the crude enzyme extract.

    • Desalt the extract using a gel filtration column.

  • Assay Mixture:

    • Prepare a reaction mixture containing buffer (pH 7.0-8.0), NADPH, and the crude enzyme extract.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate, sedoheptulose.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. This rate is proportional to the sedoheptulose reductase activity.

  • Protein Quantification: Determine the total protein concentration in the crude extract (e.g., using the Bradford assay) to calculate the specific activity of the enzyme.

Signaling Pathways and Regulation

The biosynthesis of sugar alcohols is tightly regulated and integrated with the overall metabolic and developmental state of the plant, often as a response to environmental stresses.

  • This compound: The biosynthetic pathway for this compound in Primula involves the direct reduction of the free sugar sedoheptulose, a product of the pentose phosphate pathway. This pathway is notable as many other sugar alcohols are synthesized from phosphorylated sugar precursors. The regulatory mechanisms governing the expression and activity of sedoheptulose reductase in response to photosynthetic cues are an active area of research.

  • Mannitol: In celery, mannitol synthesis is upregulated in response to salt stress.[2] This response involves an increase in the activity of mannose-6-phosphate reductase in source leaves and a decrease in mannitol catabolism in sink tissues.[14][15]

  • Sorbitol: In apple, drought stress leads to an accumulation of sorbitol.[6] Sorbitol itself can act as a signaling molecule, influencing the expression of genes involved in stress responses and hormone signaling pathways, such as those involving gibberellins and abscisic acid.[4][16][17]

Below are diagrams illustrating the biosynthetic pathways of this compound, mannitol, and sorbitol, as well as a conceptual diagram of sugar alcohol-mediated stress signaling.

volemitol_biosynthesis CO2 CO₂ PPP Pentose Phosphate Pathway CO2->PPP Photosynthesis Sedoheptulose Sedoheptulose PPP->Sedoheptulose This compound This compound Sedoheptulose->this compound Reduction NADPH NADPH SR Sedoheptulose Reductase NADPH->SR NADP NADP⁺ SR->Sedoheptulose SR->this compound SR->NADP

Caption: Biosynthesis of this compound from the pentose phosphate pathway.

mannitol_sorbitol_biosynthesis cluster_mannitol Mannitol Biosynthesis cluster_sorbitol Sorbitol Biosynthesis F6P_m Fructose-6-P M6P Mannose-6-P F6P_m->M6P Isomerase M1P Mannitol-1-P M6P->M1P Reduction Mannitol Mannitol M1P->Mannitol Dephosphorylation M6PR Mannose-6-P Reductase M6PR->M6P M6PR->M1P NADP_m NADP⁺ M6PR->NADP_m Phosphatase_m Phosphatase Phosphatase_m->M1P Phosphatase_m->Mannitol NADPH_m NADPH NADPH_m->M6PR G6P Glucose-6-P Sorbitol6P Sorbitol-6-P G6P->Sorbitol6P Reduction Sorbitol Sorbitol Sorbitol6P->Sorbitol Dephosphorylation A6PR Aldose-6-P Reductase A6PR->G6P A6PR->Sorbitol6P NADP_s NADP⁺ A6PR->NADP_s Phosphatase_s Phosphatase Phosphatase_s->Sorbitol6P Phosphatase_s->Sorbitol NADPH_s NADPH NADPH_s->A6PR

Caption: Biosynthesis pathways of mannitol and sorbitol.

sugar_alcohol_signaling Stress Abiotic Stress (e.g., Drought, Salinity) Photosynthesis Photosynthesis Stress->Photosynthesis Impacts Sugar_Alcohol Sugar Alcohol (this compound, Mannitol, Sorbitol) Accumulation Stress->Sugar_Alcohol Induces Photosynthesis->Sugar_Alcohol Synthesis Signaling_Cascade Signaling Cascade Sugar_Alcohol->Signaling_Cascade Activates Gene_Expression Stress-Responsive Gene Expression Signaling_Cascade->Gene_Expression Hormone_Signaling Hormone Signaling (e.g., ABA, GA) Signaling_Cascade->Hormone_Signaling Stress_Tolerance Enhanced Stress Tolerance Gene_Expression->Stress_Tolerance Hormone_Signaling->Stress_Tolerance

Caption: Conceptual model of sugar alcohol-mediated stress signaling.

References

A Comparative Metabolomic Exploration of Volemitol-Producing Plants and Other Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of organisms that produce the seven-carbon sugar alcohol, Volemitol, offers insights into novel biosynthetic pathways and potential therapeutic applications. This guide provides a comparative analysis of the metabolomes of this compound-producing organisms, with a focus on higher plants, brown algae, and lichens, supported by experimental data and detailed methodologies.

This compound, a naturally occurring heptitol, is found across different biological kingdoms, from the familiar blooms of Primula species to the resilient brown algae of intertidal zones and various lichens and fungi. While its precise physiological roles are still being fully elucidated, it is known to function as a photosynthetic product, a phloem-translocated carbohydrate, and a storage compound in plants like Primula[1]. The metabolic context in which this compound is synthesized and accumulated, however, varies significantly among these organisms, reflecting their distinct evolutionary paths and ecological niches.

Comparative Analysis of Metabolite Profiles

Metabolomic studies reveal a diverse array of compounds co-occurring with this compound in these organisms. The following tables summarize quantitative data from metabolomic analyses of representative this compound-producing species. It is important to note that direct comparative studies are scarce, and the data presented here are collated from separate investigations. Methodological differences in extraction and analysis can influence the reported concentrations.

Table 1: Key Metabolites in Primula x polyantha Leaves

The following table details the concentrations of major nonstructural carbohydrates in the source leaves of the horticultural hybrid polyanthus (Primula x polyantha). This highlights the prominence of this compound and its precursor, sedoheptulose, in this plant.

MetaboliteConcentration (mg/g fresh weight)Percentage of Dry Weight (approx.)Analytical Method
This compoundUp to 50~25%HPLC-PAD
Sedoheptulose36Not specifiedHPLC-PAD
Sucrose4Not specifiedHPLC-PAD

Data sourced from Häfliger et al. (1999)[1].

Table 2: Relative Abundance of Selected Metabolites in the Brown Alga Pelvetia canaliculata

This table presents the relative peak areas of selected metabolites identified by GC-MS in the brown alga Pelvetia canaliculata, a known producer of this compound. The data illustrates the complex metabolic adjustments of this intertidal species.

MetaboliteRelative Peak Area (Log10 Scale) - Low WaterRelative Peak Area (Log10 Scale) - High WaterAnalytical Method
This compound~5.5~5.0GC-MS
Mannitol~7.0~6.8GC-MS
Fucosterol~6.5~6.2GC-MS
Myo-inositol~5.8~5.5GC-MS
Citric Acid~5.0~6.0GC-MS
Glutamic Acid~5.2~5.8GC-MS

Data interpreted from charts in Buriyo et al. (2023)[2][3][4]. The values are approximate representations from the provided heatmaps.

Table 3: Predominant Metabolite Classes in this compound-Producing Lichens and Fungi

While specific quantitative data for this compound in lichens and fungi from the search results is limited, metabolomic profiling of these organisms reveals the major classes of co-occurring compounds.

Organism TypePredominant Co-occurring Metabolite ClassesReference
LichensDepsides, Depsidones, Dibenzofurans, Anthraquinones, Sugar Alcohols (Mannitol, Arabitol, Ribitol)[5][6][7][8][9]
FungiPolyketides, Non-ribosomal peptides, Terpenoids, Alkaloids, Neutral Glycerolipids[10][11][12][13][14]

This compound Biosynthetic Pathways: A Tale of Two Pathways

The biosynthesis of this compound differs notably between higher plants and brown algae, showcasing convergent evolution for the production of this unique sugar alcohol.

In Primula Species:

In plants of the genus Primula, this compound is synthesized from sedoheptulose in a single-step reduction catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase[1].

G This compound Biosynthesis in Primula cluster_reactants cluster_products Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound NADPH NADPH Enzyme Sedoheptulose Reductase NADPH->Enzyme NADP NADP+ Enzyme->NADP

Caption: this compound biosynthesis in Primula species.

In Pelvetia canaliculata:

In the brown alga Pelvetia canaliculata, the biosynthetic route is different, proceeding through phosphorylated intermediates. Sedoheptulose-7-phosphate is converted to this compound-1-phosphate, which is then dephosphorylated to yield this compound[15].

G This compound Biosynthesis in Pelvetia cluster_reactants1 cluster_products1 cluster_reactants2 cluster_products2 S7P Sedoheptulose-7-Phosphate V1P This compound-1-Phosphate S7P->V1P NADH-dependent reductase This compound This compound V1P->this compound Phosphatase NADH NADH NAD NAD+ H2O H₂O Pi Pi

Caption: this compound biosynthesis in Pelvetia canaliculata.

Experimental Protocols for Metabolomic Analysis

The following sections provide detailed methodologies for the key experiments cited in the comparative analysis of this compound-producing organisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Polar Metabolites

This method is particularly suited for the analysis of sugars and sugar alcohols like this compound.

  • Sample Preparation and Extraction:

    • Flash-freeze collected biological samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

    • Extract metabolites using a methanol/chloroform/water solvent system.

    • Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • Collect the polar phase for analysis.

  • Derivatization:

    • Dry the polar extract completely under vacuum.

    • Perform a two-step derivatization:

      • Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

      • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups, increasing their volatility.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the metabolites on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to elute the compounds.

    • Detect and identify the metabolites based on their mass spectra and retention times, comparing them to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) for a Broader Metabolome Coverage

LC-MS is a powerful technique for analyzing a wide range of metabolites without the need for derivatization.

  • Sample Preparation and Extraction:

    • Follow the same initial steps of flash-freezing and homogenization as for GC-MS.

    • Extract metabolites with a suitable solvent, such as 80% methanol.

    • Centrifuge the extract to pellet cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the extract into an LC-MS system, often equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate metabolites using a reversed-phase or HILIC column depending on the polarity of the target compounds.

    • Use a gradient elution with solvents like water and acetonitrile, often with additives like formic acid.

    • Detect and identify metabolites based on their accurate mass, retention time, and fragmentation patterns (MS/MS).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a plant metabolomics experiment, from sample collection to data analysis.

G General Metabolomics Experimental Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Platform cluster_data Data Processing & Analysis Harvesting Harvesting & Quenching Homogenization Homogenization Harvesting->Homogenization Extraction Metabolite Extraction Homogenization->Extraction GCMS GC-MS Extraction->GCMS LCMS LC-MS Extraction->LCMS Processing Data Pre-processing (Peak Picking, Alignment) GCMS->Processing LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Interpretation Biological Interpretation Identification->Interpretation

Caption: A generalized workflow for plant metabolomics studies.

References

A Comparative Guide to the Functional Differences of Volemitol and Other Heptitols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptitols, or seven-carbon sugar alcohols, are a class of polyols found in various natural sources, including plants, fungi, and bacteria. While sharing a common chemical backbone, individual heptitols exhibit distinct functional roles influenced by their stereochemistry. This guide provides a comparative analysis of volemitol against other notable heptitols such as perseitol, mannoheptitol, and glucoheptitol. It summarizes their known biological functions, metabolic pathways, and potential applications, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers and professionals in drug development and the life sciences.

Introduction to Heptitols

Heptitols are polyols with a seven-carbon chain. Their structural diversity, arising from the stereochemical arrangement of hydroxyl groups, leads to a range of biological activities and physiological functions. This guide focuses on this compound and provides a comparative overview of other significant heptitols.

  • This compound (D-glycero-D-manno-heptitol) is notably found in high concentrations in plants of the Primula genus, where it plays a crucial role in photosynthesis, energy storage, and transport.[1] It is also found in some fungi, lichens, and red algae.[2]

  • Perseitol (D-glycero-D-galacto-heptitol) is a major carbohydrate in avocado (Persea americana), where it functions as a primary photosynthetic product, a phloem-mobile sugar, and a storage compound.[3][4] It has also been suggested to play a role in inhibiting fruit ripening.[3][4]

  • Mannoheptitol is another heptitol found in nature, though less studied than this compound and perseitol.

  • Glucoheptitol exists in various isomeric forms and is used in diverse industrial applications.

Comparative Functional Differences

While direct comparative studies on the functional differences between these heptitols are limited, we can infer their distinct roles based on their biological sources and observed physiological effects. Sugar alcohols, in general, are known to function as compatible solutes, helping organisms withstand osmotic stress.[3][5][6][7]

FeatureThis compoundPerseitolMannoheptitolGlucoheptitol
Primary Natural Source Primula species (e.g., primrose)[1]Avocado (Persea americana)[3][4]Found in various plants, but less abundantCommercially produced
Primary Biological Role Photosynthetic product, phloem translocate, storage carbohydrate[1]Photosynthetic product, phloem translocate, storage carbohydrate, potential ripening inhibitor[3][4]Osmolyte, metabolic intermediateIndustrial applications (e.g., chelating agent)
Metabolic Pathway Synthesized from sedoheptulose via sedoheptulose reductase[1]Synthesized from mannoheptulose[8]Metabolized via polyol dehydrogenaseNot a primary metabolite in most organisms
Sweetness and Caloric Value Natural sweetening agent, lower caloric value than sucrose[2]Contributes to the carbohydrate profile of avocadosGenerally lower caloric value than sucrose[8][9]Varies by isomer, generally lower caloric value

Experimental Protocols

To facilitate further research and direct comparison, this section outlines key experimental methodologies for the analysis of heptitols.

Quantification of Heptitols in Biological Samples

Objective: To determine the concentration of specific heptitols in plant tissues or other biological matrices.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) or Mass Spectrometry (MS).

Protocol:

  • Sample Preparation:

    • Homogenize 1 gram of fresh tissue in 10 mL of 80% ethanol.

    • Incubate the homogenate at 80°C for 1 hour to extract soluble carbohydrates.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

    • Evaporate the pooled supernatant to dryness under a vacuum.

    • Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC-RID Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Injection Volume: 20 µL.

    • Detection: Refractive Index Detector.

    • Quantification: Compare peak areas to a standard curve of the purified heptitol.

  • LC-MS/MS for Isomer Separation: For complex mixtures containing multiple heptitol isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher specificity and sensitivity.[10]

Enzyme Assay for Polyol Dehydrogenase Activity

Objective: To measure the activity of polyol dehydrogenases involved in the metabolism of different heptitols.

Methodology: Spectrophotometric assay based on the reduction of NAD⁺ to NADH.[11]

Protocol:

  • Enzyme Extraction:

    • Homogenize tissue samples in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM DTT).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Assay Mixture (1 mL total volume):

    • 880 µL of 50 mM Tris-HCl buffer (pH 9.0).

    • 100 µL of 10 mM NAD⁺.

    • 20 µL of enzyme extract.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of a 100 mM solution of the heptitol substrate (e.g., this compound, perseitol).

    • Immediately measure the increase in absorbance at 340 nm at 25°C for 5 minutes using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADH production.

  • Calculation: Calculate enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Signaling Pathways

While specific signaling pathways directly triggered by this compound or other heptitols are not well-defined, sugar alcohols are known to be involved in general sugar sensing and stress signaling pathways in plants. In mammalian systems, the polyol pathway is a relevant metabolic route for sugar alcohols.

General Plant Stress Signaling Involving Polyols

Polyols, including heptitols, act as osmolytes to protect plant cells from osmotic stress caused by drought or high salinity. Their accumulation helps maintain turgor pressure and stabilize cellular structures.

Plant_Stress_Signaling cluster_stress Environmental Stress cluster_response Cellular Response Drought Drought Signal_Perception Signal Perception & Transduction Drought->Signal_Perception High Salinity High Salinity High Salinity->Signal_Perception Osmotic_Adjustment Osmotic Adjustment Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging ROS Scavenging ROS_Scavenging->Stress_Tolerance Enzyme_Protection Enzyme & Membrane Protection Enzyme_Protection->Stress_Tolerance Polyol_Synthesis Increased Synthesis of Polyols (Heptitols) Signal_Perception->Polyol_Synthesis Polyol_Synthesis->Osmotic_Adjustment Polyol_Synthesis->ROS_Scavenging Polyol_Synthesis->Enzyme_Protection

Caption: Generalized plant stress response pathway involving polyols.

Mammalian Polyol Pathway

When ingested, sugar alcohols can be metabolized through the polyol pathway. This pathway is particularly relevant in hyperglycemic conditions and can contribute to diabetic complications due to the accumulation of sorbitol and the resulting osmotic stress.[5][6][7][12][13] The metabolism of heptitols in this pathway is not as well-studied as that of six-carbon sugar alcohols.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Aldose_Reductase Aldose Reductase NADP NADP Aldose_Reductase->NADP Sorbitol_Dehydrogenase Sorbitol Dehydrogenase NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD NAD->Sorbitol_Dehydrogenase

Caption: The mammalian polyol pathway for glucose metabolism.

Conclusion

This compound and other heptitols, while structurally similar, exhibit functional diversity largely dictated by their biological origin and stereochemistry. This compound in Primula and perseitol in avocado are well-established as key players in carbon metabolism and transport. The functional roles of other heptitols like mannoheptitol and glucoheptitol are less defined and warrant further investigation. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are crucial for elucidating the nuanced functional differences among these fascinating molecules. A deeper understanding of these differences will be vital for their potential application in agriculture, food science, and medicine.

References

Volemitol as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. The use of internal standards (IS) is a critical component of analytical workflows, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), to correct for variations during sample preparation and analysis. While a variety of compounds are employed as internal standards, this guide focuses on Volemitol, a seven-carbon sugar alcohol, and compares its potential suitability against other commonly used sugar alcohol internal standards.

Although direct and extensive experimental data on the use of this compound as a primary internal standard in published metabolomics literature is limited, its physicochemical properties, similar to other well-established sugar alcohol standards, make it a subject of interest. This guide will provide a comparative overview of this compound against alternatives like Ribitol and Sorbitol, supported by established experimental protocols for the use of sugar alcohols in GC-MS metabolomics.

Comparison of Sugar Alcohol Internal Standards

The ideal internal standard should be a compound that is not naturally present in the analyzed samples, chemically stable, and exhibits similar behavior to the target analytes during extraction and derivatization. Sugar alcohols are often chosen for the analysis of polar metabolites due to their structural similarity to many primary metabolites.

FeatureThis compoundRibitolSorbitolIsotopically Labeled Standards (e.g., U-¹³C-Sorbitol)
Chemical Structure C₇H₁₆O₇C₅H₁₂O₅C₆H₁₄O₆Identical to analyte, but heavier
Commonality in Nature Less common in many biological systemsPresent in some plants and microorganisms[1]Common in many plants and a product of glucose metabolism[2]Not naturally occurring
Suitability as IS Potentially high due to its rare occurrence.Widely used, but its natural presence must be checked for the specific sample type[1].Less suitable for many biological samples due to its natural abundance[3].The "gold standard" for accuracy, as it co-elutes and has nearly identical chemical properties to the analyte.
Derivatization Efficiency Expected to be similar to other sugar alcohols for GC-MS analysis.High, typically via oximation and silylation[4][5][6].High, similar to ribitol.Identical to the unlabeled analyte.
Chromatographic Behavior Expected to have a distinct retention time from other common sugar alcohols.Well-characterized retention time in many GC-MS methods.Can be challenging to separate from its isomer, mannitol[7].Co-elutes with the unlabeled analyte.
Cost Generally higher than more common sugar alcohols.Relatively low.Relatively low.High.

Experimental Workflow and Protocols

The use of a sugar alcohol like this compound as an internal standard in a GC-MS-based metabolomics workflow would follow a well-established protocol. The following diagram and protocol are based on established methods using Ribitol as an internal standard, which would be directly applicable to this compound.

experimental_workflow GC-MS Metabolomics Workflow with an Internal Standard cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample quench Metabolic Quenching (e.g., Liquid Nitrogen) sample->quench extract Metabolite Extraction (e.g., Methanol/Water/Chloroform) quench->extract add_is Add Internal Standard (e.g., this compound) extract->add_is dry Dry Down Extract add_is->dry oximation Oximation (Methoxyamine HCl in Pyridine) dry->oximation silylation Silylation (e.g., MSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms data_proc Data Processing gcms->data_proc normalization Normalization to Internal Standard data_proc->normalization stats Statistical Analysis normalization->stats logical_relationship Decision Tree for Internal Standard Selection start Start: Need Internal Standard for Polar Metabolites is_sugar_alcohol Consider Sugar Alcohol? start->is_sugar_alcohol check_presence Is it naturally present in the sample? is_sugar_alcohol->check_presence Yes use_alternative Select an alternative IS (e.g., labeled standard, other compound class) is_sugar_alcohol->use_alternative No check_presence->use_alternative Yes select_sugar_alcohol Select the sugar alcohol (e.g., this compound, Ribitol) check_presence->select_sugar_alcohol No validate Validate performance (recovery, linearity, reproducibility) select_sugar_alcohol->validate proceed Proceed with analysis validate->proceed

References

Comparative Analysis of Volemitol in Primula Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Volemitol Presence in Primula Species

This compound has been identified in several Primula species, indicating its importance in the genus's physiology. The following table summarizes the documented presence of this compound in different Primula species based on available literature. It is important to note that quantitative data is sparse, with one older study reporting a collective yield of approximately 15 grams of this compound per kilogram of dried roots and rhizomes from Primula grandiflora, P. elatior, and P. officinalis. However, this figure represents a bulk extraction yield rather than a precise comparative quantification.

Primula SpeciesPresence of this compoundPlant Part(s)Reference(s)
Primula veris L. (Cowslip)PresentFlowers, Roots[1][2]
Primula elatior (L.) Hill (Oxlip)PresentFlowers, Roots, Rhizomes[1][2]
Primula officinalis Jacq.PresentRoots, Rhizomes[2]
Primula grandiflora Lam.PresentRoots, Rhizomes

Experimental Protocols for this compound Analysis

To facilitate further research and a more definitive comparative analysis, the following detailed experimental protocols for the extraction and quantification of this compound from Primula species are proposed, based on established methods for sugar alcohol analysis in plant tissues.

Sample Preparation
  • Harvesting and Storage: Collect fresh plant material (leaves, flowers, roots) from different Primula species. For accurate comparison, samples should be harvested at the same developmental stage and time of day. Immediately freeze the samples in liquid nitrogen to quench metabolic processes and store them at -80°C until extraction.

  • Lyophilization and Homogenization: Lyophilize the frozen plant material to a constant dry weight. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered material in a desiccator to prevent moisture absorption.

This compound Extraction
  • Solvent Extraction: Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube. Add 10 mL of 80% (v/v) methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance cell disruption and extraction efficiency.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet two more times with 10 mL of 80% methanol each time.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of ultrapure water and filter through a 0.22 µm syringe filter into an HPLC or GC vial.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of sugar alcohols after derivatization.

  • Derivatization:

    • Take a 100 µL aliquot of the reconstituted extract and evaporate to complete dryness under nitrogen.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.

    • Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.

  • GC-MS Analysis:

    • Injector: 280°C, splitless mode.

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

  • Quantification: Identify the this compound derivative peak based on its retention time and mass spectrum compared to an authentic this compound standard. Quantify using a calibration curve prepared with the derivatized this compound standard.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a suitable alternative for quantifying underivatized sugar alcohols.

  • HPLC System:

    • Column: A column specifically designed for sugar analysis, such as an Aminex HPX-87H or a similar ion-exclusion column.

    • Mobile Phase: Isocratic elution with 0.005 M sulfuric acid in ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 40°C).

  • Quantification: Identify the this compound peak based on its retention time compared to an authentic this compound standard. Quantify using a calibration curve prepared with the this compound standard.

This compound Biosynthesis and Experimental Workflow

The biosynthesis of this compound in Primula involves the reduction of sedoheptulose. The following diagrams illustrate this pathway and a general experimental workflow for this compound analysis.

Volemitol_Biosynthesis Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound Reduction Enzyme NADPH-dependent Sedoheptulose Reductase NADPH NADPH NADP NADP+

Caption: this compound biosynthesis pathway in Primula.

Experimental_Workflow Start Plant Material (Primula sp.) Extraction Extraction with 80% Methanol Start->Extraction Purification Filtration and Solvent Evaporation Extraction->Purification Analysis Quantification Purification->Analysis GCMS GC-MS (after derivatization) Analysis->GCMS HPLC HPLC-RID Analysis->HPLC

Caption: Experimental workflow for this compound analysis.

References

Validating the Specificity of Sedoheptulose Reductase for Volemitol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific synthesis of bioactive compounds is a critical challenge. Volemitol, a seven-carbon sugar alcohol with potential applications in various fields, can be synthesized enzymatically. This guide provides a comparative analysis of the primary enzymatic route utilizing sedoheptulose reductase and explores alternative synthesis methods. The content herein is supported by available experimental data to validate the specificity and performance of each approach.

Enzymatic Synthesis of this compound via Sedoheptulose Reductase

The primary and most well-characterized enzymatic pathway for this compound synthesis involves the reduction of sedoheptulose, catalyzed by the enzyme sedoheptulose reductase. This enzyme has been identified and studied in plants of the Primula genus.

Specificity and Kinetics of Sedoheptulose Reductase

Sedoheptulose reductase exhibits a high degree of specificity for its substrate, sedoheptulose, and its cofactor, NADPH.[1] Studies on the enzyme extracted from Primula species have demonstrated that it does not utilize NADH as a reductant.[1] The enzyme's activity is optimal within a pH range of 7.0 to 8.0.[1]

The apparent Michaelis constants (Km) for the substrates have been determined, providing insight into the enzyme's affinity. For sedoheptulose, the apparent Km is 21 mM, and for NADPH, it is 0.4 mM.[1] This high specificity is a key advantage in producing high-purity this compound with minimal byproducts.

Alternative Synthesis Methods for this compound

While sedoheptulose reductase presents a highly specific route to this compound, alternative enzymatic and chemical methods are also being explored.

Alternative Enzymatic Synthesis: NADH-Dependent Reductase

Research on the brown alga Pelvetia canaliculata has revealed an alternative enzymatic pathway for this compound synthesis. This pathway utilizes an NADH-dependent reductase that acts on sedoheptulose-7-phosphate to produce this compound-1-phosphate, which is subsequently converted to this compound. While this presents an alternative biocatalytic route, detailed kinetic data and the specific activity of this enzyme are not as extensively characterized as the NADPH-dependent sedoheptulose reductase from Primula.

Chemical Synthesis of this compound

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes the key performance indicators for each this compound synthesis method based on available data.

ParameterSedoheptulose Reductase (Primula)NADH-Dependent Reductase (Pelvetia canaliculata)Chemical Synthesis (Indium-Mediated Acyloxyallylation)
Substrate SedoheptuloseSedoheptulose-7-phosphateLower-carbon sugar (e.g., a pentose)
Cofactor NADPHNADHNot Applicable
Specificity High for SedoheptulosePresumed high for Sedoheptulose-7-phosphatePotentially lower, may produce stereoisomers
pH Optimum 7.0 - 8.0Data not availableNot Applicable
Apparent Km (Substrate) 21 mM (for Sedoheptulose)Data not availableNot Applicable
Apparent Km (Cofactor) 0.4 mM (for NADPH)Data not availableNot Applicable
Yield Data not availableData not availableData not available
Purity High (due to enzyme specificity)Data not availableRequires purification to remove isomers and reagents

Experimental Protocols

Assay for Sedoheptulose Reductase Activity

This protocol is based on the methods described for the characterization of sedoheptulose reductase from Primula leaves.

Materials:

  • Enzyme extract containing sedoheptulose reductase

  • Sedoheptulose solution (e.g., 1 M stock)

  • NADPH solution (e.g., 100 mM stock)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer solution.

  • Add a known concentration of sedoheptulose to the reaction mixture.

  • Initiate the reaction by adding a specific amount of the enzyme extract.

  • Immediately before adding NADPH, measure the background absorbance at 340 nm.

  • Add NADPH to the reaction mixture to a final concentration of 1 mM and start monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • To determine the apparent Km for sedoheptulose, vary its concentration while keeping the NADPH concentration constant (e.g., at a saturating level of 1 mM).

  • To determine the apparent Km for NADPH, vary its concentration while keeping the sedoheptulose concentration constant (e.g., at 25 mM).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic synthesis of this compound and a general workflow for its production and analysis.

Sedoheptulose_Reductase_Pathway Sedoheptulose Sedoheptulose Enzyme Sedoheptulose Reductase Sedoheptulose->Enzyme NADPH NADPH NADPH->Enzyme NADP NADP+ This compound This compound Enzyme->NADP Enzyme->this compound Volemitol_Production_Workflow cluster_synthesis Synthesis Enzymatic Enzymatic Reaction (Sedoheptulose Reductase) Purification Purification (e.g., Chromatography) Enzymatic->Purification Chemical Chemical Synthesis Chemical->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

A Comparative Analysis of Volemitol Metabolic Pathways Across Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Volemitol metabolic pathways across various biological kingdoms, including plants, algae, fungi, and bacteria. While research on this seven-carbon sugar alcohol is most detailed in certain plant species, this document summarizes the current understanding of its biosynthesis and physiological roles across different life forms. The guide presents quantitative data in structured tables, details relevant experimental protocols, and visualizes metabolic pathways using Graphviz diagrams to facilitate cross-species comparisons.

Introduction to this compound

This compound (D-glycero-D-manno-heptitol) is a sugar alcohol that plays significant roles in carbon storage, transport, and stress protection in various organisms.[1][2][3][4][5] Its presence has been confirmed in plants (notably in the genus Primula), brown algae, fungi, lichens, and some bacteria.[1][6] The metabolic pathways for its synthesis, however, appear to differ between these groups, highlighting evolutionary divergences in carbohydrate metabolism.

Cross-Species Comparison of this compound Abundance

The concentration of this compound can vary significantly between species and even between different tissues within the same organism. The following table summarizes available quantitative data on this compound concentrations in various species.

KingdomSpeciesTissue/ConditionThis compound ConcentrationReference
PlantaePrimula × polyanthaSource LeavesUp to 50 mg/g fresh weight (~25% of dry weight)[1][2][3][4]
Primula × polyanthaPhloem Sap~24% (mol/mol) of phloem sap carbohydrates[1][4][5]
ChromistaPelvetia canaliculata-Present as a major polyol alongside mannitol
Fungi--This compound is known to be present, but quantitative data is limited in readily available literature.[6]
Bacteria--This compound has been reported, but specific metabolic pathways and concentrations are not well-documented in publicly accessible sources.[6]

This compound Metabolic Pathways

The biosynthetic pathways for this compound have been most clearly elucidated in the plant genus Primula and the brown alga Pelvetia canaliculata. While this compound is known to exist in fungi and bacteria, the specific enzymatic steps for its synthesis in these microorganisms are not yet well-defined in scientific literature.

This compound Biosynthesis in Primula

In Primula species, this compound is a major product of photosynthesis and is transported in the phloem.[1][4][5] Its synthesis involves the direct reduction of the ketose sugar sedoheptulose.

Volemitol_Biosynthesis_Primula Sedoheptulose Sedoheptulose This compound This compound Sedoheptulose->this compound NADPH NADPH + H+ Enzyme Sedoheptulose Reductase NADPH->Enzyme NADP NADP+ Enzyme->this compound Enzyme->NADP

This compound biosynthesis in Primula.

This pathway is catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase.[1][2][4][5] This enzyme exhibits high specificity for sedoheptulose.

This compound Biosynthesis in Pelvetia canaliculata

The brown alga Pelvetia canaliculata utilizes a different pathway for this compound synthesis, which involves a phosphorylated intermediate.

Volemitol_Biosynthesis_Pelvetia SH7P Sedoheptulose-7-phosphate V1P This compound-1-phosphate SH7P->V1P This compound This compound V1P->this compound NADH NADH + H+ Enzyme1 Sedoheptulose-7-phosphate Reductase NADH->Enzyme1 NAD NAD+ Pi Pi Enzyme1->V1P Enzyme1->NAD Enzyme2 This compound-1-phosphatase Enzyme2->this compound Enzyme2->Pi

This compound biosynthesis in Pelvetia.

In this pathway, sedoheptulose-7-phosphate is reduced by an NADH-dependent reductase to form this compound-1-phosphate.[1][7] Subsequently, a phosphatase removes the phosphate group to yield this compound.[1]

Experimental Protocols

This section outlines the methodologies for key experiments involved in the study of this compound metabolism.

Quantification of this compound and other Sugar Alcohols by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and other soluble carbohydrates from biological samples.

Sample Preparation:

  • Homogenize fresh or frozen tissue samples in a suitable solvent (e.g., 80% ethanol).

  • Centrifuge the homogenate to pellet insoluble material.

  • Collect the supernatant and dry it under vacuum.

  • Re-dissolve the dried extract in ultrapure water for HPLC analysis.

HPLC System and Conditions:

  • Column: A high-performance anion-exchange column coupled with a pulsed amperometric detector (HPAE-PAD) is effective for separating and detecting underivatized carbohydrates.

  • Mobile Phase: An isocratic or gradient elution with sodium hydroxide and sodium acetate solutions.

  • Detection: Pulsed Amperometric Detection (PAD) provides high sensitivity for carbohydrates without the need for derivatization.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

Analysis of Phloem Sap for this compound

Objective: To determine the concentration of this compound and other metabolites in the phloem sap.

Sample Collection (EDTA-facilitated exudation):

  • Excise leaves or petioles from the plant.

  • Immediately place the cut end into a solution of ethylenediaminetetraacetic acid (EDTA) to prevent sieve-tube sealing.

  • Collect the exudate over a period of several hours.

  • The collected sap can then be analyzed directly by HPLC as described above.

Sedoheptulose Reductase Enzyme Assay

Objective: To measure the activity of the enzyme responsible for this compound synthesis in Primula.

Enzyme Extraction:

  • Homogenize fresh plant tissue in a cold extraction buffer containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail to maintain enzyme integrity.

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • The resulting supernatant contains the crude enzyme extract.

Assay Procedure:

  • The assay mixture contains the enzyme extract, sedoheptulose as the substrate, and NADPH as the co-factor in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • The reaction is initiated by the addition of the enzyme extract.

  • Enzyme activity is determined by spectrophotometrically measuring the rate of NADPH oxidation at 340 nm. The decrease in absorbance at 340 nm is directly proportional to the rate of this compound formation.

  • Kinetic parameters such as the Michaelis constant (Km) for sedoheptulose and NADPH can be determined by varying the concentration of one substrate while keeping the other saturated.

Summary of Key Enzymatic Parameters

The following table summarizes the known kinetic properties of sedoheptulose reductase from Primula × polyantha.

EnzymeSubstrateApparent KmCofactorOptimal pHReference
Sedoheptulose ReductaseSedoheptulose21 mMNADPH7.0 - 8.0[2][4][5]
Sedoheptulose ReductaseNADPH0.4 mM-7.0 - 8.0[2][4][5]

Conclusion and Future Directions

The study of this compound metabolism reveals interesting evolutionary divergences in carbohydrate biochemistry. While the pathway in Primula involves a direct reduction of a free ketose, the pathway in the brown alga Pelvetia proceeds through a phosphorylated intermediate, a common theme in sugar metabolism.

Significant gaps in our knowledge remain, particularly concerning the metabolic pathways of this compound in fungi and bacteria. Future research should focus on identifying and characterizing the enzymes responsible for this compound synthesis and degradation in these microorganisms. Such studies would not only broaden our understanding of microbial metabolism but could also open avenues for the biotechnological production of this and other rare sugar alcohols. Furthermore, a more extensive quantitative analysis of this compound across a wider range of species would provide a clearer picture of its physiological and ecological significance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Volemitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Volemitol, a naturally occurring seven-carbon sugar alcohol.[1][2] Adherence to these protocols is essential for maintaining a safe laboratory environment.

Product Information and Physical Properties

This compound, also known as D-glycero-D-manno-Heptitol, is a white crystalline substance commonly used as a natural sweetening agent.[1][3][4] While generally considered non-hazardous, proper handling is necessary to minimize potential mechanical irritation from dust.

PropertyValueSource
Chemical Name D-glycero-D-manno-Heptitol[1]
CAS Number 488-38-0
Molecular Formula C7H16O7[2]
Molecular Weight 212.198 g/mol [2]
Appearance White crystalline solid[1][3]
Melting Point 152 to 153 °C (306 to 307 °F)[3]
Solubility Soluble in DMSO, water, ethanol, and acetic acid[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder to prevent potential mechanical irritation to the eyes, skin, and respiratory tract from dust.[5][6]

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect for tears or holes before use.
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Not generally required for small quantities. Use a NIOSH-approved respirator if handling large quantities or if dust generation is significant.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe working environment.

3.1. Handling:

  • Handle in a well-ventilated area to minimize dust accumulation.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Minimize dust generation when opening containers and weighing the substance.

3.2. Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and well-ventilated workspace A->B C Carefully open the this compound container B->C D Weigh the required amount of this compound C->D E Transfer this compound to the experimental setup D->E F Clean the workspace and any spills E->F G Dispose of waste according to protocol F->G H Remove and properly store/dispose of PPE G->H

Caption: Standard workflow for safely handling this compound in a laboratory.

Disposal Plan

This compound is a non-hazardous sugar alcohol and does not have specific hazardous waste disposal requirements. However, all laboratory waste should be managed responsibly.

  • Solid Waste: Uncontaminated this compound can typically be disposed of as regular laboratory waste. However, consult your institution's specific guidelines. If contaminated with other hazardous materials, it must be disposed of as chemical waste.

  • Solutions: Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous substances. Always check local regulations and institutional policies before drain disposal.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent before being recycled or disposed of as regular laboratory waste.

Emergency Procedures

6.1. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek medical attention if irritation persists.

6.2. In Case of Skin Contact:

  • Wash off with soap and plenty of water.

  • Remove contaminated clothing.

  • Seek medical attention if irritation develops.

6.3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek medical attention if symptoms occur.

6.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Rinse mouth with water and seek medical advice.

This guidance is intended to provide essential safety information. Researchers should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.